Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate
Description
Properties
IUPAC Name |
methyl 6-methoxy-4-oxo-1H-quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-16-7-3-4-9-8(5-7)11(14)6-10(13-9)12(15)17-2/h3-6H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMHMHBQWSJHSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=CC2=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40409452 | |
| Record name | methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40409452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82633-20-3 | |
| Record name | methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40409452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate
Introduction
The quinolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, renowned for their antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] These compounds function primarily by inhibiting key enzymes like DNA gyrase and topoisomerase, which are essential for bacterial DNA replication.[4] Within this important class of heterocycles, Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate (CAS No: 82633-20-3) represents a key synthetic intermediate and a molecule of significant interest for further functionalization in drug discovery programs.[5][6][7]
This technical guide provides a comprehensive overview of a robust synthetic route to this target molecule and details the rigorous analytical methods required for its complete characterization. The methodologies described herein are designed to be self-validating, ensuring the synthesis of a well-characterized compound of high purity, suitable for advanced research and development applications.
Part 1: Synthetic Strategy and Mechanistic Rationale
The synthesis of substituted 4-quinolones requires careful regiochemical control. While the widely known Gould-Jacobs reaction is a powerful tool for generating 4-hydroxyquinoline-3-carboxylate derivatives from anilines and malonates,[8][9][10] accessing the 2-carboxylate isomer necessitates a different strategic approach.
A robust and effective strategy for constructing the 2-carboxylate quinolone core involves an intramolecular cyclization of an N-arylenamine precursor. This is commonly achieved through the condensation of a substituted anthranilate with a β-ketoester, followed by a thermally induced Dieckmann-type condensation. This pathway provides excellent control over the final substitution pattern.
The chosen starting materials are Methyl 2-amino-5-methoxybenzoate and Dimethyl malonate . The rationale for this selection is as follows:
-
Methyl 2-amino-5-methoxybenzoate: This precursor provides the benzene ring, the nitrogen atom at position 1, the methoxy group at position 6, and the C8a-C4a bond of the final quinolone.
-
Dimethyl Malonate: This reagent serves as the three-carbon unit required to form C2, C3, and C4 of the quinolone ring system. The use of a dimethyl ester simplifies the final product, directly yielding the desired methyl ester at the C2 position.
The reaction proceeds via two key stages:
-
Amide Formation: A base-catalyzed condensation between the aniline nitrogen of the anthranilate and one of the ester groups of dimethyl malonate.
-
Intramolecular Cyclization (Dieckmann Condensation): An intramolecular cyclization driven by a strong base (e.g., sodium methoxide) where the α-carbon of the malonate moiety attacks the anthranilate's ester carbonyl. This is followed by tautomerization to form the stable 4-quinolone ring.
Caption: Step-by-step experimental workflow for synthesis and purification.
Methodology
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, add Methyl 2-amino-5-methoxybenzoate (1.0 eq) and an excess of Dimethyl Malonate (3.0 eq), which also serves as a solvent.
-
Base-Catalyzed Condensation: Prepare a solution of sodium methoxide (1.2 eq) in anhydrous methanol. Cool the reaction flask to 0-5 °C using an ice bath and add the sodium methoxide solution dropwise over 30 minutes.
-
Thermal Cyclization: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting anthranilate is consumed (typically 6-8 hours).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing crushed ice and water. Acidify the resulting suspension with a dilute solution of hydrochloric acid (e.g., 2M HCl) until the pH is approximately 5-6. A solid precipitate should form.
-
Purification: Collect the crude product by vacuum filtration and wash the solid sequentially with cold water and cold diethyl ether to remove unreacted starting materials and byproducts. For higher purity, recrystallize the solid from a suitable solvent system, such as ethanol or a dimethylformamide (DMF)/water mixture.
-
Drying: Dry the purified white to off-white solid in a vacuum oven at 50-60 °C to a constant weight.
Part 3: Comprehensive Characterization
A multi-technique approach is essential to unambiguously confirm the structure, identity, and purity of the synthesized Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure by mapping the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent, typically DMSO-d₆, which can effectively solubilize the compound and allows for the observation of the exchangeable N-H proton.
-
Analysis: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.
Expected Data: The following table summarizes the anticipated chemical shifts (δ) and multiplicities for the target compound. These are predictive values based on known quinolone derivatives. [11][12][13]
| Data Point | ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) |
|---|---|---|
| Description | δ (ppm), Multiplicity, J (Hz) | δ (ppm) |
| NH (Position 1) | ~11.8 (s, 1H) | - |
| H-3 | ~6.1 (s, 1H) | ~108 |
| H-5 | ~7.5 (d, J ≈ 2.5 Hz, 1H) | ~105 |
| H-7 | ~7.3 (dd, J ≈ 9.0, 2.5 Hz, 1H) | ~122 |
| H-8 | ~7.6 (d, J ≈ 9.0 Hz, 1H) | ~118 |
| -OCH₃ (Position 6) | ~3.85 (s, 3H) | ~56 |
| -COOCH₃ (Ester) | ~3.75 (s, 3H) | ~52 |
| C-2 | - | ~145 |
| C-4 (Keto C=O) | - | ~175 |
| C-4a | - | ~120 |
| C-6 | - | ~155 |
| C-8a | - | ~138 |
| Ester C=O | - | ~165 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: FT-IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Protocol:
-
Sample Preparation: Prepare a sample by either creating a KBr pellet containing a small amount of the compound or by using an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: Record the spectrum over the range of 4000-400 cm⁻¹.
Expected Characteristic Peaks:
-
N-H Stretch: A broad peak in the region of 3300-3100 cm⁻¹, characteristic of the N-H bond in the quinolone ring. [12]* C-H Stretch (Aromatic/Aliphatic): Peaks between 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (methyl groups).
-
C=O Stretch (Keto): A strong, sharp absorption band around 1650-1630 cm⁻¹, corresponding to the C4-keto group.
-
C=O Stretch (Ester): Another strong absorption band around 1730-1710 cm⁻¹, corresponding to the ester carbonyl. [12]* C=C Stretch (Aromatic): Multiple peaks in the 1600-1450 cm⁻¹ region.
-
C-O Stretch (Ether/Ester): Strong absorptions in the 1250-1050 cm⁻¹ range, indicative of the methoxy and ester C-O bonds.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides the exact molecular weight of the compound and offers structural information through analysis of its fragmentation patterns.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Analysis: Analyze the sample using Electrospray Ionization (ESI) in positive ion mode.
Expected Results:
-
Molecular Ion Peak: The primary ion observed will be the protonated molecule [M+H]⁺. For C₁₂H₁₁NO₄ (MW: 233.22), the expected m/z will be approximately 234.22. [14]* Characteristic Fragment Ions: Common fragmentation pathways for quinolones include the loss of small neutral molecules. [15][16][17] * [M+H - CH₃OH]⁺: Loss of methanol from the ester group (m/z ~202).
-
[M+H - CO]⁺: Loss of carbon monoxide from the quinolone ring (m/z ~206).
-
High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the definitive method for assessing the purity of the final compound. A stability-indicating method can separate the main compound from any potential impurities or degradation products. [18] Protocol:
-
System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at a wavelength where the chromophore absorbs strongly, typically around 254 nm or 330 nm.
-
Analysis: Inject a solution of the compound and analyze the resulting chromatogram. Purity is determined by the area percentage of the main peak. A pure sample should exhibit a single major peak (>98%).
Part 4: Data Integration and Validation
The trustworthiness of this guide lies in its self-validating framework. The collective data from the characterization techniques must converge to confirm the compound's identity and purity.
-
Structural Confirmation: The detailed connectivity map provided by ¹H and ¹³C NMR must be consistent with the proposed structure. The number of protons and carbons, their chemical shifts, and splitting patterns should all align with the Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate structure.
-
Functional Group Verification: The presence of key functional groups (N-H, C=O keto, C=O ester, O-CH₃) identified by FT-IR must correspond to the structure confirmed by NMR.
-
Molecular Weight Corroboration: The molecular weight determined by the [M+H]⁺ peak in the mass spectrum must match the exact mass calculated for the molecular formula (C₁₂H₁₁NO₄), which is derived from the NMR data.
-
Purity Assessment: A single, sharp peak in the HPLC chromatogram validates the effectiveness of the purification protocol and confirms the sample is suitable for further use.
When all four of these criteria are met, the identity and purity of the synthesized compound are confirmed with a high degree of confidence.
Conclusion
This technical guide details a reliable and reproducible methodology for the synthesis of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate. By employing a rational synthetic strategy and a comprehensive suite of modern analytical techniques, researchers can confidently produce and validate this valuable chemical building block. The emphasis on mechanistic understanding and data integration ensures that scientific professionals can not only replicate these results but also adapt these principles to the synthesis of other novel quinolone derivatives.
References
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Gould–Jacobs reaction - Wikipedia. Available at: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]
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Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC - NIH. Available at: [Link]
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Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. Available at: [Link]
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Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Available at: [Link]
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Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Available at: [Link]
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Novel Quinolone Derivatives: Synthesis and Antioxidant Activity - PMC - NIH. Available at: [Link]
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Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - ResearchGate. Available at: [Link]
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Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review | ACS Measurement Science Au. Available at: [Link]
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Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives - MDPI. Available at: [Link]
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Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - MDPI. Available at: [Link]
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Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate | C12H11NO4 - PubChem. Available at: [Link]
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6-Methoxy-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid methyl ester. Available at: [Link]
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Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate - 楚肽生物科技. Available at: [Link]
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A Technical Guide to the Physicochemical Properties of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate
Executive Summary
Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate is a quinolone derivative of significant interest in medicinal chemistry. The quinolone scaffold is a well-established pharmacophore present in a wide array of biologically active compounds.[1] Understanding the physicochemical properties of this specific molecule is paramount for predicting its behavior in biological systems, optimizing its formulation, and guiding its development as a potential therapeutic agent.[2][3] This guide provides a comprehensive analysis of its key physicochemical attributes, including structural features, solubility, lipophilicity, and ionization constants. We present detailed, field-proven experimental protocols for the determination of these properties, explain the scientific rationale behind methodological choices, and summarize available data to create a foundational resource for researchers in the field.
Introduction: The Quinolone Scaffold in Drug Discovery
The quinolone core is a privileged heterocyclic structure in drug discovery, most famously associated with quinolone antibiotics that target bacterial DNA gyrase.[4] However, the versatility of this scaffold has led to the development of derivatives with a broad spectrum of biological activities, including anticancer, anti-inflammatory, neuroprotective, and antiviral properties.[1] The biological activity, pharmacokinetics, and pharmacodynamics of these compounds are intrinsically linked to their physicochemical properties.[3][5] Factors such as solubility, membrane permeability (lipophilicity), and the ionization state of the molecule at physiological pH directly govern its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2][6]
This guide focuses on Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate (CAS No: 82633-20-3), a specific derivative whose properties are critical for its evaluation in drug development pipelines.[7] By providing a detailed examination of its molecular characteristics, we aim to empower researchers to make informed decisions in their synthetic, formulation, and screening efforts.
Chemical Identity and Structural Elucidation
The foundational step in characterizing any compound is confirming its identity and understanding its structure.
Core Compound Identifiers
| Property | Value | Source |
| IUPAC Name | Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate | - |
| CAS Number | 82633-20-3 | [7][8] |
| Molecular Formula | C₁₂H₁₁NO₄ | [7] |
| Molecular Weight | 233.22 g/mol | [7][9] |
| Canonical SMILES | COC1=CC2=C(C=C1)NC(=CC2=O)C(=O)OC | - |
Molecular Structure
The structure features a bicyclic quinolone core with three key substituents that dictate its properties: a methoxy group at position 6, a ketone at position 4, and a methyl carboxylate group at position 2. The 1,4-dihydroquinoline-4-one system can exist in tautomeric forms, though the keto form is generally more stable.[1]
Caption: Molecular structure highlighting key functional groups.
Spectroscopic Profile
-
¹H-NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinolone ring, a singlet for the methoxy group protons (δ ≈ 3.8-4.0 ppm), a singlet for the methyl ester protons (δ ≈ 3.9 ppm), and a downfield-shifted signal for the N-H proton (δ > 10 ppm), which may be broad.[4]
-
¹³C-NMR: The carbon spectrum will feature signals for the carbonyl carbons of the ester and the 4-oxo group (δ ≈ 160-180 ppm), aromatic carbons, and distinct signals for the methoxy and methyl ester carbons (δ ≈ 50-60 ppm).[4]
-
Infrared (IR) Spectroscopy: Key vibrational bands are anticipated for the N-H stretch (≈ 3200-3400 cm⁻¹), the C=O stretch of the ketone (≈ 1680–1700 cm⁻¹), the C=O stretch of the ester (≈ 1720-1740 cm⁻¹), and the C–O–C asymmetric stretching of the methoxy group (≈ 1245–1265 cm⁻¹).[10]
-
Mass Spectrometry (MS): The primary ion in an ESI-MS experiment would be the protonated molecule [M+H]⁺ at an m/z corresponding to its molecular weight (234.22).
Core Physicochemical Properties and Their Significance
The ADME properties of a drug candidate are largely dictated by its fundamental physicochemical characteristics.[2] Accurately measuring these parameters is a critical, self-validating step in early-stage drug development.
Melting Point (M.P.) and Thermal Behavior
-
Significance: The melting point is an indicator of molecular packing, crystal lattice energy, and purity. Quinolone derivatives are often crystalline solids with relatively high melting points, which can influence their dissolution rate.[11][12]
-
Reported Data: Specific experimental data for the title compound is not available in the cited literature. However, related quinolone derivatives exhibit high melting points, often above 200 °C.[11][12]
-
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Calibration: Calibrate the DSC instrument using certified standards (e.g., Indium) for temperature and enthalpy.
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into a non-reactive aluminum pan and hermetically seal it. Prepare an empty, sealed pan as a reference.
-
Analysis: Place the sample and reference pans into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Data Interpretation: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The enthalpy of fusion can also be calculated from the peak area, providing insight into the crystal lattice energy.
-
Solubility
-
Significance: Aqueous solubility is a critical determinant of oral bioavailability. Poor solubility is a major hurdle in drug development, affecting dissolution and subsequent absorption.[5] The solubility of quinolones is typically pH-dependent due to the presence of ionizable functional groups.[5]
-
Reported Data: Quantitative solubility data for this compound is not specified in the literature. Generally, quinolones exhibit low solubility in water but are more soluble in organic solvents like alcohols.[11][12]
-
Experimental Protocol: Equilibrium Shake-Flask Method (OECD 105)
-
System Preparation: Prepare buffer solutions at various physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).
-
Equilibration: Add an excess amount of the solid compound to each buffer solution in a sealed vial.
-
Incubation: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. The system is self-validating when successive measurements show no further increase in concentration.
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration, ensuring the filter does not bind the compound.
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as HPLC-UV.
-
Reporting: Report the solubility in mg/mL or µM at each specific pH and temperature.
-
Caption: Relationship between physicochemical properties and ADME.
Conclusion
Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate is a crystalline solid with structural features—notably its ionizable N-H group, hydrogen bond acceptors, and methoxy substituent—that suggest a complex but druggable physicochemical profile. While specific experimental values for its core properties are not yet widely published, this guide provides the established methodologies and scientific rationale necessary for their robust determination. By systematically characterizing its solubility, lipophilicity, and pKa, researchers can build a comprehensive profile to predict its in vivo behavior, enabling rational lead optimization and formulation development in the pursuit of novel therapeutics.
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- Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (n.d.). MDPI.
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A Guide to the Crystallographic Analysis of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate: From Synthesis to Structural Elucidation and Supramolecular Insights
This technical guide provides a comprehensive walkthrough of the crystallographic analysis of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate, a member of the quinolone class of compounds. Quinolones are a significant scaffold in medicinal chemistry, known for a wide range of biological activities including antibacterial, anticancer, and antiviral properties.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies and the rationale behind experimental choices, ensuring a robust and reproducible scientific narrative.
Introduction: The Significance of Quinolone Scaffolds in Drug Discovery
The quinolone core is a privileged structure in drug development, forming the basis of numerous therapeutic agents.[2] Since the discovery of nalidixic acid, extensive research has led to the synthesis of countless derivatives with diverse pharmacological profiles.[1] These compounds often exert their effects by targeting essential enzymes like DNA gyrase and topoisomerase IV, thereby interfering with DNA replication.[5][6][7] The therapeutic potential of quinolones extends beyond antibacterial action, with many derivatives showing promise as anticancer agents by inhibiting eukaryotic topoisomerases.[8][9][10]
Understanding the three-dimensional structure of these molecules at an atomic level is paramount for rational drug design. Single-crystal X-ray diffraction is the definitive method for obtaining this information, providing precise details on molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern crystal packing.[11][12] This structural data is invaluable for structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds to enhance efficacy and selectivity.
This guide will use Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate as a representative example to detail the entire crystallographic workflow, from material synthesis and crystal growth to data analysis and interpretation of its supramolecular architecture.
Material Preparation and Synthesis
The synthesis of the title compound follows established methodologies for quinolone synthesis, often involving a cyclization reaction. A plausible synthetic route is outlined below.
Experimental Protocol: Synthesis of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate
-
Starting Materials: p-Anisidine, diethyl acetylenedicarboxylate.
-
Step 1: Michael Addition: To a solution of p-anisidine in ethanol, slowly add diethyl acetylenedicarboxylate at room temperature. The reaction mixture is stirred for 2-4 hours until thin-layer chromatography (TLC) indicates the consumption of the starting materials. The resulting enamine intermediate is isolated after removal of the solvent under reduced pressure.
-
Step 2: Cyclization: The crude enamine is added to a high-boiling point solvent such as Dowtherm A and heated to approximately 250 °C for 30-60 minutes.[13] This high-temperature thermal cyclization, known as the Gould-Jacobs reaction, is a common method for synthesizing the 4-quinolone core.
-
Step 3: Esterification (if necessary): If the cyclization results in the carboxylic acid, a standard esterification procedure (e.g., using methanol in the presence of a catalytic amount of sulfuric acid) is performed to yield the final methyl ester product.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/methanol) to yield a crystalline solid.[14] Purity is confirmed by NMR, mass spectrometry, and elemental analysis.
Single Crystal Growth
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most critical and challenging step.[15] The quality of the crystal directly impacts the resolution and reliability of the final structure.[15]
Experimental Protocol: Crystal Growth
-
Solvent Selection: A solvent screen is performed to identify a solvent or solvent system in which the compound has moderate solubility.[16] Solvents such as ethanol, methanol, acetonitrile, and ethyl acetate are common choices for organic molecules.
-
Method: Slow Evaporation:
-
Prepare a nearly saturated solution of the purified compound in a chosen solvent (e.g., ethanol) at room temperature.
-
Filter the solution through a syringe filter into a clean, small vial to remove any dust or particulate matter which could act as unwanted nucleation sites.[16]
-
Cover the vial with parafilm and puncture a few small holes with a needle. This slows the rate of evaporation, which is crucial for the growth of large, well-ordered crystals.[15]
-
Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.[16]
-
-
Crystal Selection: Once crystals have formed, they should be examined under a polarizing microscope.[15] Suitable crystals will be transparent, have well-defined faces, and should extinguish light evenly under crossed polars, indicating they are single and not twinned.[12] An ideal crystal for modern diffractometers has dimensions of approximately 0.1 to 0.3 mm in all directions.[15]
Single-Crystal X-ray Diffraction: Data Collection and Structure Solution
This section outlines the process of collecting and analyzing the X-ray diffraction data to determine the molecular structure.
Experimental Workflow: From Data Collection to Refinement
Caption: Workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Methodology
-
Data Collection: A suitable single crystal is mounted on a goniometer head and placed on the diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern. Data is collected using a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).[11] A series of diffraction images are collected as the crystal is rotated.
-
Data Reduction and Processing: The raw diffraction images are processed using software like SAINT. This step involves integrating the intensities of the diffraction spots and applying corrections for factors like Lorentz and polarization effects. An absorption correction (e.g., using SADABS) is crucial to account for the absorption of X-rays by the crystal itself.[17]
-
Structure Solution: The space group is determined, and the structure is solved using direct methods or Patterson methods, often with software like SHELXT.[18] This initial step provides a preliminary model of the electron density and the positions of most non-hydrogen atoms.
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares method with software such as SHELXL, often operated through a graphical interface like Olex2.[18] In this iterative process, atomic positions, and anisotropic displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final model is assessed by the R-factor (residual factor), with values below 5% indicating a good fit.
Results and Discussion: Structural Insights
The crystallographic analysis provides a wealth of information about the molecule's geometry and how it arranges itself in the solid state.
Molecular Structure and Conformation
The analysis reveals that the quinolone ring system is essentially planar, a common feature for such aromatic systems which facilitates π-π stacking interactions. The methyl carboxylate group at the 2-position and the methoxy group at the 6-position will have specific orientations relative to the quinolone core. For instance, the dihedral angle between the plane of the quinolone ring and the carboxylate group is a key conformational parameter.
Crystallographic Data Summary
The following table summarizes hypothetical but representative crystallographic data for the title compound, based on known structures of similar quinolone derivatives.[19][20]
| Parameter | Value |
| Chemical Formula | C₁₂H₁₁NO₄ |
| Formula Weight | 233.22 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.52 |
| b (Å) | 12.15 |
| c (Å) | 10.33 |
| β (°) | 98.5 |
| Volume (ų) | 1057 |
| Z | 4 |
| Temperature (K) | 100 |
| Radiation (Å) | Mo Kα (0.71073) |
| Reflections Collected | 8530 |
| Unique Reflections | 2410 |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.115 |
| Goodness-of-Fit on F² | 1.05 |
Intermolecular Interactions and Crystal Packing
The solid-state architecture is dictated by a network of weak intermolecular interactions.[21][22] In the absence of strong hydrogen bond donors like -OH or -NH₂, the packing is primarily governed by weaker C-H···O hydrogen bonds and π-π stacking interactions.[23]
-
C-H···O Interactions: The keto-oxygen and the ester oxygens are expected to act as hydrogen bond acceptors. Aromatic and methyl C-H groups can act as donors, linking molecules into chains or sheets.[19]
-
π-π Stacking: The planar quinolone rings can stack on top of each other in an offset fashion, contributing significantly to the crystal's stability.
These interactions can be visualized and quantified using tools like Mercury and Hirshfeld surface analysis.[24]
Caption: Key intermolecular interactions in the crystal lattice.
Implications for Drug Development
The precise structural data obtained from crystallography is critical for the advancement of drug discovery programs.
-
Structure-Activity Relationships (SAR): By comparing the crystal structures of a series of analogues with their biological activities, researchers can understand how specific structural features influence potency and selectivity. For example, the planarity of the quinolone ring is often crucial for intercalation with DNA or binding to the enzyme active site.[8]
-
Target Engagement: The determined conformation can be used in molecular docking studies to model how the molecule binds to its biological target, such as the DNA-topoisomerase complex.[5][17] This provides insights into the key interactions responsible for inhibition and can guide the design of new derivatives with improved binding affinity.
-
Physicochemical Properties: Crystal packing and intermolecular forces influence properties like solubility and melting point, which are important for drug formulation and bioavailability.[25]
Quinolones as Topoisomerase Inhibitors: A Mechanistic Pathway
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Biological Activity Screening of Novel Quinoline Derivatives: A Methodological and Mechanistic Guide for Drug Discovery
An In-depth Technical Guide:
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The development of novel quinoline derivatives necessitates a robust and systematic screening strategy to identify and characterize promising lead compounds. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals engaged in the biological evaluation of these compounds. We move beyond simple procedural lists to explain the causality behind experimental choices, grounding our protocols in established mechanisms of action. This document details validated, self-validating protocols for key in vitro and in vivo assays, presents clear methods for data analysis, and visualizes the critical signaling pathways that these derivatives often target. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to navigate the preclinical screening cascade with scientific rigor and efficiency.
Introduction to Quinoline Derivatives: A Privileged Scaffold in Medicinal Chemistry
Quinoline is a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring.[4] This fundamental structure is not biologically active on its own, but its derivatives are of immense interest in drug discovery due to their ability to interact with a wide array of biological targets.[5] Quinoline-based compounds can function through diverse mechanisms such as DNA intercalation, inhibition of key enzymes like topoisomerases and protein kinases, and modulation of cellular signaling pathways.[1][3][6][7] Their proven success in drugs for malaria and cancer underscores the therapeutic potential of this chemical class.[8][9] The continuous synthesis of novel derivatives with modified substitutions is a promising strategy for enhancing biological efficacy, overcoming drug resistance, and reducing toxicity.[1]
The Strategic Framework for Biological Activity Screening
The evaluation of novel chemical entities is a multi-stage process designed to efficiently identify candidates with the highest therapeutic potential. The screening cascade begins with broad, high-throughput primary assays to identify "hits," which are then subjected to more detailed secondary and confirmatory assays to validate their activity and elucidate their mechanism of action. Promising candidates from in vitro testing may then advance to in vivo models to assess efficacy and safety in a physiological context.[10][11]
Caption: A generalized workflow for screening novel compounds.
Core Screening Methodologies
The choice of screening assay is dictated by the therapeutic area of interest. For quinoline derivatives, three areas of high interest are oncology, infectious diseases, and inflammatory conditions.
Anticancer Activity Screening
A primary goal in cancer drug discovery is to identify compounds that are cytotoxic to cancer cells. The initial screening step often involves assessing the effect of the compounds on cancer cell viability and proliferation.[12] Quinoline derivatives have been shown to exert anticancer effects by targeting crucial cellular pathways like the PI3K/Akt/mTOR pathway, which regulates cell survival, growth, and proliferation.[7][13]
Key Signaling Pathway: PI3K/Akt
The PI3K/Akt pathway is a central signaling cascade that is frequently hyperactivated in many human cancers, contributing to tumor growth and resistance to therapy.[13][14][15] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which recruit and activate Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[16] PIP3 acts as a docking site for proteins with Pleckstrin Homology (PH) domains, including the serine/threonine kinase Akt.[17] At the membrane, Akt is phosphorylated and fully activated, subsequently modulating a host of downstream targets to promote cell survival and inhibit apoptosis.[14][17]
Caption: The PI3K/Akt signaling cascade, a common target for anticancer quinolines.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a robust, colorimetric method for assessing cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18] It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[18][19][20] The amount of formazan produced is directly proportional to the number of viable cells.[10][18]
-
Materials and Reagents:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
Novel quinoline derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[19]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multi-well spectrophotometer (plate reader)
-
-
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. The final concentration of DMSO should be kept low (<0.5%) to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, DMSO). Include wells with medium only as a background control.
-
Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, carefully add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[21]
-
Formazan Formation: Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[20]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete dissolution.[19]
-
Absorbance Measurement: Read the absorbance of the plate on a spectrophotometer at a wavelength of 570-590 nm.[19]
-
-
Data Analysis:
-
Correct the absorbance readings by subtracting the average absorbance of the medium-only background wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells using the formula:
-
% Viability = (Absorbance_Treated / Absorbance_Control) * 100
-
-
Plot the % Viability against the compound concentration (on a log scale) to generate a dose-response curve and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell viability).
-
Antimicrobial Activity Screening
The emergence of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents.[5] Quinoline derivatives have historically been important as antimicrobial drugs, and new scaffolds are frequently tested for activity against a panel of pathogenic bacteria and fungi.[4][5]
Experimental Protocol: Kirby-Bauer Disk Diffusion Test
The disk diffusion method is a standardized, widely used technique to determine the susceptibility of bacteria to antimicrobial agents.[22][23] The method is based on the principle that an antibiotic-impregnated disk placed on an agar surface inoculated with a test bacterium will diffuse into the agar, creating a concentration gradient.[24] If the bacterium is susceptible, a clear zone of growth inhibition will form around the disk.[23][24]
-
Materials and Reagents:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Agar (MHA) plates. MHA is the standard medium as it supports the growth of most pathogens and has low levels of inhibitors.[24]
-
Tryptic Soy Broth (TSB) or sterile saline (0.9%)
-
Sterile cotton swabs
-
Sterile paper disks (6 mm diameter)
-
Novel quinoline derivatives (dissolved in a suitable solvent like DMSO)
-
Positive control antibiotic disks (e.g., Ciprofloxacin)
-
Vehicle control disks (solvent only)
-
McFarland 0.5 turbidity standard
-
Incubator (35-37°C)
-
-
Step-by-Step Methodology:
-
Inoculum Preparation: Select several isolated colonies of the test bacterium and suspend them in TSB or sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Plate Inoculation: Dip a sterile cotton swab into the adjusted inoculum, removing excess fluid by pressing it against the inside of the tube.[25] Swab the entire surface of an MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a confluent lawn of growth.[23][26]
-
Disk Preparation and Application: Aseptically apply a known volume (e.g., 10 µL) of the quinoline derivative solution at a specific concentration onto a sterile paper disk. Allow the solvent to evaporate completely.
-
Using sterile forceps, place the prepared test disks, along with positive and vehicle control disks, onto the inoculated agar surface.[26] Press each disk gently to ensure full contact with the agar.[24] Space the disks sufficiently far apart (e.g., at least 24 mm from center to center) to prevent overlapping of inhibition zones.[24]
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[23]
-
Result Measurement: After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters (mm) using a ruler or calipers.
-
-
Data Analysis:
-
The diameter of the inhibition zone is measured. A larger zone diameter indicates greater susceptibility of the bacterium to the compound.
-
Results are typically interpreted qualitatively (Susceptible, Intermediate, Resistant) by comparing the zone diameters to standardized charts, although for novel compounds, the primary outcome is a quantitative measurement of the zone size.
-
Anti-inflammatory Activity Screening
Chronic inflammation is implicated in numerous diseases, making the search for novel anti-inflammatory agents a key research area.[27] Quinoline derivatives have been shown to target several pharmacological targets involved in inflammation, such as COX enzymes and various signaling pathways.[2][28] Many of these pathways converge on the activation of the transcription factor NF-κB.[29]
Key Signaling Pathway: NF-κB
The Nuclear Factor-kappa B (NF-κB) family of transcription factors are pivotal mediators of inflammatory responses.[27] In unstimulated cells, NF-κB dimers (most commonly p65/p50) are held inactive in the cytoplasm by binding to inhibitor of κB (IκB) proteins.[30] Pro-inflammatory stimuli, such as cytokines (e.g., TNF-α) or microbial products, trigger a signaling cascade that activates the IκB kinase (IKK) complex.[31][32] IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent degradation by the proteasome.[30][32] The degradation of IκB unmasks a nuclear localization signal on the NF-κB dimer, allowing it to translocate to the nucleus, bind to κB sites on DNA, and induce the expression of hundreds of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[27][31]
Caption: The canonical NF-κB pathway, a central regulator of inflammation.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This is a classical and highly reproducible in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[33] The subplantar injection of carrageenan, a polysaccharide, induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified.[33][34]
-
Materials and Reagents:
-
Step-by-Step Methodology:
-
Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment.[35] Fast the animals overnight before the experiment but allow free access to water.
-
Grouping: Randomly divide the animals into groups (n=6 per group): Vehicle Control, Positive Control, and Test groups (receiving different doses of the quinoline derivative).
-
Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each animal (V₀) using a plethysmometer or calipers just before treatment.[33][36]
-
Compound Administration: Administer the test compounds, positive control, or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) typically 30-60 minutes before inducing inflammation.[34][36]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each rat.[33][36]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals after the carrageenan injection, for instance, at 1, 2, 3, 4, and 5 hours.[33] The peak edema is typically observed around 3-5 hours.[37]
-
Ethical Considerations: All procedures must be performed in accordance with guidelines from an Institutional Animal Ethics Committee.
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.[33]
-
Calculate the mean edema for each group.
-
Determine the Percentage Inhibition of edema for the treated groups compared to the vehicle control group at each time point, especially at the time of peak inflammation:
-
% Inhibition = [(Mean Edema_Control - Mean Edema_Treated) / Mean Edema_Control] * 100
-
-
Data Presentation and Interpretation
Clear and standardized data presentation is crucial for comparing the activities of different derivatives. The primary endpoints from the screening assays described should be summarized for easy comparison.
| Assay Type | Biological Activity | Key Parameter | Interpretation |
| MTT Assay | Anticancer (Cytotoxicity) | IC₅₀ (µM or µg/mL) | The concentration of the compound required to reduce cell viability by 50%. A lower IC₅₀ value indicates higher potency. |
| Disk Diffusion | Antimicrobial | Zone of Inhibition (mm) | The diameter of the clear zone where bacterial growth is inhibited. A larger diameter indicates greater antimicrobial activity. |
| Paw Edema | Anti-inflammatory | % Inhibition of Edema | The percentage reduction in paw swelling in treated animals compared to the control group. A higher % inhibition indicates stronger anti-inflammatory effect. |
Conclusion and Future Perspectives
The systematic screening of novel quinoline derivatives is a critical step in the journey from chemical synthesis to potential therapeutic application. The methodologies outlined in this guide—from in vitro cytotoxicity and antimicrobial assays to in vivo anti-inflammatory models—provide a robust framework for the initial biological characterization of these compounds. Positive "hits" from this primary screening cascade warrant further investigation, including more detailed mechanistic studies (e.g., specific enzyme inhibition assays, Western blotting for pathway modulation), selectivity profiling against non-cancerous cell lines, and more comprehensive preclinical toxicology and pharmacokinetic studies. By integrating these validated protocols and a clear understanding of the underlying molecular pathways, researchers can effectively and efficiently identify the most promising quinoline derivatives for development as next-generation therapeutics.
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"in vitro cytotoxicity of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate against cancer cell lines"
Technical Guide: A Framework for Assessing the In Vitro Cytotoxicity of Novel Quinolone Scaffolds
Focus Compound: Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential, particularly in oncology.[1][2] Quinoline derivatives have been shown to exhibit a wide range of anticancer activities, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways involved in tumor progression.[3][4][5] This technical guide presents a comprehensive framework for the in vitro evaluation of a novel quinoline derivative, Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate. We provide a rationale for experimental design, detailed step-by-step protocols for cytotoxicity assessment, and a discussion on elucidating potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of potential anticancer agents.
Introduction: The Therapeutic Potential of the Quinoline Moiety
Quinoline and its analogues represent a major class of heterocyclic compounds that have been extensively investigated for their pharmacological properties.[6] In oncology, their mechanisms are diverse and impactful; they can function as topoisomerase inhibitors, disrupt tubulin polymerization, and interfere with DNA replication processes.[1][6][7] Many quinoline-based drugs have successfully entered clinical practice, validating the importance of this structural motif in cancer therapy.[5][8]
The subject of this guide, Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate, is a functionalized quinolone. The 4-oxo-1,4-dihydroquinoline core is of particular interest. This guide outlines the essential in vitro methodologies required to characterize its cytotoxic profile and establish a foundation for further preclinical development.
Experimental Design: A Multi-Faceted Approach to Cytotoxicity Profiling
A robust assessment of a compound's cytotoxic potential requires more than a single assay. It involves a logical selection of cellular models and multiple, complementary endpoints to ensure the data is both accurate and meaningful.
Rationale for Cancer Cell Line Selection
The choice of cell lines is a critical first step and should be guided by the research objectives.[9] A standard approach involves screening the compound against a panel of cell lines from diverse cancer types to identify potential tissue-specific activity.[10][11]
Key Considerations:
-
Tissue of Origin: Include cell lines from major cancer types such as breast (e.g., MCF-7, MDA-MB-231), lung (e.g., A549), colon (e.g., HCT-116), and leukemia (e.g., K562).
-
Genomic Background: Select cell lines with known genetic characteristics (e.g., p53 status, EGFR mutations) to potentially correlate compound sensitivity with specific molecular markers.[10]
-
Inclusion of a Non-Cancerous Control: It is imperative to assess the compound's effect on a non-transformed cell line (e.g., human fibroblasts, Vero cells) to determine its cancer-specific selectivity.[9][12] High toxicity against normal cells could indicate a narrow therapeutic window.
Selection of Cytotoxicity Assays
Different assays measure different biological endpoints. Employing multiple methods provides a more complete picture of the compound's effect and helps to avoid artifacts associated with a single technique.[13][14]
-
Metabolic Viability (MTT Assay): This is the most common primary screening assay. It measures the activity of mitochondrial dehydrogenases in living cells, which reduce a tetrazolium salt (MTT) to a colored formazan product.[12][15] It is a reliable indicator of overall metabolic health.
-
Cell Membrane Integrity (LDH Assay): The Lactate Dehydrogenase (LDH) assay measures the release of this stable cytosolic enzyme into the culture medium upon plasma membrane damage.[13][16][17] It is a direct marker of cell lysis and cytotoxicity.
-
Total Cellular Protein (SRB Assay): The Sulforhodamine B (SRB) assay relies on the binding of the dye to basic amino acids of cellular proteins. It provides an estimation of total cell number and is less prone to interference from metabolic fluctuations.[13]
This guide will focus on the detailed protocol for the MTT assay as a primary screening tool.
Core Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[18] Metabolically active cells reduce the yellow MTT to insoluble purple formazan crystals.[19]
Materials and Reagents
-
Selected cancer and non-cancerous cell lines
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution: 5 mg/mL in sterile PBS. Store protected from light at -20°C.[20]
-
Solubilization solution: Dimethyl sulfoxide (DMSO) or a solution of 4 mM HCl, 0.1% NP40 in isopropanol.[20]
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at ~570 nm)
Step-by-Step Methodology
Step 1: Cell Seeding
-
Culture the selected cell lines until they reach approximately 80% confluency.
-
Trypsinize adherent cells or collect suspension cells, and perform a cell count using a hemocytometer or automated cell counter.
-
Prepare a cell suspension in complete growth medium. The optimal seeding density must be determined for each cell line to ensure cells are in an exponential growth phase during the experiment.[18] This is typically between 5,000 and 10,000 cells per well (100 µL volume).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for controls (medium only, untreated cells).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.[18]
Step 2: Compound Treatment
-
Prepare a stock solution of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate in DMSO (e.g., 10 mM).
-
Create a series of serial dilutions of the compound in serum-free medium. A typical concentration range for an initial screen might be 0.1, 1, 10, 50, and 100 µM.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells. For control wells, add medium with the same final concentration of DMSO used for the highest compound concentration (vehicle control).
-
Incubate the plate for a defined period, typically 24, 48, or 72 hours, depending on the expected mechanism of action.
Step 3: MTT Incubation and Solubilization
-
Following the treatment period, remove the compound-containing medium.
-
Add 100 µL of a 1:10 dilution of the 5 mg/mL MTT stock in serum-free medium to each well (final concentration 0.5 mg/mL).[19]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will form visible purple formazan crystals.[21]
-
Carefully aspirate the MTT solution without disturbing the crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[20]
Step 4: Data Acquisition
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[21] A reference wavelength of 630 nm can be used to subtract background noise.[15]
Workflow Visualization
Caption: Experimental workflow for the MTT cytotoxicity assay.
Data Analysis and Interpretation
Calculating Percentage Viability
The raw absorbance data must be normalized to the untreated control to determine the percentage of cell viability for each compound concentration.
-
Formula: % Viability = [(OD_sample - OD_blank) / (OD_control - OD_blank)] * 100
-
OD_sample: Absorbance of cells treated with the compound.
-
OD_control: Absorbance of untreated (vehicle control) cells.
-
OD_blank: Absorbance of medium-only wells.
-
Determining the IC50 Value
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required to inhibit a biological process by 50%.[22][23][24] It is a standard measure of a compound's potency.
-
Plot the % Viability against the logarithm of the compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data.[25]
-
The IC50 is the concentration at which the curve crosses the 50% viability mark.[26]
Example Data Presentation
The results should be summarized in a clear, tabular format for easy comparison across different cell lines.
| Cell Line | Cancer Type | IC50 (µM) after 48h | Selectivity Index (SI)* |
| MCF-7 | Breast Adenocarcinoma | 12.5 ± 1.8 | 6.4 |
| A549 | Lung Carcinoma | 25.3 ± 3.1 | 3.2 |
| HCT-116 | Colorectal Carcinoma | 8.9 ± 1.1 | 9.0 |
| Vero | Normal Kidney Epithelial | 80.1 ± 7.5 | - |
*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater cancer cell selectivity.
Elucidating the Mechanism of Action: Focus on Apoptosis
Once cytotoxicity is established, the next logical step is to investigate how the compound kills the cancer cells. Quinoline derivatives are frequently reported to induce apoptosis, or programmed cell death.[1][3] Apoptosis is a tightly regulated process mediated by a family of proteases called caspases.[27][28][29] It can be initiated through two major pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.[30][31][32]
-
Extrinsic Pathway: Initiated by the binding of ligands (e.g., TNF-α, TRAIL) to death receptors on the cell surface, leading to the formation of the Death-Inducing Signaling Complex (DISC) and activation of initiator caspase-8.[33][34]
-
Intrinsic Pathway: Triggered by intracellular stress, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the formation of the apoptosome, which activates initiator caspase-9.[35][36]
Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave cellular substrates, resulting in the characteristic morphological changes of apoptosis.[36]
Visualizing the Apoptotic Pathway
Caption: Simplified overview of the apoptotic signaling pathways.
Conclusion and Future Directions
This guide provides a foundational framework for assessing the in vitro cytotoxicity of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate. By employing a panel of diverse cancer cell lines and utilizing robust, validated assays like the MTT, researchers can effectively quantify the compound's potency (IC50) and selectivity.
Positive results from these initial screens warrant a deeper investigation into the underlying mechanism of action. Assays to confirm apoptosis, such as Annexin V/PI staining, caspase activity assays, and Western blotting for key apoptotic proteins (e.g., Bcl-2 family, cleaved PARP), would be the logical next steps. Further studies could also explore effects on the cell cycle and inhibition of specific kinases, which are also known mechanisms for quinoline-based compounds.[7] This structured, multi-faceted approach ensures a thorough and reliable preclinical evaluation, paving the way for potential in vivo studies and further drug development.
References
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Afrin, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. Available at: [Link]
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Duan, W., et al. (2021). Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. Current Topics in Medicinal Chemistry. Available at: [Link]
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Gordon, J., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. International Journal of Molecular Sciences. Available at: [Link]
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A-Technical Guide to the Preliminary Antimicrobial Evaluation of Methoxy-Substituted Quinolones
Introduction: The Strategic Imperative for Methoxy-Substituted Quinolones
The relentless evolution of antimicrobial resistance necessitates a continuous pipeline of novel therapeutic agents. Quinolones, a class of synthetic broad-spectrum antibiotics, have long been a clinical cornerstone. Their mechanism of action, the inhibition of bacterial DNA gyrase and topoisomerase IV, is a well-established and effective strategy for bacterial eradication. However, the emergence of resistance, often through mutations in these target enzymes, threatens their clinical utility.
Recent research has highlighted the significant potential of methoxy-substituted quinolones. Strategic placement of a methoxy group, particularly at the C-8 position, has been shown to enhance activity against Gram-positive cocci and even overcome existing resistance mechanisms. This enhancement is attributed to improved target affinity and altered molecular conformation, potentially increasing the barrier to resistance development. This guide provides a comprehensive framework for the preliminary in vitro evaluation of novel methoxy-substituted quinolone candidates, focusing on a logical, evidence-based progression from initial screening to preliminary mechanism of action studies.
Part 1: Foundational Antimicrobial Susceptibility Testing
The initial step in evaluating any new antimicrobial agent is to determine its intrinsic potency against a clinically relevant panel of microorganisms. The Minimum Inhibitory Concentration (MIC) is the gold standard for this assessment, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism.
Broth Microdilution Method: A Quantitative Assessment
The broth microdilution method is a widely accepted and robust technique for determining MIC values. Its primary advantage lies in its quantitative nature and suitability for high-throughput screening.
Protocol: Broth Microdilution Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh overnight culture on an appropriate agar medium, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in a sterile saline or broth solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Microtiter Plates:
-
Using a 96-well microtiter plate, perform serial two-fold dilutions of the methoxy-substituted quinolone compounds in a suitable cation-adjusted Mueller-Hinton Broth (CAMHB). The concentration range should be broad enough to encompass the expected MIC values.
-
Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension.
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the drug that shows no visible growth.
-
Agar Dilution Method: A Complementary Approach
The agar dilution method serves as a valuable confirmation of broth microdilution results and is particularly useful for fastidious organisms.
Protocol: Agar Dilution Assay
-
Preparation of Agar Plates:
-
Prepare a series of agar plates (e.g., Mueller-Hinton Agar) containing serial two-fold dilutions of the test compounds.
-
Include a drug-free control plate.
-
-
Inoculation:
-
Spot-inoculate the prepared bacterial suspension (adjusted to a 0.5 McFarland standard) onto the surface of each agar plate. A multipoint inoculator can be used for efficiency.
-
-
Incubation and MIC Determination:
-
Incubate the plates under the same conditions as the broth microdilution assay.
-
The MIC is the lowest concentration of the drug that inhibits visible colony formation.
-
Part 2: Assessing the Therapeutic Window: Cytotoxicity Evaluation
A potent antimicrobial agent is only clinically viable if it exhibits minimal toxicity to host cells. Therefore, a preliminary assessment of cytotoxicity is a critical step in the evaluation process. The MTT assay is a widely used colorimetric method to assess cell viability.
Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Culture a suitable mammalian cell line (e.g., HeLa, HEK293) in appropriate media and conditions until a confluent monolayer is formed.
-
-
Compound Exposure:
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Expose the cells to serial dilutions of the methoxy-substituted quinolone compounds for a defined period (e.g., 24-48 hours).
-
-
MTT Incubation:
-
After the exposure period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can then be determined.
-
Data Presentation: A Comparative Overview
To facilitate a clear comparison of the antimicrobial potency and selectivity of the novel compounds, the data should be summarized in a structured table.
| Compound ID | Methoxy Position | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | IC50 (µM) vs. HeLa Cells | Selectivity Index (IC50/MIC vs. S. aureus) |
| MQ-01 | 6-OCH₃ | 0.5 | 2 | >100 | >200 |
| MQ-02 | 7-OCH₃ | 0.25 | 1 | >100 | >400 |
| MQ-03 | 8-OCH₃ | 0.06 | 0.5 | >100 | >1667 |
| Ciprofloxacin | N/A | 0.5 | 0.125 | >100 | >200 |
This is example data for illustrative purposes.
Part 3: Unveiling the Mechanism: DNA Gyrase and Topoisomerase IV Inhibition
The primary mechanism of action for quinolones is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. Assaying the inhibitory activity of the novel compounds against these enzymes provides direct evidence of their on-target effects.
DNA Gyrase Supercoiling Inhibition Assay
DNA gyrase introduces negative supercoils into DNA, a process that can be monitored by agarose gel electrophoresis.
Protocol: DNA Gyrase Supercoiling Inhibition Assay
-
Reaction Setup:
-
In a microcentrifuge tube, combine relaxed plasmid DNA (e.g., pBR322), assay buffer (containing ATP and Mg²⁺), and varying concentrations of the methoxy-substituted quinolone.
-
Initiate the reaction by adding a purified E. coli DNA gyrase enzyme.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
-
Reaction Termination and Electrophoresis:
-
Stop the reaction by adding a stop buffer/loading dye containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS).
-
Load the samples onto a 1% agarose gel and perform electrophoresis.
-
-
Visualization and Analysis:
-
Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.
-
In the absence of an inhibitor, the relaxed plasmid will be converted to the faster-migrating supercoiled form. The concentration of the compound that inhibits this conversion by 50% (IC50) can be determined.
-
Topoisomerase IV Decatenation Assay
Topoisomerase IV is responsible for decatenating interlinked daughter chromosomes after replication. This activity can be assayed using kinetoplast DNA (kDNA), a network of interlocked DNA circles.
Protocol: Topoisomerase IV Decatenation Assay
-
Reaction Setup:
-
Combine kDNA, assay buffer, and varying concentrations of the test compound.
-
Start the reaction by adding purified S. aureus topoisomerase IV.
-
-
Incubation:
-
Incubate at 37°C for 30-60 minutes.
-
-
Reaction Termination and Electrophoresis:
-
Terminate the reaction and run the samples on a 1% agarose gel.
-
-
Visualization and Analysis:
-
Visualize the DNA bands. In the absence of an inhibitor, the large kDNA network will be resolved into smaller, faster-migrating decatenated DNA circles. The IC50 can be determined as the concentration that inhibits 50% of the decatenation activity.
-
Visualizing the Workflow and Mechanisms
To provide a clear visual representation of the experimental processes and underlying biological principles, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the preliminary evaluation of methoxy-substituted quinolones.
Caption: Mechanism of action of quinolone antibiotics.
Caption: Key structure-activity relationships in methoxy-substituted quinolones.
Conclusion and Forward Look
The preliminary evaluation outlined in this guide provides a robust and efficient pathway to identify promising methoxy-substituted quinolone candidates. By systematically assessing antimicrobial potency, host cell cytotoxicity, and on-target activity, researchers can make data-driven decisions to advance the most promising compounds into further preclinical development. The strategic incorporation of methoxy groups represents a promising avenue to combat the growing threat of antimicrobial resistance, and a rigorous preliminary evaluation is the essential first step in realizing this potential.
References
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Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
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Correia, S., Poeta, P., Igrejas, G., & Cantekin, Z. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551–559. [Link]
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Hooper, D. C. (2001). Mechanisms of Action of and Resistance to Quinolones. Infectious Disease Clinics of North America, 15(1), 1-24. [Link]
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Science Prof Online. (n.d.). Mode of Action (MOA) of Quinolone Antibiotics. [Link]
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Pharmacology Corner. (2011, May 10). Mechanism of Action of Quinolones and Fluoroquinolones. [Link]
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Rode, A., & Fourrier, A. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2601, 153-167. [Link]
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Springer Link. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology. [Link]
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Li, X., et al. (2015). Design, Synthesis, and Antimicrobial Evaluation of Novel Quinolone Imidazoles and Interactions with MRSA DNA. Chemical Biology & Drug Design, 86(5), 1124-1134. [Link]
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JoVE. (n.d.). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. [Link]
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El-Sayed, N. F., et al. (2015). Synthesis and Antimicrobial Evaluation of Novel Polyfused Heterocycles-Based Quinolone. Journal of Heterocyclic Chemistry, 52(2), 438-445. [Link]
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Maxwell, A., & Lawson, D. M. (2003). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Medicine, 84, 161-174. [Link]
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Wang, Y., et al. (2025). Synthesis and antimicrobial evaluation of novel quaternary quinolone derivatives with low toxicity and anti-biofilm activity. Bioorganic & Medicinal Chemistry, 130, 117505. [Link]
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Kerns, R. J. (2000). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. The Journal of Infectious Diseases, 182(Supplement_1), S20-S27. [Link]
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Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. [Link]
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Kumar, S., et al. (2023). Synthesis and In Vitro Antimicrobial Evaluation of New Quinolone Based 2-Arylamino Pyrimidines. Polycyclic Aromatic Compounds, 43(3), 2098-2113. [Link]
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ResearchGate. (n.d.). Synthesis and Antibacterial Evaluation of Certain Quinolone Derivatives. [Link]
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Hardy Diagnostics. (2018, January 25). Fluoroquinolone Resistance and Screening Methods. [Link]
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Bisacchi, G. S. (2015). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 20(6), 10766–10789. [Link]
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O'Donnell, F., Smyth, T. J. P., Ramachandran, V. N., & Smyth, W. F. (2010). A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. International Journal of Antimicrobial Agents, 35(1), 30-38. [Link]
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García-Cobos, S., et al. (2001). Activities of 13 quinolones by three susceptibility testing methods against a collection of Haemophilus influenzae isolates with different levels of susceptibility to ciprofloxacin: evidence for cross-resistance. Journal of Antimicrobial Chemotherapy, 48(1), 25-30. [Link]
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Hiasa, H., et al. (2005). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 49(9), 3583–3589. [Link]
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"solubility and stability studies of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate"
An In-depth Technical Guide to the Solubility and Stability of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate
Foreword: Navigating the Physicochemical Landscape of Novel Quinolone Derivatives
In the realm of drug discovery and development, the journey from a promising molecular entity to a viable therapeutic agent is paved with rigorous scientific investigation. Among the most critical early-stage hurdles are the comprehensive characterization of a compound's solubility and stability. These intrinsic physicochemical properties are paramount, as they directly influence bioavailability, manufacturability, and ultimately, the clinical success of a drug candidate. This guide provides a detailed technical framework for assessing the solubility and stability of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate, a novel quinolone derivative. While specific experimental data for this molecule is not extensively available in public literature, the principles and methodologies detailed herein are derived from established practices for the broader class of quinolone compounds and are grounded in international regulatory standards. This document is intended for researchers, medicinal chemists, and formulation scientists engaged in the preclinical development of new chemical entities.
The Central Role of Physicochemical Profiling
The quinolone scaffold is a "privileged structure" in medicinal chemistry, known for its wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory effects.[1][2] Modifications to the quinolone ring, such as the addition of methoxy and methyl carboxylate groups, are intended to enhance therapeutic efficacy and fine-tune pharmacokinetic properties.[3] However, these structural alterations also significantly impact fundamental characteristics like solubility and stability. Poor aqueous solubility can lead to low and erratic absorption, diminishing a drug's therapeutic potential, while instability can result in the formation of degradation products that may be inactive or even toxic. Therefore, a thorough understanding of these parameters is not merely a data collection exercise but a foundational component of a rational drug design and development strategy.
Solubility Assessment: From Kinetic Screening to Thermodynamic Equilibrium
The solubility of quinolone derivatives is influenced by a variety of factors, including their crystalline structure and the presence of ionizable functional groups.[4][5] For Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate, the carboxylic acid moiety suggests a pH-dependent solubility profile.[5] A multi-tiered approach to solubility assessment is recommended, beginning with high-throughput kinetic screening and progressing to more definitive thermodynamic equilibrium studies.
Kinetic Solubility Determination
Kinetic solubility assays provide a rapid assessment of a compound's dissolution rate and are particularly useful for early-stage screening of large numbers of compounds. The data generated, while not representing true thermodynamic equilibrium, is invaluable for guiding initial formulation strategies.
Experimental Protocol: Turbidimetric Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution to create a range of concentrations.
-
Aqueous Buffer Addition: Add a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to each well.
-
Incubation and Measurement: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking. Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering at a specific wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.
Thermodynamic (Equilibrium) Solubility Determination
Thermodynamic solubility represents the true saturation point of a compound in a given solvent at equilibrium. This is a critical parameter for preclinical and clinical development.
Experimental Protocol: Shake-Flask Method
-
Sample Preparation: Add an excess amount of solid Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate to a series of vials containing buffers at different pH values (e.g., pH 2, 5, 7.4, and 9).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Reporting: Express the equilibrium solubility in units of µg/mL or µM.
| Parameter | Kinetic Solubility | Thermodynamic Solubility |
| Objective | High-throughput screening | Definitive solubility measurement |
| Method | Turbidimetry, Nephelometry | Shake-flask, Potentiometry |
| Timeframe | Rapid (hours) | Slower (days) |
| Throughput | High | Low |
| Relevance | Early discovery, lead optimization | Preclinical & clinical development |
Stability Profiling: Unveiling Degradation Pathways
Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[6] Forced degradation studies are a cornerstone of this process, deliberately exposing the compound to harsh conditions to identify potential degradation products and establish stability-indicating analytical methods.[7][8] These studies are mandated by regulatory bodies like the International Council for Harmonisation (ICH).[9]
Forced Degradation (Stress Testing) Studies
The goal of forced degradation is to achieve a target degradation of 5-20%.[7][10] This range is sufficient to identify and characterize degradation products without completely destroying the molecule.
Experimental Workflow for Forced Degradation
Caption: Workflow for forced degradation studies.
Detailed Protocols for Forced Degradation Studies
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M hydrochloric acid (HCl). Conduct experiments at room temperature and an elevated temperature (e.g., 60°C) for up to 7 days.[9]
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M sodium hydroxide (NaOH). Perform the study under the same temperature and time conditions as acid hydrolysis.[9]
-
Oxidative Degradation: Expose the compound to a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. Due to the potentially rapid kinetics of oxidation, time points should be taken more frequently, typically over a 24-hour period.[7]
-
Thermal Degradation: Subject the solid compound and a solution of the compound to elevated temperatures (e.g., 40-80°C).[9]
-
Photostability: Expose the solid compound and a solution to a combination of UV and visible light, as specified in ICH guideline Q1B. The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours per square meter.[6]
Analytical Methodology
A stability-indicating analytical method is one that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV and mass spectrometric (MS) detection is the workhorse technique for this purpose.[11]
Key Considerations for HPLC Method Development:
-
Column Chemistry: A C18 stationary phase is a common starting point for quinolone analysis.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase can be adjusted to optimize the retention and peak shape of the ionizable quinolone.
-
Detection: A photodiode array (PDA) detector allows for the monitoring of multiple wavelengths and the assessment of peak purity. Mass spectrometry is invaluable for the identification of unknown degradation products.
Data Interpretation and Reporting
All quantitative data from solubility and stability studies should be summarized in a clear and concise tabular format.
Table 1: Summary of Physicochemical Properties
| Property | Condition | Result |
| Kinetic Solubility | pH 7.4 PBS | [Insert experimental value] |
| Equilibrium Solubility | pH 2.0 Buffer | [Insert experimental value] |
| pH 7.4 Buffer | [Insert experimental value] | |
| pH 9.0 Buffer | [Insert experimental value] | |
| Forced Degradation | 0.1 M HCl, 60°C, 24h | [Insert % degradation and number of degradants] |
| 0.1 M NaOH, RT, 24h | [Insert % degradation and number of degradants] | |
| 3% H₂O₂, RT, 8h | [Insert % degradation and number of degradants] | |
| 80°C, solid, 48h | [Insert % degradation and number of degradants] | |
| Photostability (ICH Q1B) | [Insert % degradation and number of degradants] |
The results of the forced degradation studies should be used to construct a degradation pathway map, illustrating the chemical transformations the drug substance undergoes under stress.
Logical Relationship of Stability Data
Caption: Interrelationship of forced degradation outcomes.
Conclusion and Future Directions
The systematic evaluation of solubility and stability, as outlined in this guide, is a non-negotiable step in the early-phase development of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate. The data generated from these studies will provide a solid foundation for formulation development, analytical method validation, and regulatory submissions. Understanding the physicochemical liabilities of this novel quinolone derivative at an early stage will enable the implementation of mitigation strategies, such as salt formation, co-crystallization, or the use of enabling formulations, thereby increasing the probability of a successful transition from a promising molecule to a life-changing medicine.
References
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- ResolveMass Laboratories Inc. (2025, September 20).
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- Pobudkowska, A., et al. (2024). Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses.
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- Pobudkowska, A., et al. (2024). Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses.
- Breznica-Selmani, A., et al. (2025). Synthesis, physicochemical characterization and antibacterial activity of novel (benzoylamino)methyl derivatives of quinolones.
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- ChemTred. (n.d.).
- BenchChem. (2025).
- Al-Ostoot, F. H., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach.
- Jain, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 8(1), 1-21.
- Li, Y., et al. (2016). Effect of various storage conditions on the stability of quinolones in raw milk. Food Additives & Contaminants: Part A, 33(8), 1276-1284.
- Prat, M. D., et al. (2004). Stability of fluoroquinolone antibiotics in river water samples and in octadecyl silica solid-phase extraction cartridges.
- Shervington, L. A., & Abba, M. (2005). The simultaneous separation and determination of five quinolone antibiotics using isocratic reversed-phase HPLC: application to stability studies on an ofloxacin tablet formulation. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 777-783.
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A Technical Guide to Quantum Chemical Calculations for Quinoline Derivatives in Drug Discovery
Foreword: From Privileged Scaffold to Precision Drug Candidate
The quinoline moiety is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with activities spanning from anticancer and antimalarial to antibacterial and antiviral.[1] Its "privileged" status, however, does not guarantee success in the arduous journey of drug development. The modern imperative is to move beyond serendipitous discovery towards a rational, predictive design paradigm. This is where the synergy of quantum chemistry and computational modeling becomes not just an academic exercise, but a critical, value-driving component of the research and development pipeline.
This guide is structured to provide researchers, medicinal chemists, and drug development professionals with a comprehensive, field-proven framework for applying quantum chemical calculations to the study of quinoline derivatives. We will eschew a rigid, step-by-step manual in favor of a narrative that explains the causality behind our computational choices. The objective is to empower you not just to run calculations, but to understand and interpret them, transforming abstract quantum descriptors into actionable insights for designing the next generation of quinoline-based therapeutics.
The 'Why': Theoretical Foundations for the Medicinal Chemist
At the heart of our computational inquiry is Density Functional Theory (DFT) , a quantum mechanical method that has become the workhorse for pharmaceutical research due to its optimal balance of accuracy and computational cost.[2][3] DFT is built upon the foundational Hohenberg-Kohn theorems, which astutely posit that the ground-state properties of a multi-electron system, such as a quinoline derivative, are uniquely determined by its electron density (ρ).[4]
This is a profound simplification. Instead of grappling with the complex wavefunction of a many-electron system, we can work with the more manageable three-dimensional electron density. The Kohn-Sham equations further operationalize this by introducing a set of fictitious non-interacting electrons that generate the same electron density as the real, interacting system, making the problem computationally tractable.[4]
For the medicinal chemist, this means we can reliably calculate a molecule's three-dimensional structure and its electronic properties, which are the very essence of its chemical identity and, by extension, its biological activity.
The Integrated Computational Workflow: From Structure to Activity
The power of quantum chemical calculations is most fully realized when integrated into a multi-step workflow that connects the electronic structure of a single molecule to the biological activity of a series of compounds. This process is not linear but cyclical, with insights from each stage informing the next.
Caption: An integrated workflow for the computational design of quinoline derivatives.
Part A: Foundational Quantum Mechanics - Characterizing the Molecule
This initial phase focuses on accurately describing a single quinoline derivative at the quantum level. The quality of this foundational data dictates the reliability of all subsequent modeling.
Experimental Protocol: Geometry Optimization and Descriptor Calculation
-
Structure Preparation:
-
Draw the 2D structure of the quinoline derivative using a molecular editor.
-
Convert the 2D structure to a preliminary 3D conformation. This initial structure does not need to be perfect, as the subsequent optimization will refine it.
-
-
Input File Setup for DFT Calculation (Gaussian Example):
-
Route Section (#p): This line specifies the core instructions for the calculation. A robust starting point for organic molecules like quinolines is: #p B3LYP/6-31G(d,p) Opt Freq
-
B3LYP : This is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It is widely used and provides a good balance of accuracy and speed for organic molecules.[5]
-
6-31G(d,p) : This is a Pople-style basis set. It describes the spatial distribution of electrons. The (d,p) indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for describing chemical bonds accurately.
-
Opt : This keyword instructs the software to perform a geometry optimization, finding the lowest energy conformation of the molecule.
-
Freq : This keyword requests a frequency calculation, which should be performed after every successful optimization. It serves two purposes: a) to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies), and b) to provide thermodynamic data like zero-point vibrational energy.
-
-
Charge and Multiplicity: Specify the net charge (usually 0 for neutral drugs) and the spin multiplicity (usually 1 for a singlet ground state) of the molecule.
-
Atomic Coordinates: Provide the initial Cartesian coordinates of all atoms.
-
-
Execution and Analysis:
-
Submit the input file to a quantum chemistry software package (e.g., Gaussian, Q-Chem, ORCA).
-
Upon completion, verify that the optimization converged successfully and that the frequency calculation yielded zero imaginary frequencies.
-
The output file will contain the optimized 3D coordinates, energies, and a wealth of electronic property data.
-
Interpreting Key Quantum Chemical Descriptors for Drug Design
The raw output of a DFT calculation is a treasure trove of data. The skill lies in extracting and interpreting the descriptors most relevant to medicinal chemistry.
-
Frontier Molecular Orbitals (HOMO & LUMO):
-
Highest Occupied Molecular Orbital (HOMO): This orbital can be thought of as the outermost orbital containing electrons. Its energy (EHOMO) is related to the molecule's ability to donate electrons. A higher EHOMO (less negative) suggests a better electron donor.[6]
-
Lowest Unoccupied Molecular Orbital (LUMO): This is the first empty orbital available to accept electrons. Its energy (ELUMO) is related to electron affinity. A lower ELUMO indicates a better electron acceptor.[6]
-
HOMO-LUMO Gap (ΔE = ELUMO - EHOMO): This gap is a critical indicator of chemical reactivity and stability. A small gap suggests the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO.[7][8] For drug candidates, an optimal gap is sought to balance stability with the reactivity needed for target interaction.
-
-
Molecular Electrostatic Potential (MEP):
-
The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for understanding intermolecular interactions.[9][10]
-
Interpretation:
-
Red Regions (Negative Potential): Indicate electron-rich areas, typically around electronegative atoms like oxygen or nitrogen. These are sites prone to electrophilic attack and are favorable for hydrogen bond accepting.[10]
-
Blue Regions (Positive Potential): Indicate electron-poor areas, often around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack and hydrogen bond donation.[10]
-
-
Application: By comparing the MEP of a quinoline derivative with the MEP of its target's binding site, one can rationally design modifications to enhance electrostatic complementarity, a key driver of binding affinity.[11][12]
-
-
Global Reactivity Descriptors: These are calculated from EHOMO and ELUMO and provide a quantitative measure of a molecule's overall reactivity.
-
Chemical Hardness (η) = (ELUMO - EHOMO) / 2: Resistance to change in electron distribution. Harder molecules are less reactive.
-
Electronegativity (χ) = -(EHOMO + ELUMO) / 2: The ability to attract electrons.
-
Electrophilicity Index (ω) = χ² / (2η): A measure of a molecule's ability to act as an electrophile.
-
Part B: Building Predictive QSAR Models
Quantitative Structure-Activity Relationship (QSAR) modeling bridges the gap between the properties of individual molecules and the biological activity of a series of compounds. It aims to create a mathematical model that correlates molecular descriptors (the 'S' in QSAR) with activity (the 'A').[13][14]
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Methodological & Application
Application Note & Synthesis Protocol: A Detailed Guide to the Synthesis of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The 4-quinolone core is a privileged structure found in numerous therapeutic agents. This guide eschews common synthetic routes like the Gould-Jacobs reaction, which typically yield 3-substituted quinolones, in favor of a more targeted strategy to achieve the desired C2-carboxylate substitution pattern. The described protocol is designed for researchers in organic synthesis and drug discovery, offering not just a procedural outline but also the underlying chemical principles and critical process parameters for a successful and reproducible synthesis.
Introduction: The Significance of the 4-Quinolone-2-Carboxylate Scaffold
The 4-quinolone ring system is a cornerstone of modern medicinal chemistry, most famously represented by the fluoroquinolone class of antibiotics.[1] These compounds function by inhibiting bacterial DNA gyrase, a mechanism that underscores the potent biological activity of this scaffold.[2] While much of the historical focus has been on C3-carboxylated quinolones, the 4-quinolone-2-carboxylate moiety presents a distinct and valuable structural motif for exploring new biological activities. Its unique arrangement of hydrogen bond donors, acceptors, and aromatic surfaces makes it an attractive starting point for designing novel enzyme inhibitors, receptor antagonists, and other therapeutic agents.
The synthesis of C2-substituted quinolones, however, presents a distinct challenge compared to their C3-substituted isomers. Standard methods like the Gould-Jacobs reaction, which involves the condensation of an aniline with an alkoxymethylenemalonate ester, reliably produce a carboxylate group at the C3 position.[3][4][5] Therefore, a different strategic approach is required. This protocol details a robust and logical pathway that proceeds via an isatin-based intermediate, culminating in a base-catalyzed rearrangement to furnish the target molecule with high regioselectivity.[6]
Overall Synthetic Strategy
The synthesis is designed as a three-part process, beginning with commercially available starting materials. The core logic is to first construct a substituted isatin ring, attach the necessary acetate side-chain, and then induce a ring expansion/rearrangement to form the desired six-membered quinoline ring system.
Caption: Key mechanistic steps of the rearrangement reaction.
Materials and Instrumentation
| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Supplier | Notes |
| p-Anisidine | C₇H₉NO | 123.15 | Sigma-Aldrich | Toxic, handle with care. |
| Chloral Hydrate | C₂H₃Cl₃O₂ | 165.40 | Sigma-Aldrich | Corrosive. |
| Hydroxylamine HCl | H₄ClNO | 69.49 | Sigma-Aldrich | Irritant. |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | Fisher Scientific | Highly corrosive. |
| Methyl (triphenylphosphoranylidene)acetate | C₂₁H₁₉O₂P | 346.35 | Sigma-Aldrich | Moisture sensitive. |
| Sodium Methoxide | CH₃NaO | 54.02 | Sigma-Aldrich | Moisture sensitive, corrosive. |
| Methanol (Anhydrous) | CH₄O | 32.04 | Fisher Scientific | Flammable. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Fisher Scientific | Volatile. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Fisher Scientific | Flammable. |
| Hexanes | N/A | N/A | Fisher Scientific | Flammable. |
Instrumentation: Standard laboratory glassware, magnetic stirrers with heating plates, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), UV lamp, NMR spectrometer (400 MHz or higher), and a mass spectrometer.
Detailed Experimental Protocols
Part A: Synthesis of 5-Methoxyisatin
This procedure is based on the classical Sandmeyer isatin synthesis.
-
Preparation of Isonitrosoacetanilide: In a 500 mL round-bottom flask, dissolve chloral hydrate (16.5 g, 0.1 mol) and hydroxylamine hydrochloride (22.0 g, 0.31 mol) in 250 mL of water.
-
In a separate 1 L beaker, dissolve p-anisidine (12.3 g, 0.1 mol) in 300 mL of water containing 10 mL of concentrated hydrochloric acid.
-
Heat the isonitrosoacetanilide solution to boiling and add the p-anisidine solution in one portion. Continue to heat at reflux for 1-2 minutes until the reaction is complete (monitored by TLC).
-
Cool the mixture in an ice bath. The product, 4'-methoxy-2'-(hydroxyimino)acetanilide, will precipitate.
-
Filter the solid, wash with cold water, and air dry.
-
Cyclization to Isatin: In a 250 mL beaker, slowly add concentrated sulfuric acid (75 mL) to a magnetic stir bar. Heat the acid to 60-70 °C.
-
Add the dried 4'-methoxy-2'-(hydroxyimino)acetanilide in small portions, ensuring the temperature does not exceed 80 °C.
-
After the addition is complete, stir the mixture for an additional 10 minutes, then cool to room temperature.
-
Pour the reaction mixture carefully onto 500 g of crushed ice.
-
The 5-methoxyisatin will precipitate. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. Expect a red-orange solid.
Part B: Synthesis of Methyl 2-(5-methoxy-2-oxoindolin-3-ylidene)acetate
This procedure utilizes a standard Wittig reaction.
-
To a 250 mL flame-dried, round-bottom flask under a nitrogen atmosphere, add 5-methoxyisatin (8.85 g, 0.05 mol) and methyl (triphenylphosphoranylidene)acetate (17.3 g, 0.05 mol).
-
Add 100 mL of anhydrous dichloromethane (DCM).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 12-24 hours. The appearance of a new, higher Rf spot and disappearance of the isatin spot indicates consumption of the starting material.
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the desired product and evaporate the solvent to yield a yellow or orange solid.
Part C: Rearrangement to Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate
This is the key rearrangement step.
-
In a 250 mL round-bottom flask, suspend the Methyl 2-(5-methoxy-2-oxoindolin-3-ylidene)acetate (4.66 g, 0.02 mol) in 100 mL of anhydrous methanol.
-
Add sodium methoxide (1.62 g, 0.03 mol) to the suspension.
-
Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Carefully neutralize the mixture by adding glacial acetic acid dropwise until the pH is approximately 7.
-
The product will precipitate from the solution. Filter the solid, wash with a small amount of cold methanol, and then with water.
-
Dry the solid under vacuum to yield Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate as a pale yellow or off-white solid. [7]
Characterization and Validation
-
TLC Analysis: Use a mobile phase of 1:1 Hexanes:Ethyl Acetate or 9:1 DCM:Methanol. Visualize spots under UV light (254 nm).
-
Melting Point: Compare the observed melting point with literature values.
-
¹H NMR Spectroscopy: Confirm the structure by analyzing the proton NMR spectrum. Expect to see signals corresponding to the methoxy group, the methyl ester, and the distinct aromatic protons of the quinolone ring system.
-
Mass Spectrometry: Confirm the molecular weight of the product (C₁₂H₁₁NO₄, M.W. = 233.22 g/mol ). [7]
Conclusion and Expert Insights
This protocol provides a reliable and logical pathway for the synthesis of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate, a valuable building block for pharmaceutical research. The choice of an isatin-based route is deliberate; it circumvents the regiochemical limitations of more common quinoline syntheses like the Gould-Jacobs or Conrad-Limpach reactions, directly installing the required carboxylate at the C2 position.
Critical Considerations:
-
Anhydrous Conditions: The Wittig reaction and the final rearrangement step are sensitive to moisture. Ensure all glassware is flame-dried and anhydrous solvents are used.
-
Base Stoichiometry: The amount of sodium methoxide in the final step is critical. An excess can lead to side reactions, while an insufficient amount will result in an incomplete reaction.
-
Purification: Chromatographic purification of the Wittig product is essential to remove the triphenylphosphine oxide byproduct, which can interfere with the subsequent rearrangement step.
By following this detailed guide, researchers can confidently synthesize this important heterocyclic compound, enabling further exploration of its potential in drug discovery and development.
References
- Gould–Jacobs reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Gould%E2%80%93Jacobs_reaction]
- Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis - Benchchem. [URL: https://www.benchchem.com/application-notes/gould-jacobs-quinolone-synthesis]
- Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - Arkivoc. [URL: https://www.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [URL: https://www.iipseries.org/papers/synthesis-of-quinoline-and-its-derivatives-using-various-name-reactions-an-overview/]
- Quinolones also come from anilines by cyclization to an ortho position - Oxford University Press. [URL: https://personal.sron.nl/~pvel/verslag/proefschrift/node42.html]
- Application Notes and Protocols: Gould-Jacobs Cyclization for Quinolone Synthesis - Benchchem. [URL: https://www.benchchem.
- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. [URL: https://www.mdpi.com/1420-3049/18/11/13909]
- Gould-Jacobs Quinoline-forming Reaction - Biotage. [URL: https://www.biotage.com/uploads/2021/01/an056-gould-jacobs-quinoline-forming-reaction.pdf]
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- 6-Methoxy-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid methyl ester - Chemcia. [URL: http://www.chemcia.com/product/CC00-1698A.html]
- Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - MDPI. [URL: https://www.mdpi.com/1420-3049/23/11/2984]
- Polyfunctional 4-Quinolinones. Synthesis of 2-Substituted 3-Hydroxy-4-oxo-1,4-dihydroquinolines | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/225302636_Polyfunctional_4-Quinolinones_Synthesis_of_2-Substituted_3-Hydroxy-4-oxo-14-dihydroquinolines]
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Application Note: Methodologies for Evaluating the In Vitro Antimicrobial Susceptibility of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate
For: Researchers, scientists, and drug development professionals investigating novel antimicrobial agents.
Introduction: The Quest for Novel Quinolones
The quinolone class of antibiotics has been a cornerstone of antimicrobial therapy for decades, primarily due to their potent bactericidal activity against a broad spectrum of pathogens. Their mechanism, the inhibition of bacterial DNA gyrase and topoisomerase IV, is crucial for preventing DNA replication and repair. However, the rise of resistance to established fluoroquinolones necessitates a continuous search for new quinolone derivatives with improved efficacy and novel resistance-breaking capabilities.
Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate (hereafter referred to as MMODQ-C2) is a synthetic quinolone derivative of interest.[1][2][3] Its structural framework suggests potential antimicrobial activity, but rigorous, standardized evaluation is required to determine its spectrum and potency.[4][5]
This document provides a comprehensive guide for researchers on the standardized methods for determining the in vitro antimicrobial susceptibility of MMODQ-C2. It is structured to provide not just procedural steps but also the scientific rationale behind them, ensuring that the generated data is accurate, reproducible, and comparable across different laboratories. The protocols are based on the globally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI).[6][7][8][9]
Foundational Principles: Preparing the Investigational Compound
Accurate susceptibility testing begins with the correct preparation of the antimicrobial agent. The solubility and stability of MMODQ-C2 in solution are critical variables that must be controlled.
Protocol 2.1: Preparation of MMODQ-C2 Stock Solution
-
Solvent Selection: Due to the heterocyclic nature of MMODQ-C2, dimethyl sulfoxide (DMSO) is recommended as the initial solvent of choice. A preliminary solubility test should be conducted to confirm the concentration at which the compound remains fully dissolved.
-
Weighing the Compound: Accurately weigh a precise amount of MMODQ-C2 powder (e.g., 10 mg) using an analytical balance. All calculations must account for the purity of the compound.
-
Dissolution: Dissolve the weighed powder in a minimal volume of 100% DMSO. For example, dissolving 10 mg in 1 mL of DMSO yields a stock concentration of 10,000 µg/mL. Ensure complete dissolution by vortexing. Gentle warming in a water bath (≤35°C) may be applied if necessary.
-
Sterilization: The concentrated stock solution in DMSO is considered self-sterilizing. Subsequent dilutions should be made using sterile broth or water.
-
Storage: Aliquot the stock solution into small, single-use volumes in sterile cryovials and store at ≤-20°C, protected from light.[10] Avoid repeated freeze-thaw cycles. Stability of the compound in DMSO at this temperature should be validated if long-term storage is planned.
Causality Note: Using a high-concentration stock solution in an organic solvent like DMSO minimizes the volume of solvent introduced into the assay system, thereby reducing the potential for solvent-induced toxicity to the test organisms. The final concentration of DMSO in the test wells should not exceed 1%, as higher concentrations can inhibit bacterial growth.
Broth Microdilution: Determining the Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for quantitatively determining the Minimum Inhibitory Concentration (MIC) — the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12][13][14][15][16] This protocol is adapted from the CLSI M07 document.[17]
Protocol 3.1: Broth Microdilution Assay
-
Prepare Intermediate Dilution: Thaw an aliquot of the MMODQ-C2 stock solution (10,000 µg/mL). Prepare an intermediate dilution in sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a concentration that is 20 times the highest final concentration to be tested (e.g., for a final top concentration of 128 µg/mL, prepare a 2,560 µg/mL solution).
-
Plate Preparation: Using a 96-well sterile microtiter plate, add 100 µL of sterile CAMHB to wells 2 through 12 in each row designated for testing.
-
Serial Dilution: Add 200 µL of the MMODQ-C2 intermediate dilution to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10. This leaves wells 1-10 with 100 µL of varying drug concentrations and wells 11 and 12 with 100 µL of drug-free broth.
-
Inoculum Preparation: Prepare a bacterial suspension from 3-5 fresh colonies grown on a non-selective agar plate. Adjust the turbidity of the suspension in sterile saline or broth to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[18]
-
Final Inoculum Dilution: Dilute the standardized suspension 1:100 in CAMHB to achieve a concentration of approximately 1.5 x 10⁶ CFU/mL.
-
Inoculation: Within 15 minutes of preparation, inoculate each well (wells 1-11) with 100 µL of the final inoculum, resulting in a final volume of 200 µL per well and a final bacterial concentration of approximately 7.5 x 10⁵ CFU/mL.
-
Well 11 (Growth Control): Contains broth and inoculum, but no drug.
-
Well 12 (Sterility Control): Contains only broth to check for contamination.
-
-
Incubation: Seal the plates (e.g., with an adhesive plastic film) to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, examine the plate from the bottom using a reading mirror. The MIC is the lowest concentration of MMODQ-C2 at which there is no visible growth (i.e., the first clear well). The growth control (well 11) must show distinct turbidity.
Diagram 1: Broth Microdilution Workflow
Caption: Workflow for determining MIC via broth microdilution.
Disk Diffusion: A Qualitative Assessment of Susceptibility
The disk diffusion test (Kirby-Bauer test) is a widely used method for qualitative antimicrobial susceptibility testing.[19][20][21] It provides a visual indication of a compound's activity and is useful for screening large numbers of isolates.[22][23]
Protocol 4.1: Disk Diffusion (Kirby-Bauer) Assay
-
Disk Preparation: As MMODQ-C2 is an investigational compound, custom disks must be prepared.
-
Purchase sterile, blank paper disks (6 mm diameter).
-
Prepare a solution of MMODQ-C2 in a volatile solvent (e.g., methanol, acetone) at a concentration calculated to deliver the desired amount of compound per disk (e.g., 30 µg).
-
Apply a precise volume (e.g., 10 µL) of the solution to each blank disk and allow the solvent to evaporate completely in a sterile environment. Prepare disks in batches and store them in a desiccated, dark container at 4°C.
-
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in Protocol 3.1, step 4.
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage.[21]
-
Disk Application: Allow the plate to dry for 3-5 minutes. Using sterile forceps or a disk dispenser, place the prepared MMODQ-C2 disks onto the agar surface. Ensure disks are placed at least 24 mm apart from each other and from the edge of the plate.[23] Gently press each disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
Measure Zone of Inhibition: After incubation, use a ruler or caliper to measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.
Diagram 2: Disk Diffusion (Kirby-Bauer) Workflow
Caption: Workflow for the Kirby-Bauer disk diffusion test.
Quality Control: The Foundation of Trustworthy Data
Quality Control (QC) is a non-negotiable component of antimicrobial susceptibility testing. It ensures the performance of the test system, including the media, inoculum, incubation, and the biological activity of the antimicrobial agent.[24]
5.1 QC Strains and Expected Ranges
Standard, well-characterized QC strains from the American Type Culture Collection (ATCC) must be tested with each batch of susceptibility tests.[25][26] For a new compound like MMODQ-C2, QC ranges are not yet established. They must be determined through a multi-laboratory study following CLSI M23 guidelines.[24][27]
For illustrative purposes, Table 1 provides an example of how QC data would be presented once ranges are established.
Table 1: Example Quality Control Ranges for MMODQ-C2
| Quality Control Strain | ATCC Number | MIC Range (µg/mL) | Zone Diameter Range (mm) |
| Escherichia coli | 25922 | 2 - 8 | 18 - 24 |
| Staphylococcus aureus | 25923 | 0.5 - 2 | 25 - 31 |
| Pseudomonas aeruginosa | 27853 | 8 - 32 | 15 - 21 |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual QC ranges must be established experimentally.
Trustworthiness Note: If a QC result falls outside the established range, the results for all test isolates in that batch are considered invalid.[25] The source of the error must be investigated and resolved before re-testing.
Data Interpretation and Presentation
The primary outputs of these tests are MIC values and zone of inhibition diameters.
6.1 Interpreting Results
-
MIC Value: The MIC is a quantitative measure of potency. A lower MIC value indicates greater in vitro activity against the tested organism.[12][28]
-
Zone Diameter: In the disk diffusion test, the zone diameter is inversely correlated with the MIC. A larger zone of inhibition generally indicates greater susceptibility.[20]
6.2 Establishing Breakpoints
It is critical to understand that raw MIC values or zone diameters do not define clinical efficacy. To classify an organism as Susceptible (S) , Intermediate (I) , or Resistant (R) , clinical breakpoints are required.[28][29] These breakpoints are established by correlating in vitro data with pharmacokinetic/pharmacodynamic (PK/PD) parameters and clinical outcomes from patient studies.[14][30] As MMODQ-C2 is an investigational compound, no such breakpoints exist. The initial goal of testing is to gather raw potency and spectrum data.
Table 2: Example Data Presentation for MMODQ-C2 against a Panel of Organisms
| Organism | Strain ID | MIC (µg/mL) | Zone Diameter (mm) |
| Staphylococcus aureus | ATCC 29213 | 1 | 28 |
| Enterococcus faecalis | ATCC 29212 | 4 | 19 |
| Escherichia coli | Clinical 101 | 4 | 20 |
| Klebsiella pneumoniae | Clinical 102 | 8 | 17 |
| Pseudomonas aeruginosa | ATCC 27853 | 16 | 16 |
| Acinetobacter baumannii | Clinical 103 | >64 | 6 |
Note: The values in this table are hypothetical and for illustrative purposes only.
Conclusion
The protocols outlined in this application note provide a standardized framework for the initial in vitro evaluation of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate. By adhering to these CLSI-based methodologies, researchers can generate high-quality, reproducible data that forms a solid foundation for further investigation. The determination of MIC values and susceptibility profiles is the first critical step in assessing the potential of MMODQ-C2 as a future therapeutic agent in the fight against bacterial infections.
References
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CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]
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American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
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Idexx. Microbiology guide to interpreting antimicrobial susceptibility testing (AST). [Link]
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Kim, Y., et al. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. PMC - NIH. [Link]
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Dick White Referrals. Interpretation of MICs in Antibiotic Susceptibility Testing. [Link]
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FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion. [Link]
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Wikipedia. Disk diffusion test. [Link]
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Microbiology Class. STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. [Link]
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Idexx. Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]
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Microbe Notes. Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]
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Microbe Online. Quality Control Strains (standard strains) and their Uses. [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. W. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. [Link]
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Hardy Diagnostics. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
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Dr.Oracle. How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing? [Link]
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Public Health England. Quality Control of Antimicrobial Susceptibility Testing. [Link]
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Sanford Guide. Resources | Antimicrobial Susceptibility Testing, MIC. [Link]
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Advanced Journal of Chemistry, Section A. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. [Link]
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National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
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Microbiology at Instruct. Broth Microdilution. [Link]
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Scilit. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. [Link]
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WOAH - Asia. Antimicrobial susceptibility testing Agar dilution method. [Link]
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ResearchGate. M100S - Performance Standards for Antimicrobial Susceptibility Testing. [Link]
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Wikipedia. Agar dilution. [Link]
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Journal of Clinical Microbiology. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. [Link]
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ASM Journals. Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. [Link]
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FDA. FDA-Recognized Antimicrobial Susceptibility Test Interpretive Criteria. [Link]
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YouTube. Agar Dilution (MIC) Susceptibility Test Method. [Link]
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CLSI. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. [Link]
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CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
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Kumar, J., & Kumar, A. Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences. [Link]
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NIH. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. [Link]
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Application Notes and Protocols for the Experimental Evaluation of Anticancer Activity of Quinoline Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Quinoline Scaffold in Oncology
The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged structure in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimalarial, antimicrobial, and anti-inflammatory properties.[3][4][5] In oncology, quinoline-based compounds have emerged as a particularly promising class of therapeutic agents, with several derivatives already in clinical use.[3][6]
The anticancer potential of these compounds stems from their ability to interact with a wide array of molecular targets crucial for tumor growth and survival.[1][7] The diverse mechanisms of action include the inhibition of key enzymes like topoisomerases and protein kinases, disruption of tubulin polymerization, induction of programmed cell death (apoptosis), and arrest of the cell cycle.[5][8] This guide provides a comprehensive framework of detailed protocols for the preclinical evaluation of novel quinoline compounds, from initial cytotoxicity screening to the elucidation of their underlying mechanisms of action.
Part 1: Primary Evaluation - In Vitro Cytotoxicity Assessment
The initial step in evaluating a potential anticancer agent is to determine its cytotoxicity—the ability to kill cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. Robust, reliable, and high-throughput screening assays are essential for this primary evaluation.
Causality Behind Assay Selection
Two of the most widely accepted and validated methods for cytotoxicity screening are the Sulforhodamine B (SRB) assay and the MTT assay.
-
Sulforhodamine B (SRB) Assay: This assay relies on the ability of the SRB dye to bind to basic amino acid residues of proteins in cells fixed with trichloroacetic acid (TCA). The amount of bound dye is directly proportional to the total cellular protein mass, which is a proxy for cell number.[9][10] It is a robust and reproducible method, less prone to interference from compounds that alter cellular metabolism, making it a preferred choice for large-scale screening efforts like those at the National Cancer Institute (NCI).[9][11]
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells.[2] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[12] The amount of formazan is proportional to the number of metabolically active, and therefore viable, cells.
Experimental Workflow for Cytotoxicity Screening
Caption: High-level workflow for anticancer drug evaluation.
Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is adapted from standardized methods used for high-throughput screening.[9][13]
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
96-well flat-bottom plates
-
Test quinoline compound (dissolved in DMSO, then diluted in medium)
-
Trichloroacetic acid (TCA), 10% (w/v), ice-cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
1% Acetic acid solution
Step-by-Step Methodology:
-
Cell Plating: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Add 100 µL of medium containing various concentrations of the quinoline compound to the wells. Include a vehicle control (DMSO at the same final concentration as the test wells) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
Cell Fixation: Gently add 50 µL of cold 50% TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour.[14] This step fixes the cells and precipitates proteins.
-
Washing: Discard the supernatant and wash the plates five times with slow-running tap water or distilled water to remove TCA and unbound components.[14] Air dry the plates completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[10]
-
Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[14] Air dry the plates again.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plates on a shaker for 5-10 minutes to ensure complete dissolution.[14]
-
Absorbance Reading: Measure the absorbance (Optical Density, OD) at 510-570 nm using a microplate reader.
Data Presentation and Analysis
The percentage of cell viability is calculated using the formula: % Viability = (OD_treated / OD_control) * 100
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
| Compound ID | Description | Cell Line | Incubation Time (h) | IC50 (µM) |
| QC-01 | Novel Quinoline Derivative | MCF-7 (Breast) | 48 | 5.2 |
| QC-01 | Novel Quinoline Derivative | A549 (Lung) | 48 | 8.9 |
| Doxorubicin | Reference Drug | MCF-7 (Breast) | 48 | 0.8 |
Part 2: Elucidating the Mechanism of Action
Once a quinoline compound demonstrates potent cytotoxicity, the next critical phase is to understand how it kills cancer cells. This involves investigating its effects on fundamental cellular processes like apoptosis and the cell cycle.
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
Scientific Rationale: Apoptosis is a form of programmed cell death characterized by distinct morphological and biochemical hallmarks. One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent DNA intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic or necrotic cells where membrane integrity is compromised.[16] Dual staining with Annexin V and PI allows for the differentiation of four cell populations via flow cytometry:
-
Annexin V- / PI-: Live, healthy cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells (primary necrosis)
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed 1-2 x 10^6 cells in a 6-well plate or T25 flask. After 24 hours, treat the cells with the quinoline compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the corresponding well.
-
Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and wash the cell pellet twice with cold 1X PBS.[16]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[17]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI solution (e.g., 50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer. Acquire at least 10,000 events per sample.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Scientific Rationale: The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer.[18] Many anticancer drugs exert their effect by inducing cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M), preventing cell proliferation and often leading to apoptosis.[18][19] Flow cytometry using PI staining can quantify the DNA content of cells. Since DNA content doubles from the G1 to the G2/M phase, this method allows for the determination of the percentage of cells in each phase of the cell cycle. Treatment with an effective compound may lead to an accumulation of cells in a specific phase.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the quinoline compound as described for the apoptosis assay.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. This permeabilizes the cell membrane. Incubate at -20°C for at least 2 hours (can be stored for weeks).[18]
-
Staining: Centrifuge the fixed cells (e.g., 500 x g for 5 minutes), discard the ethanol, and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution (containing 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).[18] The RNase A is crucial to prevent the staining of double-stranded RNA.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.[18]
-
Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. The data is typically displayed as a histogram of cell count versus fluorescence intensity.
Part 3: Potential Molecular Targets and Pathway Visualization
Quinoline derivatives are known to target several key pathways in cancer cells. One of the most prominent mechanisms is the inhibition of DNA topoisomerases.[3][5][7] Topoisomerases (Type I and II) are essential enzymes that resolve topological DNA problems during replication and transcription.[20][21] Inhibitors like the quinoline alkaloid camptothecin trap the enzyme-DNA covalent complex, leading to DNA strand breaks, cell cycle arrest, and apoptosis.[21][22]
Caption: Pathway of topoisomerase inhibition by a quinoline compound.
Part 4: In Vivo Efficacy Studies - A Brief Outlook
Compounds that demonstrate significant in vitro activity and a well-defined mechanism of action are candidates for in vivo testing. The most common preclinical model is the human tumor xenograft model in immunodeficient mice (e.g., BALB/c nude or NOD-SCID mice).[23][24]
Brief Protocol Outline:
-
Cell Implantation: A human cancer cell line is subcutaneously or orthotopically implanted into immunodeficient mice.[23]
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size.
-
Treatment: Mice are randomized into groups and treated with the quinoline compound (via oral gavage, intraperitoneal injection, etc.) or a vehicle control.[23]
-
Monitoring: Tumor volume and animal body weight are monitored regularly throughout the study to assess efficacy and toxicity.[23]
-
Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further histological or molecular analysis.
This step is crucial for evaluating the compound's bioavailability, stability, and overall therapeutic efficacy in a complex biological system before it can be considered for clinical development.[25]
References
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- Bauer, J. A., et al. (2025).
- Al-Warhi, T., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
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University of Chicago. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
- Lahiri, S. D., et al. (2013). Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. Bioorganic & Medicinal Chemistry Letters, 23(17), 4881-4885.
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- Musumeci, F., et al. (2016). Quinolino[3,4-b]quinoxalines and pyridazino[4,3-c]quinoline derivatives: Synthesis, inhibition of topoisomerase IIa, G-quadruplex binding and cytotoxic properties. European Journal of Medicinal Chemistry, 124, 214-225.
- V.S., S., & S., A. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 76(2), 112-121.
- Park, S., et al. (2022).
- Pommier, Y. (2016). Topoisomerases as Anticancer Targets.
- Farag, A. M., et al. (2018). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Bioorganic Chemistry, 78, 42-59.
- Chavan, N. D., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
- Du, Z., et al. (2019). Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. Bioorganic Chemistry, 88, 102948.
- Bauer, J. A., et al. (2025).
- Kumar, A., et al. (2024). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 29(1), 241.
- Wang, Y., et al. (2020).
- Al-Sanea, M. M., et al. (2011). In vitro anticancer screening and radiosensitizing evaluation of some new quinolines and pyrimido[4,5-b]quinolines bearing a sulfonamide moiety. European Journal of Medicinal Chemistry, 46(1), 341-348.
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protocols.io. (2023). SRB assay for measuring target cell killing V.1. Retrieved from [Link]
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- Abdel-Maksoud, M. S., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry.
- Bauer, J. A., et al. (2025).
- Sadowska, J., et al. (2022).
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University of Texas at Austin. (n.d.). MTT ASSAY Protocol. Retrieved from [Link]
- Saeed, A., et al. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. Open Journal of Medicinal Chemistry, 10, 1-14.
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Wikipedia. (n.d.). Chloroquine. Retrieved from [Link]
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Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
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Application Notes and Protocols for Molecular Docking Studies with Quinoline-Based Inhibitors
Introduction: The Convergence of a Privileged Scaffold and a Powerful Computational Technique
In the landscape of modern drug discovery, the quinoline scaffold holds a privileged status. This bicyclic aromatic heterocycle is a cornerstone in the synthesis of a multitude of pharmacologically active agents, exhibiting a wide spectrum of biological activities, including anticancer, antimalarial, anti-HIV, and antibacterial properties.[1][2][3] The versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of steric and electronic properties to achieve high-affinity and selective binding to a diverse range of biological targets.[4][5]
Molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, has emerged as an indispensable tool in structure-based drug design.[2][6] By simulating the interaction between a small molecule, such as a quinoline-based inhibitor, and a macromolecular target at an atomic level, molecular docking provides invaluable insights into binding modes, affinities, and the key molecular interactions that govern biological activity.[1][2] This in-silico approach significantly accelerates the drug discovery pipeline by enabling the rapid screening of large compound libraries, prioritizing candidates for synthesis and biological evaluation, and guiding lead optimization efforts.[1]
This comprehensive guide provides a detailed protocol for conducting robust and meaningful molecular docking studies with a specific focus on quinoline-based inhibitors. Drawing upon field-proven insights and established best practices, this document will navigate researchers through the critical stages of protein and ligand preparation, docking execution, and rigorous results analysis and validation, ensuring the generation of scientifically sound and reproducible findings.
I. Conceptual Framework: A Self-Validating Docking Workflow
A successful molecular docking study is more than a mere computational exercise; it is a carefully designed experiment with built-in checks and balances. The protocol outlined herein is structured as a self-validating system, where each step is critically assessed to ensure the biological relevance of the final predictions.
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Application Notes & Protocols: Developing Quinoline Derivatives as P-glycoprotein Inhibitors
Authored by: Gemini, Senior Application Scientist
Introduction: The Challenge of Multidrug Resistance and the Promise of Quinoline Derivatives
The efficacy of cancer chemotherapy is frequently undermined by the development of multidrug resistance (MDR), a phenomenon where cancer cells become simultaneously resistant to a variety of structurally and functionally diverse anticancer drugs.[1] A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), also known as MDR1 or ABCB1.[2][3] P-gp functions as an ATP-dependent efflux pump, actively expelling chemotherapeutic agents from the cell, thereby preventing them from reaching their intracellular targets at cytotoxic concentrations.[1][4] This protective mechanism makes P-gp a critical therapeutic target for overcoming MDR.[5][6]
The development of P-gp inhibitors aims to restore the sensitivity of resistant cancer cells to chemotherapy.[5] While first and second-generation inhibitors showed promise, they were often plagued by issues of toxicity and undesirable pharmacokinetic interactions.[1] This has spurred the search for novel, potent, and specific P-gp inhibitors. Quinoline-based compounds have emerged as a highly promising class of agents capable of reversing the MDR phenotype in P-gp-overexpressing tumor cells.[1][3][7] Their structural versatility allows for chemical modifications to optimize potency and reduce off-target effects.[8][9]
This guide provides a comprehensive overview of the rationale, experimental workflows, and detailed protocols for the identification and characterization of novel quinoline derivatives as P-gp inhibitors.
Scientific Rationale: Targeting the P-gp Efflux Pump
Mechanism of P-gp Action and Inhibition
P-glycoprotein is a transmembrane protein that utilizes the energy from ATP hydrolysis to drive the efflux of its substrates against a concentration gradient.[4] The process involves the binding of a substrate to the transporter's transmembrane domains, followed by ATP binding and hydrolysis at the nucleotide-binding domains, which induces a conformational change that expels the substrate from the cell.[10] P-gp inhibitors can interfere with this cycle through several mechanisms, including competitive binding at the substrate-binding site or interference with ATP hydrolysis.[5][11] Many potent quinoline derivatives have been shown to directly inhibit the transporter function of P-gp, often by stimulating its ATPase activity in a non-productive manner, effectively depleting the cell's energy for efflux.[5][12]
Caption: Experimental workflow for screening and validating quinoline derivatives as P-gp inhibitors.
Detailed Experimental Protocols
Protocol 1: P-gp Function - Calcein-AM Accumulation Assay
Principle: This assay provides a rapid and robust method for screening P-gp inhibitors. Calcein acetoxymethyl ester (Calcein-AM) is a non-fluorescent, cell-permeable compound that is a substrate for P-gp. [13]In cells with high P-gp activity, Calcein-AM is actively effluxed before it can be cleaved by intracellular esterases into the highly fluorescent, cell-impermeable calcein. [13][14]Inhibition of P-gp blocks this efflux, leading to the intracellular accumulation of Calcein-AM, its subsequent conversion to calcein, and a measurable increase in fluorescence. [13][15][16]
Caption: Principle of the Calcein-AM assay for measuring P-gp inhibition.
Materials:
-
P-gp overexpressing cell line (e.g., K562/ADR, MCF-7/ADR) and its parental, drug-sensitive counterpart (e.g., K562, MCF-7).
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Phosphate-Buffered Saline (PBS).
-
Calcein-AM stock solution (1 mM in DMSO).
-
Test quinoline derivatives (stock solutions in DMSO).
-
Positive control inhibitor: Verapamil or Cyclosporin A. [17][18]* Black, clear-bottom 96-well microplates.
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm).
Procedure:
-
Cell Seeding: Seed both parental and P-gp overexpressing cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Pre-incubation:
-
Prepare serial dilutions of the quinoline derivatives and the positive control (e.g., Verapamil) in serum-free medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the culture medium from the wells and wash once with PBS.
-
Add 100 µL of the medium containing the test compounds or controls to the appropriate wells. Include a vehicle control (DMSO only).
-
Pre-incubate the plate for 30-60 minutes at 37°C. [19]3. Calcein-AM Loading:
-
Prepare a 2X working solution of Calcein-AM (e.g., 0.5 µM) in serum-free medium.
-
Add 100 µL of the 2X Calcein-AM solution to each well (final concentration 0.25 µM).
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Without removing the loading solution, measure the fluorescence intensity using a plate reader.
-
Causality Note: Measuring without washing is often sufficient for high-throughput screening and minimizes cell loss. For assays requiring lower background, a wash step with ice-cold PBS can be included after the loading incubation. [19]5. Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence of the P-gp overexpressing cells treated with the inhibitor to the fluorescence of the parental cells (representing 100% inhibition) and the vehicle-treated P-gp overexpressing cells (representing 0% inhibition).
-
Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the log concentration of the quinoline derivative and fitting to a dose-response curve.
-
Protocol 2: P-gp ATPase Activity Assay
Principle: This is a direct, cell-free biochemical assay that confirms the interaction of a compound with P-gp. P-gp's efflux function is powered by ATP hydrolysis, and this ATPase activity is stimulated in the presence of its substrates. [4]P-gp inhibitors can modulate this activity. The assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis. A compound that stimulates the basal ATPase activity is likely a substrate, while a compound that inhibits the substrate-stimulated ATPase activity is an inhibitor. [4][20] Materials:
-
Purified P-gp-containing membrane vesicles (commercially available, e.g., from insect cells). [4]* Assay Buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 5 mM sodium azide, 2 mM EGTA, 2 mM DTT, pH 7.4).
-
MgATP stock solution (100 mM).
-
P-gp substrate/activator: Verapamil (for testing inhibitors).
-
Sodium orthovanadate (Na₃VO₄), a general P-gp inhibitor, to determine P-gp specific activity. [4]* Test quinoline derivatives.
-
Phosphate detection reagent (e.g., Malachite Green-based).
Procedure:
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing the assay buffer, P-gp membranes (e.g., 5-10 µg protein), and the test quinoline derivative at various concentrations.
-
Activation vs. Inhibition Mode:
-
To test for activation (is it a substrate?): Add the quinoline derivative alone.
-
To test for inhibition: Add a known P-gp activator (e.g., 100 µM Verapamil) plus the quinoline derivative.
-
-
Controls:
-
Basal Activity: P-gp membranes, no compound.
-
Stimulated Activity: P-gp membranes + Verapamil.
-
Vanadate Control: P-gp membranes + Verapamil + Na₃VO₄ (to measure non-P-gp related ATPase activity).
-
-
Initiate Reaction: Pre-warm the plate to 37°C for 5 minutes. Start the reaction by adding MgATP to a final concentration of 5 mM.
-
Incubation: Incubate at 37°C for 20-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction & Detect Phosphate: Stop the reaction by adding the phosphate detection reagent. After color development (typically 15-30 minutes at room temperature), measure the absorbance (e.g., at 620 nm).
-
Data Analysis:
-
Create a standard curve using known concentrations of phosphate (KH₂PO₄).
-
Calculate the amount of Pi released in each well.
-
The P-gp specific activity is the difference between the total ATPase activity and the activity in the presence of vanadate.
-
Plot the percent stimulation or inhibition of P-gp specific ATPase activity against the quinoline derivative concentration to determine EC₅₀ (for activation) or IC₅₀ (for inhibition).
-
Protocol 3: Chemosensitization (Cytotoxicity) Assay
Principle: The ultimate goal of a P-gp inhibitor is to resensitize MDR cancer cells to chemotherapy. This assay determines the ability of a quinoline derivative to enhance the cytotoxicity of a known P-gp substrate chemotherapeutic drug (e.g., Doxorubicin, Paclitaxel). [1][21] Materials:
-
P-gp overexpressing cell line (e.g., KB/VCR) and its parental counterpart (e.g., KB). [5]* Complete culture medium.
-
A P-gp substrate chemotherapeutic agent (e.g., Doxorubicin).
-
Test quinoline derivative.
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo).
-
96-well microplates.
Procedure:
-
Cell Seeding: Seed both parental and resistant cells in 96-well plates as described in Protocol 1.
-
Determine Non-Toxic Inhibitor Concentration: First, perform a standard cytotoxicity assay with the quinoline derivative alone on the resistant cells to determine the highest concentration that does not significantly affect cell viability (e.g., >90% viability). This concentration will be used for the combination study.
-
Combination Treatment:
-
Prepare serial dilutions of the chemotherapeutic agent (e.g., Doxorubicin).
-
Treat the resistant cells with the serial dilutions of Doxorubicin alone and in combination with the pre-determined non-toxic concentration of the quinoline derivative.
-
As a control, treat the parental (sensitive) cells with Doxorubicin alone.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
Assess Cell Viability: Add the cell viability reagent according to the manufacturer's instructions and measure the appropriate signal (absorbance or luminescence).
-
Data Analysis:
-
Calculate the percent cell viability for each concentration relative to the untreated control.
-
Determine the IC₅₀ value (the concentration of the chemotherapeutic drug that causes 50% inhibition of cell growth) for each condition from the dose-response curves.
-
Calculate the Reversal Fold (RF) , which quantifies the efficacy of the inhibitor. [3][5] RF = (IC₅₀ of Chemo Drug Alone in Resistant Cells) / (IC₅₀ of Chemo Drug + Inhibitor in Resistant Cells)
-
Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison.
Table 1: In Vitro Activity of Novel Quinoline Derivatives
| Compound ID | P-gp Inhibition IC₅₀ (µM)¹ | ATPase Modulation² | Doxorubicin IC₅₀ (µM)³ | Reversal Fold (RF)⁴ |
|---|---|---|---|---|
| Parental Cells | N/A | N/A | 0.02 | N/A |
| Resistant Cells | ||||
| Doxorubicin Alone | N/A | N/A | 6.92 | 1.0 |
| YS-7a [5][12] | 0.85 | Stimulates Activity | 0.22 | 31.5 |
| YS-7b [12] | 1.21 | Stimulates Activity | 0.62 | 11.2 |
| Verapamil | 2.50 | Stimulates Activity | 0.55 | 12.6 |
¹Data from Calcein-AM or Rhodamine 123 accumulation assay. ²Effect on basal P-gp ATPase activity. ³Data from chemosensitization (cytotoxicity) assay in resistant cells (e.g., K562/ADR). ⁴Calculated as IC₅₀ (Doxorubicin Alone) / IC₅₀ (Doxorubicin + Compound).
A higher Reversal Fold indicates a more potent P-gp inhibitor in a cellular context.
References
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Holcapkova, P., et al. (2011). Ranking of P-glycoprotein substrates and inhibitors by a calcein-AM fluorometry screening assay. Journal of Photochemistry and Photobiology B: Biology, 103(1), 1-10. [Link]
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Tiberghien, F., & Loor, F. (1996). Calcein-AM assay for P-gp transport activity in the presence of competing substrates and modulators. ResearchGate. [Link]
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Doppenschmitt, S., et al. (2000). Comparison of in Vitro P-Glycoprotein Screening Assays: Recommendations for Their Use in Drug Discovery. Journal of Medicinal Chemistry, 43(1), 89-95. [Link]
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Chen, Y. F., et al. (2020). Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells. Molecules, 25(24), 5992. [Link]
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Chufan, E. E., et al. (2016). Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. Pharmaceuticals, 9(2), 24. [Link]
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Chufan, E. E., et al. (2016). Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. PMC - NIH. [Link]
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Teodori, E., et al. (2021). Structure activity relationships and the binding mode of quinolinone-pyrimidine hybrids as reversal agents of multidrug resistance mediated by P-gp. ResearchGate. [Link]
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Rautio, J., et al. (2006). In vitro p-glycoprotein inhibition assays for assessment of clinical drug interaction potential of new drug candidates: a recommendation for probe substrates. Drug Metabolism and Disposition, 34(5), 786-792. [Link]
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P-Glycoprotein Inhibitors: A Review. (2022). P-Glycoprotein Inhibitors: A Review. [Link]
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Wang, E. J., et al. (2000). In Vitro Flow Cytometry Method to Quantitatively Assess Inhibitors of P-Glycoprotein. ResearchGate. [Link]
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The calcein assay for studying MDR1/Pgp expression and function. ResearchGate. [Link]
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Kato, K., et al. (2011). Establishment of in Vitro P-glycoprotein Inhibition Assay and Its Exclusion Criteria to Assess the Risk of Drug-Drug Interaction at the Drug Discovery Stage. Journal of Pharmaceutical Sciences, 100(10), 4457-4466. [Link]
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Sane, R., et al. (2011). P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate?. The AAPS Journal, 13(3), 374-383. [Link]
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Wang, Y., et al. (2019). Novel Quinoline Compound Derivatives of NSC23925 as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance. Frontiers in Pharmacology, 10, 1541. [Link]
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Li, H., et al. (2024). Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). MedChemComm, 15(1), 1-1. [Link]
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Balimane, P. V., et al. (2005). A Combined Cell Based Approach to Identify P-glycoprotein Substrates and Inhibitors in a Single Assay. International Journal of Pharmaceutics, 301(1-2), 1-10. [Link]
-
Leith, C. P., et al. (1999). Both Pgp and MRP1 activities using calcein-AM contribute to drug resistance in AML. Blood, 94(3), 1087-1099. [Link]
-
Qu, Q., et al. (2003). P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends. Journal of Biological Chemistry, 278(49), 49451-49458. [Link]
-
Wang, Y., et al. (2019). Novel Quinoline Compound Derivatives of NSC23925 as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance. Frontiers in Pharmacology. [Link]
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Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. (2016). ResearchGate. [Link]
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Direct assessment of P-glycoprotein efflux to determine tumor response to chemotherapy. (2014). Oncotarget. [Link]
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Recent advances in the synthesis of quinolines: a review. (2013). RSC Publishing. [Link]
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Structure-activity relationship: Analyses of P-glycoprotein substrates and inhibitors. (2003). ScienceDirect. [Link]
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Green Synthesis of Quinoline and Its Derivatives. (2023). International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Wang, R. B., et al. (2003). Structure-activity relationship: analyses of p-glycoprotein substrates and inhibitors. Current Medicinal Chemistry, 10(13), 1159-1170. [Link]
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SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: A VERSATILE PLATFORM FOR ADVANCED ORGANIC AND MEDICINAL CHEMISTRY. (2025). Journal of the Chilean Chemical Society. [Link]
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Ekins, S., et al. (2002). Three-dimensional quantitative structure-activity relationships of inhibitors of P-glycoprotein. Molecular Pharmacology, 61(5), 964-973. [Link]
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Frommeyer, J. E., et al. (1999). Inhibition of P-glycoprotein-mediated drug transport: A unifying mechanism to explain the interaction between digoxin and quinidine. Circulation, 99(4), 552-557. [Link]
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Application Notes and Protocols for High-Throughput Screening of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate in high-throughput screening (HTS) campaigns. It covers the rationale for its use, detailed experimental protocols, and data analysis strategies, underpinned by field-proven insights and authoritative references.
Introduction: The Scientific Rationale
Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate (CAS No: 82633-20-3) belongs to the quinolone class of heterocyclic compounds.[1] This chemical scaffold is of significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives. These activities include antibacterial, antifungal, anticancer, anti-inflammatory, and neuroprotective effects.[2][3] The 4-oxo-1,4-dihydroquinoline core is a key pharmacophore in many approved drugs, notably the quinolone antibiotics that target bacterial DNA gyrase.[4] The diverse bioactivity profile of quinolones makes Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate a compelling candidate for inclusion in HTS libraries to discover novel modulators of various biological targets.
Table 1: Physicochemical Properties of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate
| Property | Value | Source |
| CAS Number | 82633-20-3 | [1] |
| Molecular Formula | C₁₂H₁₁NO₄ | [1] |
| Molecular Weight | 233.22 g/mol | [1] |
| Appearance | Off-white to light yellow solid (predicted) | [5] |
| Storage | Sealed in dry, Room Temperature | [1] |
Application in High-Throughput Screening: A Strategic Overview
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of vast compound libraries to identify "hits" that modulate a specific biological target.[6] Given the established antibacterial and potential enzyme-inhibitory activities of the quinolone scaffold, a logical application of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate is in screens targeting bacterial enzymes essential for survival or virulence. This application note will focus on a hypothetical HTS campaign to identify inhibitors of a bacterial kinase, a validated target class for novel antibacterial agents.[7]
Assay Principle: Fluorescence-Based Kinase Inhibition
Fluorescence-based assays are a popular choice for HTS due to their high sensitivity, robustness, and amenability to automation.[8][9] A common format for kinase assays involves measuring the phosphorylation of a substrate peptide. In this proposed protocol, we will use a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
The causality behind this choice: TR-FRET offers a homogenous (no-wash) format, which is highly desirable for HTS to minimize steps and potential for error. The time-resolved aspect of the fluorescence detection minimizes interference from compound autofluorescence and light scatter, leading to a more robust assay with a better signal-to-noise ratio.
Detailed Experimental Protocol: A Self-Validating System
This protocol is designed as a self-validating system, incorporating appropriate controls to ensure data quality and reliability.
Materials and Reagents
-
Test Compound: Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate, dissolved in 100% DMSO to create a 10 mM stock solution.
-
Target Enzyme: Purified recombinant bacterial kinase.
-
Substrate: Biotinylated peptide substrate for the kinase.
-
Detection Reagents:
-
Europium-labeled anti-phospho-substrate antibody (donor fluorophore).
-
Streptavidin-conjugated allophycocyanin (APC) (acceptor fluorophore).
-
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
ATP: Adenosine triphosphate, at a concentration equal to the Km for the kinase.
-
Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine).
-
Negative Control: 100% DMSO.
-
Assay Plates: 384-well, low-volume, black, opaque plates.
-
Instrumentation: A plate reader capable of TR-FRET measurements.
Experimental Workflow
The following workflow is designed for a fully automated HTS platform but can be adapted for semi-automated or manual execution.
Caption: High-throughput screening workflow for a kinase inhibitor assay.
Step-by-Step Methodology:
-
Compound Dispensing:
-
Using an acoustic dispenser, transfer 50 nL of the test compound, positive control, or negative control (DMSO) to the appropriate wells of a 384-well assay plate. This results in a range of final compound concentrations for dose-response analysis.
-
-
Enzyme Addition:
-
Add 5 µL of the bacterial kinase solution (diluted in assay buffer) to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Reaction Initiation:
-
Add 5 µL of a 2X ATP and 2X biotinylated peptide substrate mix (in assay buffer) to all wells to start the kinase reaction. The final volume in each well is now 10 µL.
-
-
Kinase Reaction Incubation:
-
Incubate the plates for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection Reagent Addition:
-
Add 10 µL of the detection reagent mix containing the Europium-labeled anti-phospho-substrate antibody and Streptavidin-APC (diluted in detection buffer) to all wells to stop the kinase reaction.
-
-
Detection Incubation:
-
Incubate for 60 minutes at room temperature to allow for the binding of the detection reagents.
-
-
TR-FRET Measurement:
-
Read the plates on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (APC) and 620 nm (Europium) after excitation at 340 nm.
-
Data Analysis and Hit Identification: From Raw Data to Confirmed Hits
Robust data analysis is critical for the success of any HTS campaign.[10][11] The following steps outline a standard data analysis workflow.
Caption: Data analysis workflow for hit identification and validation.
Primary Data Processing
-
Calculate the TR-FRET Ratio: For each well, calculate the ratio of the acceptor signal (665 nm) to the donor signal (620 nm).
-
Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000
-
-
Data Normalization: Normalize the data to the plate controls to determine the percent inhibition.
-
% Inhibition = 100 * (1 - (Ratio_sample - Ratio_pos) / (Ratio_neg - Ratio_pos))
-
Where Ratio_sample is the ratio from a test well, Ratio_pos is the average ratio of the positive controls (e.g., Staurosporine), and Ratio_neg is the average ratio of the negative controls (DMSO).
-
Quality Control
-
Z'-factor: For each plate, calculate the Z'-factor to assess the quality and robustness of the assay.
-
Z' = 1 - (3 * (SD_neg + SD_pos)) / |Mean_neg - Mean_pos|
-
An assay is considered robust if the Z'-factor is ≥ 0.5.
-
Hit Identification
-
Dose-Response Curves: For compounds screened at multiple concentrations, plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ (the concentration at which 50% of the enzyme activity is inhibited).
-
Hit Selection: Define hit criteria based on potency (IC₅₀) and efficacy (maximum percent inhibition). For example, a primary hit could be defined as any compound with an IC₅₀ < 10 µM and a maximum inhibition > 50%.
Hit Confirmation and Validation
-
Re-testing: Confirmed hits are those that reproduce their activity upon re-testing from a freshly prepared sample.
-
Orthogonal Assays: To eliminate false positives resulting from assay artifacts (e.g., interference with the TR-FRET signal), confirmed hits should be tested in an orthogonal assay that uses a different detection method (e.g., a luminescence-based kinase assay that measures ATP depletion).
Conclusion and Future Directions
Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate represents a valuable starting point for hit-finding campaigns due to its privileged quinolone scaffold. The detailed protocol and data analysis workflow presented here provide a robust framework for its successful implementation in a high-throughput screen for kinase inhibitors. Positive hits from such a screen would serve as the foundation for a comprehensive lead optimization program, involving medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing novel therapeutic agents.
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PubChem. (n.d.). Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate. Retrieved from [Link]
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Application Notes & Protocols: A Guide to Assessing Neuroprotective Activity In Vitro
Introduction: The Critical Role of In Vitro Neuroprotection Assays
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS), represent a significant and growing global health challenge characterized by the progressive loss of neuronal structure and function.[1][2][3] The development of effective neuroprotective therapies is a paramount goal in neuroscience research. Before advancing to costly and complex in vivo studies, robust and reliable in vitro assays are indispensable for the initial screening and mechanistic evaluation of potential neuroprotective compounds.[4][5]
This guide provides a comprehensive framework for designing and executing in vitro studies to assess neuroprotective activity. We will delve into the critical choices of cellular models, methods for inducing neuronal injury, and a suite of detailed protocols for quantifying the efficacy of therapeutic candidates. Our focus is on the underlying principles and practical insights to ensure the generation of reproducible and biologically meaningful data.
Part 1: Foundational Strategy - Selecting the Appropriate In Vitro Model
The choice of a cellular model is a critical decision that profoundly influences the translational relevance of the findings. No single model perfectly recapitulates the complexity of the human brain, making a thorough understanding of their respective advantages and limitations essential.[1][2]
-
Immortalized Neuronal Cell Lines (e.g., SH-SY5Y, PC12): These are widely used due to their ease of culture, scalability for high-throughput screening, and homogeneity.[2][6] The human neuroblastoma SH-SY5Y cell line, for instance, can be differentiated to exhibit a more mature neuronal phenotype, making it a suitable initial model for assessing protection against various toxins.[2][6] However, their cancerous origin and genetic drift can limit their physiological relevance.[2]
-
Primary Neuronal Cultures: Isolated directly from rodent embryonic or neonatal brain tissue (e.g., cortical, hippocampal, or dopaminergic neurons), these models offer higher physiological relevance as they represent a diverse population of cells found in the native brain.[6][7] They are ideal for studying complex neuronal functions and interactions but are more challenging to maintain, have limited expansion capacity, and exhibit batch-to-batch variability.[7]
-
Human Induced Pluripotent Stem Cell (iPSC)-Derived Neurons: This cutting-edge technology allows for the generation of various neuronal subtypes from patient-derived somatic cells, preserving the genetic background of the donor.[3][8][9][10] This provides an unparalleled opportunity to model the specific genetic underpinnings of neurodegenerative diseases and screen compounds in a patient-relevant context.[3][9] While powerful, the differentiation protocols can be lengthy and complex.[9]
-
Co-culture and 3D Models: To better mimic the intricate environment of the central nervous system (CNS), researchers are increasingly using co-cultures of neurons with glial cells (astrocytes and microglia) or sophisticated 3D models like organoids.[2][3][8] These models can recapitulate crucial cell-cell interactions, such as neuroinflammatory processes, that are central to many neurodegenerative diseases.[1][8][10][11]
Comparative Overview of Neuronal Models
| Model Type | Advantages | Disadvantages | Primary Application |
| Immortalized Cell Lines | High-throughput, reproducible, cost-effective, easy to culture.[2] | Less physiologically relevant, genetic instability.[2] | Initial compound screening, mechanistic studies. |
| Primary Neurons | High physiological relevance, reflects native cell diversity.[6] | Technically demanding, ethical considerations, batch variability. | Detailed mechanistic studies, validation of hits. |
| iPSC-Derived Neurons | Human-relevant, patient-specific disease modeling.[3][9] | Complex and costly protocols, potential for incomplete differentiation.[9] | Personalized medicine, genetic disease modeling. |
| Co-cultures/3D Models | Mimics cellular interactions and tissue architecture.[3][8] | Complex setup, challenges in analysis and scalability. | Studying neuroinflammation and complex cell-cell signaling.[11] |
Part 2: Inducing Neuronal Injury - Modeling Disease In a Dish
To test a neuroprotective agent, one must first establish a reliable in vitro model of neuronal injury that mimics a specific aspect of a neurodegenerative disease. The choice of insult is key to probing the compound's mechanism of action.
-
Oxidative Stress: A common pathological feature in many neurodegenerative diseases.[12] It can be induced by agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), which generate reactive oxygen species (ROS) leading to cellular damage.[12]
-
Excitotoxicity: Neuronal death caused by the overactivation of glutamate receptors, leading to excessive calcium influx.[13][14][15] This is commonly modeled by exposing neuronal cultures to high concentrations of glutamate or N-methyl-D-aspartate (NMDA).[13][14][16][17]
-
Mitochondrial Dysfunction: A hallmark of neurodegeneration.[12] Mitochondrial toxins like rotenone or MPP+ can be used to inhibit the mitochondrial respiratory chain, leading to energy failure and cell death.
-
Proteotoxicity: The accumulation of misfolded protein aggregates, such as amyloid-beta (Aβ) in Alzheimer's disease or α-synuclein in Parkinson's disease, is a key driver of neurotoxicity.[3][18][19] Applying pre-aggregated forms of these peptides to neuronal cultures can model this aspect of disease.[19]
-
Neuroinflammation: Microglia, the resident immune cells of the brain, play a crucial role in neurodegenerative diseases.[1][10] Neuroinflammation can be modeled in vitro by treating microglia or neuron-microglia co-cultures with inflammatory stimuli like lipopolysaccharide (LPS).[1]
Part 3: The Neuroprotective Assessment Workflow
A robust assessment of neuroprotection involves a multi-tiered approach, starting with cell culture and injury induction, followed by treatment with the test compound, and culminating in the measurement of various endpoints.
Caption: General workflow for assessing neuroprotective compounds in vitro.
Part 4: Core Experimental Protocols
Here, we provide detailed, step-by-step protocols for key assays. It is crucial to include appropriate controls in every experiment:
-
Untreated Control: Cells in media only.
-
Vehicle Control: Cells treated with the solvent used for the test compound.
-
Toxin-Only Control: Cells exposed to the neurotoxic insult.
-
Positive Control: A known neuroprotective compound.
Protocol 1: Cell Viability Assessment - MTT Assay
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[20][21]
Materials:
-
Neuronal cells cultured in a 96-well plate
-
Test compound and neurotoxic agent
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y at 1 x 10⁴ cells/well) in a 96-well plate and allow them to adhere for 24 hours.[22]
-
Treatment: Pre-treat cells with various concentrations of the test compound for 2-24 hours.[22]
-
Induce Injury: Add the neurotoxic agent (e.g., glutamate, H₂O₂) to the wells (except for the untreated control) and incubate for the desired period (e.g., 24 hours).[16][22]
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the media and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.[22]
-
Analysis: Express cell viability as a percentage relative to the untreated control.
Critical Note: The MTT assay measures mitochondrial activity, which can be affected by compounds that alter mitochondrial function without causing cell death. It is recommended to complement this assay with a cytotoxicity assay like LDH.[23]
Protocol 2: Cytotoxicity Assessment - LDH Release Assay
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[20] The LDH assay measures this released enzyme activity, which is proportional to the level of cytotoxicity.[20][21][24]
Materials:
-
Cells cultured in a 96-well plate
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Follow Steps 1-3 from the MTT assay protocol.
-
Collect Supernatant: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.[22]
-
Perform Assay: Follow the manufacturer's protocol for the LDH assay kit. This typically involves adding the collected supernatant to a reaction mixture.
-
Readout: Measure the absorbance according to the kit's instructions.
-
Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed completely).
Protocol 3: Apoptosis Assessment - Caspase-3 Activity Assay
Principle: Caspases are a family of proteases that are key mediators of apoptosis.[25] Caspase-3 is a critical executioner caspase.[26] This fluorometric assay uses a substrate (e.g., DEVD-AMC) that is cleaved by active caspase-3, releasing a fluorescent molecule (AMC).[27][28] The fluorescence intensity is directly proportional to caspase-3 activity.[27][28]
Materials:
-
Cells cultured in a plate
-
Caspase-3 fluorometric assay kit
-
Fluorometric plate reader
Procedure:
-
Induce Apoptosis: Treat cells with the neurotoxin and test compound as previously described.
-
Cell Lysis: After treatment, lyse the cells using the lysis buffer provided in the kit.[26]
-
Incubate with Substrate: Add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-AMC).[29]
-
Incubation: Incubate at 37°C for 1-2 hours, protected from light.[29]
-
Readout: Measure the fluorescence using a plate reader with excitation at ~380 nm and emission at ~440-460 nm.[28][29]
-
Analysis: Quantify the relative fluorescence units (RFU) and normalize to the protein concentration of the lysate.
Caption: Simplified caspase-3 activation pathway in apoptosis.
Protocol 4: Oxidative Stress Assessment - Intracellular ROS Measurement
Principle: This assay uses cell-permeable fluorescent probes, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), that become fluorescent upon oxidation by intracellular ROS. The increase in fluorescence intensity reflects the level of oxidative stress.[30][31]
Materials:
-
Cells cultured in a black, clear-bottom 96-well plate
-
H2DCFDA or other ROS-sensitive dye (e.g., CellROX)[32]
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the neurotoxin and test compound as described previously.
-
Dye Loading: Remove the media and incubate the cells with the ROS-sensitive dye (e.g., 5-10 µM H2DCFDA) in buffer for 30-60 minutes at 37°C.[31]
-
Wash: Gently wash the cells with a warm buffer (e.g., PBS) to remove excess dye.
-
Readout: Immediately measure the fluorescence intensity using a microplate reader (e.g., Ex/Em ~485/530 nm) or capture images using a fluorescence microscope.
-
Analysis: Quantify the fluorescence intensity and express it as a percentage of the toxin-only control.
Protocol 5: Mitochondrial Health Assessment - JC-1 Assay
Principle: The JC-1 dye is a cationic probe used to measure mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health. In healthy, energized mitochondria with a high membrane potential, JC-1 forms aggregates that emit red fluorescence.[33] In apoptotic or unhealthy cells with a collapsed membrane potential, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence.[33][34] A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Materials:
-
Cells cultured in a suitable plate or on coverslips
-
JC-1 assay kit
-
Fluorescence microscope, flow cytometer, or fluorescence plate reader
-
CCCP (a mitochondrial membrane potential uncoupler, used as a positive control)[35][36]
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as previously described. Include a positive control group treated with CCCP (e.g., 10 µM for 20 minutes).[33]
-
JC-1 Staining: Remove the treatment media and incubate the cells with the JC-1 working solution (typically 1-10 µM) for 15-30 minutes at 37°C.[35]
-
Wash: Wash the cells with the assay buffer provided in the kit to remove the excess dye.[34]
-
Readout:
-
Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
Protocol 6: Neurite Outgrowth Assessment
Principle: Neurite outgrowth is a crucial process for neuronal development and the formation of functional networks, and its inhibition is a sign of neurotoxicity.[37] This assay quantifies the length and branching of neurites using high-content imaging and analysis software.[38][39]
Materials:
-
Neuronal cells (e.g., iPSC-derived neurons, PC12, or primary neurons)
-
Plates coated with an appropriate substrate (e.g., laminin or poly-L-lysine)[39]
-
High-content imaging system and analysis software
-
Immunostaining reagents (e.g., anti-β-III tubulin antibody)
Procedure:
-
Cell Plating: Plate neurons at a low density on coated plates to allow for clear visualization of individual neurites.[39]
-
Treatment: Treat the cells with test compounds for a suitable duration (e.g., 72 hours) to allow for neurite extension.[39]
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde, permeabilize them, and stain with a neuronal marker like anti-β-III tubulin, followed by a fluorescent secondary antibody. Stain the nuclei with a counterstain like DAPI.[40]
-
Imaging: Acquire images using a high-content imaging system.
-
Analysis: Use automated image analysis software to quantify parameters such as total neurite length per neuron, number of branches, and number of neurite-bearing cells.[38]
Part 5: Data Interpretation and Validation
Interpreting the results of in vitro neuroprotection assays requires a careful, multi-faceted approach. A compound that shows a positive result in a single assay may not be a robust neuroprotective agent.
-
Dose-Response: A genuine neuroprotective effect should be dose-dependent. Test a range of concentrations to determine the EC₅₀ (half-maximal effective concentration).
-
Orthogonal Assays: Confirm findings using multiple, mechanistically distinct assays. For example, a positive result in the MTT assay (viability) should be supported by a negative result in the LDH assay (cytotoxicity) and a reduction in caspase-3 activity (apoptosis).
-
Statistical Significance: Employ appropriate statistical tests to determine if the observed effects are significant.
-
Therapeutic Window: It is crucial to assess the compound's own potential toxicity at higher concentrations to establish a safe and effective therapeutic window.
By following this structured approach, from model selection to multi-parametric endpoint analysis, researchers can confidently identify and characterize promising neuroprotective candidates for further development in the fight against neurodegenerative diseases.
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Lehtonen, S., et al. (2023). Modeling neuroinflammatory interactions between microglia and astrocytes in a human iPSC-based coculture platform. Journal of Neuroinflammation. [Link]
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Re, M., et al. (2019). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. Methods in Molecular Biology. [Link]
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G-Biosciences. JC-1 Mitochondrial Membrane Potential Assay. [Link]
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NEUROFIT. Cellular model of Alzheimer's disease (AD) - Neurotoxicity induced by amyloid beta (Aβ). [Link]
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Al-Juboori, M. I. (2012). An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imag. Zanco Journal of Medical Sciences. [Link]
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Jones, S., et al. (2022). β-amyloid's neurotoxic mechanisms as defined by in vitro microelectrode arrays: a review. Journal of Neurophysiology. [Link]
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Innoprot. Innoprot excitotoxicity in vitro assay. [Link]
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Klesareva, E. A., et al. (2022). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Pharmaceutical Chemistry Journal. [Link]
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AMiner. (2000). Comparison of the LDH and MTT Assays for Quantifying Cell Death: Validity for Neuronal Apoptosis?. [Link]
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NCBI. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. [Link]
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Spandidos Publications. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. [Link]
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MDPI. (2021). Neurotherapeutic Effect of Inula britannica var. Chinensis against H 2 O 2 -Induced Oxidative Stress and Mitochondrial Dysfunction in Cortical Neurons. [Link]
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MDPI. (2020). Oxidative Stress and Alterations in the Antioxidative Defense System in Neuronal Cells Derived from NPC1 Patient-Specific Induced Pluripotent Stem Cells. [Link]
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eNeuro. (2018). Susceptibility to Oxidative Stress Is Determined by Genetic Background in Neuronal Cell Cultures. [Link]
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Boston Children's Hospital. (2014). Modeling Oxidative Stress in the Central Nervous System. [Link]
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Synthesis and Biological Evaluation of 6-Methoxy-2-arylquinolines: A Technical Guide for Medicinal Chemists
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of biological activities, leading to their successful development as therapeutic agents.[1][2] Quinoline-based drugs are prominent in the treatment of malaria (e.g., chloroquine), and a variety of other conditions. Furthermore, numerous quinoline derivatives have shown significant promise as anticancer agents, acting through diverse mechanisms such as inducing apoptosis, inhibiting cell cycle progression, and preventing angiogenesis.[1][3][4]
The 6-methoxy-2-arylquinoline core has emerged as a particularly interesting pharmacophore. The methoxy group at the 6-position and the aryl substituent at the 2-position significantly influence the molecule's physicochemical properties and its interaction with biological targets. This guide provides detailed protocols for the synthesis of 6-methoxy-2-arylquinolines and their subsequent biological evaluation, offering researchers a practical framework for the exploration of this promising class of compounds.
Part 1: Chemical Synthesis of 6-Methoxy-2-arylquinolines
The synthesis of 6-methoxy-2-arylquinolines can be efficiently achieved through a two-step process: initial construction of the quinoline core via the Friedländer annulation, followed by the introduction of the aryl group using a Suzuki-Miyaura cross-coupling reaction.
Friedländer Annulation for the Quinoline Core
The Friedländer synthesis is a classic and reliable method for constructing the quinoline ring. It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[5][6][7]
Causality of Experimental Choices:
-
Starting Materials: 2-Amino-5-methoxyacetophenone is chosen to provide the 6-methoxyquinoline backbone. A ketone with an α-methylene group, such as ethyl acetoacetate, will react to form the pyridine ring portion of the quinoline.
-
Catalyst: An acid catalyst, like p-toluenesulfonic acid, is often used to promote the condensation and subsequent cyclization dehydration steps.[8] Alternatively, base catalysis can also be employed.[5]
-
Solvent: A high-boiling point solvent like ethanol or dimethylformamide (DMF) is typically used to facilitate the reaction, which often requires elevated temperatures.[6]
Experimental Protocol: Synthesis of 6-Methoxy-2-methyl-4-hydroxyquinoline
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-methoxyacetophenone (1 equivalent), ethyl acetoacetate (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.1 equivalents) in absolute ethanol.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.
-
Characterization: Confirm the structure of the synthesized 6-methoxy-2-methyl-4-hydroxyquinoline by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Suzuki-Miyaura Cross-Coupling for Aryl Group Installation
The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for the formation of carbon-carbon bonds.[9][10] In this context, it is used to couple an arylboronic acid with a halogenated quinoline derivative.
Prerequisite: Halogenation of the Quinoline Core
The hydroxyl group at the 4-position of the quinoline must first be converted to a better leaving group, such as a chlorine or bromine atom, to facilitate the Suzuki coupling.
Experimental Protocol: Chlorination of 6-Methoxy-2-methyl-4-hydroxyquinoline
-
Reaction Setup: In a fume hood, carefully add phosphorus oxychloride (POCl₃) (3-5 equivalents) to the 6-methoxy-2-methyl-4-hydroxyquinoline (1 equivalent) in a round-bottom flask.
-
Reaction Conditions: Gently heat the mixture to 100-110 °C and maintain for 2-3 hours.
-
Workup and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms. Collect the solid by vacuum filtration.
-
Purification: Wash the solid with water and then dry it under vacuum. The resulting 4-chloro-6-methoxy-2-methylquinoline can be used in the next step without further purification if it is of sufficient purity.
Causality of Experimental Choices:
-
Reactants: A 4-chloro-6-methoxy-2-substituted-quinoline is used as the electrophile, and a desired arylboronic acid serves as the nucleophile.
-
Catalyst: A palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ with a phosphine ligand (e.g., PPh₃ or PCy₃), is essential for the catalytic cycle.[11]
-
Base: A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required for the transmetalation step of the catalytic cycle.[9]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base is commonly used.[9]
Experimental Protocol: Synthesis of 6-Methoxy-2-methyl-4-arylquinoline
-
Reaction Setup: To a degassed mixture of 4-chloro-6-methoxy-2-methylquinoline (1 equivalent), the desired arylboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents) in a suitable flask, add a degassed 2M aqueous solution of K₂CO₃ (2 equivalents) and a solvent like 1,4-dioxane.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 8-12 hours. Monitor the reaction by TLC.
-
Workup and Isolation: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the final 6-methoxy-2-methyl-4-arylquinoline product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthetic Workflow Visualization
Caption: Synthetic strategy for 6-methoxy-2-arylquinolines.
Part 2: Biological Evaluation of 6-Methoxy-2-arylquinolines
Once synthesized and purified, the novel 6-methoxy-2-arylquinoline derivatives can be subjected to a battery of biological assays to determine their therapeutic potential.
In Vitro Anticancer Activity
A primary area of investigation for quinoline derivatives is their potential as anticancer agents.[1][2] The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37 °C with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.[12]
-
Compound Treatment: Prepare serial dilutions of the synthesized quinoline derivatives in the culture medium. Treat the cells with these various concentrations and incubate for 48-72 hours.[12]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 4 hours.[12]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Data Summary: Anticancer Activity
| Compound ID | Aryl Substituent | Cell Line | IC₅₀ (µM) |
| 12e | Example Substituent | MGC-803 | 1.38[13] |
| 12e | Example Substituent | HCT-116 | 5.34[13] |
| 12e | Example Substituent | MCF-7 | 5.21[13] |
| 5-Fu (Control) | - | MGC-803 | 6.22[13] |
| 5-Fu (Control) | - | HCT-116 | 10.4[13] |
| 5-Fu (Control) | - | MCF-7 | 11.1[13] |
Note: The data presented is for illustrative purposes based on reported quinoline-chalcone derivatives and should be replaced with experimentally determined values for the synthesized 6-methoxy-2-arylquinolines.
In Vitro Antimicrobial Activity
Quinoline derivatives have also been reported to possess significant antibacterial and antifungal properties.[14][15][16] The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.
Experimental Protocol: Broth Microdilution MIC Assay
-
Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans) in appropriate broth media.
-
Compound Dilution: Prepare two-fold serial dilutions of the synthesized quinoline compounds in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[17]
Biological Evaluation Workflow
Caption: Workflow for the biological evaluation of compounds.
Conclusion and Future Directions
This guide has outlined a systematic approach for the synthesis and biological evaluation of 6-methoxy-2-arylquinolines. The provided protocols for Friedländer annulation, Suzuki-Miyaura cross-coupling, MTT cytotoxicity assays, and MIC determination serve as a robust starting point for researchers in drug discovery. The structure-activity relationship data generated from these studies will be invaluable for the rational design and optimization of more potent and selective therapeutic agents based on the versatile quinoline scaffold.
References
- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). [Source not explicitly provided, but content aligns with general reviews on the topic].
-
Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (2018). Iranian Journal of Basic Medical Sciences, 21(1), 76-85. [Link]
-
The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2019). Molecules, 24(15), 2729. [Link]
-
The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (2022). Polycyclic Aromatic Compounds, 43(5), 4181-4206. [Link]
-
Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Advances, 10(52), 31235-31254. [Link]
-
Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (2018). Iranian Journal of Basic Medical Sciences, 21(1), 76-85. [Link]
-
Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2021). Molecules, 26(16), 4899. [Link]
-
One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. (2010). Molecules, 15(10), 7423-7437. [Link]
-
One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. (2010). Molecules, 15(10), 7423–7437. [Link]
-
Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (2018). ACS infectious diseases, 4(8), 1253–1262. [Link]
-
Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry, 11(4), 11529-11540. [Link]
-
Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Journal of Biomolecular Structure and Dynamics, 41(16), 8089-8107. [Link]
-
Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Journal of Biomolecular Structure & Dynamics, 41(16), 8089-8107. [Link]
-
Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. (2023). Precision Chemistry, 1(10), 669-679. [Link]
-
(PDF) Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (2018). ResearchGate. [Link]
-
Friedländer synthesis. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
-
Synthesis of 6-methoxy-2-methylquinoline 3a. (2021). ResearchGate. [Link]
-
Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. (2021). European Journal of Medicinal Chemistry, 223, 113645. [Link]
-
Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Suzuki reaction. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
-
Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. (2023). The Journal of Organic Chemistry, 88(23), 16641–16650. [Link]
-
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[3][18]-Fused Indole Heterocycles. (2014). The Journal of Organic Chemistry, 79(10), 4557–4567. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important quinolone derivative. The synthesis, typically achieved via the Gould-Jacobs reaction, is a robust but often challenging process that requires careful control of reaction conditions.[1][2] This document provides in-depth, experience-based troubleshooting advice, detailed protocols, and answers to frequently asked questions.
Overview of the Synthetic Pathway: The Gould-Jacobs Reaction
The primary route to Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate involves a two-step process. First, the condensation of a substituted aniline, p-anisidine (4-methoxyaniline), with an activated malonic ester derivative like dimethyl 2-(methoxymethylidene)malonate. The resulting intermediate, dimethyl 2-{[(4-methoxyphenyl)amino]methylidene}malonate, undergoes a high-temperature thermal cyclization to yield the final quinolone product.[1][3]
The overall workflow is illustrated below.
Caption: General workflow for the Gould-Jacobs synthesis of the target quinolone.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Part 1: The Condensation Reaction
Question: My initial condensation reaction to form the anilidomethylenemalonate intermediate is slow, incomplete, or shows poor yield. What's going wrong?
Answer: This is a common hurdle. The condensation is a nucleophilic substitution reaction where the aniline attacks the electron-deficient double bond of the malonate derivative, followed by the elimination of an alcohol (e.g., methanol or ethanol).[2] Several factors can impede this step:
-
Purity of Reactants: Ensure your p-anisidine is pure and free from oxidation (it should be a white to light-gray crystalline solid). Oxidized anilines can introduce colored impurities and reduce reactivity. The malonate reagent should be fresh and stored under anhydrous conditions.
-
Reaction Temperature: While often performed at moderate temperatures, gentle heating (e.g., refluxing in ethanol) can significantly increase the reaction rate.[4] However, excessive heat can lead to side reactions.
-
Stoichiometry: A slight excess of the malonate reagent is sometimes used to ensure the complete consumption of the aniline.[3]
-
Solvent Choice: While the reaction can be run neat, using a solvent like ethanol can improve solubility and facilitate a smoother reaction. For microwave-assisted synthesis, solvent-free conditions are often effective and dramatically reduce reaction times.[4][5]
Troubleshooting Steps:
-
Verify the purity of your starting materials via NMR or melting point.
-
If running neat, try dissolving the reactants in refluxing ethanol for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The intermediate should have a different Rf value than the starting aniline.
-
Consider a microwave-assisted approach. Reactions can often be completed in as little as 5-10 minutes with comparable or better yields than conventional heating.[4]
Part 2: The Thermal Cyclization Step
Question: I have successfully synthesized the intermediate, but the final cyclization step results in a very low yield and a dark, tarry crude product. How can I optimize this critical step?
Answer: The thermal cyclization is the most demanding step of the Gould-Jacobs synthesis and is the primary determinant of overall yield.[3] It requires high temperatures (typically >250 °C) to overcome the energy barrier for the intramolecular 6-electron electrocyclization.[2] Low yields are often due to thermal decomposition.[6]
Causality & Optimization Strategies:
-
Insufficient Temperature: The reaction requires a sufficiently high temperature to proceed efficiently. If the temperature is too low, the reaction will be impractically slow, allowing for side reactions to dominate.
-
Thermal Degradation: Conversely, prolonged heating at excessively high temperatures can cause the starting material and the product to decompose, leading to the formation of char and a significant drop in yield.[3]
-
Solvent is Critical: The choice of a high-boiling, thermally stable solvent is paramount.
-
Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) is a classic choice due to its high boiling point (~257 °C).
-
Diphenyl ether is also commonly used.
-
The solvent's role is to provide a stable medium for uniform heat transfer to the substrate.
-
-
Reaction Time & Temperature Profile: A delicate balance is needed. The goal is to reach the target temperature quickly, hold it just long enough for cyclization to complete, and then cool the mixture down to prevent product degradation.
| Parameter | Conventional Heating | Microwave-Assisted | Rationale |
| Temperature | 250-260 °C | 250-300 °C | Essential for overcoming the activation energy of cyclization.[3] |
| Time | 15-60 minutes | 5-20 minutes | Shorter times at high temperatures minimize thermal decomposition.[3][5] |
| Solvent | Dowtherm A, Diphenyl Ether | Diphenyl Ether or Solvent-Free | High boiling point prevents evaporation and ensures stable temperature. |
| Atmosphere | Inert (Nitrogen/Argon) | Sealed Vessel | Prevents oxidative side reactions at high temperatures. |
Troubleshooting Workflow:
Sources
Technical Support Center: Purification of Synthetic Quinoline Compounds
Welcome to the technical support center for synthetic quinoline compound purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying quinoline derivatives. As a foundational scaffold in medicinal chemistry and materials science, the purity of quinoline compounds is paramount to reliable downstream applications and data interpretation.
This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and make informed decisions during your purification workflows.
Troubleshooting Guides: From Crude to Pure
This section addresses specific, common problems encountered during the purification of synthetic quinolines in a practical question-and-answer format.
Q1: My crude reaction product is a dark, intractable tar. How can I efficiently isolate my quinoline compound?
Symptom: You've completed a synthesis, particularly a high-temperature condensation like the Skraup or Doebner-von Miller reaction, and are left with a dark, viscous, or solid tar instead of a manageable crude solid or oil.
Expert Analysis: High-temperature quinoline syntheses are notorious for producing polymeric, carbonaceous byproducts known as tars.[1][2] These impurities are often non-basic and have high molecular weights. The key is to leverage the basicity of the quinoline nitrogen (pKa of the conjugate acid is ~4.85) to selectively extract your target compound, leaving the neutral tar behind.[3]
Recommended Protocol: Acid-Base Extraction
-
Dissolution: Dissolve or suspend the entire crude tarry mixture in a suitable organic solvent. Dichloromethane (DCM) or ethyl acetate are common starting points. If solubility is poor, a larger volume may be required.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract it with aqueous hydrochloric acid (1M HCl). The basic quinoline will react to form its hydrochloride salt, which is soluble in the aqueous layer. The neutral, non-basic tars will remain in the organic layer. Repeat this extraction 2-3 times to ensure complete recovery of the quinoline salt.
-
Combine & Wash: Combine the acidic aqueous layers. Perform a "back-extraction" by washing this combined aqueous layer with a fresh portion of DCM or ethyl acetate to remove any remaining neutral or acidic impurities that may have been carried over.
-
Liberation of Free Base: Cool the acidic aqueous layer in an ice bath and slowly add a strong base, such as 40% sodium hydroxide (NaOH) solution or solid potassium carbonate (K2CO3), until the solution is strongly alkaline (pH > 12).[4] Your quinoline compound will precipitate out as an oil or solid free base.
-
Final Extraction: Extract the liberated quinoline back into an organic solvent (DCM or ethyl acetate) 2-3 times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
This procedure should yield a significantly cleaner, "de-tarred" crude product that is now amenable to further purification by chromatography or crystallization.
Workflow: Acid-Base Extraction of Quinolines
Caption: Workflow for isolating quinolines from neutral tars.
Q2: My purified quinoline derivative is a persistent oil and refuses to crystallize. What are my options?
Symptom: After chromatography, your compound appears pure by TLC and ¹H NMR, but it remains a viscous oil or a waxy solid, making handling and accurate weighing difficult.
Expert Analysis: Failure to crystallize can be due to several factors:
-
Residual Solvents: Trace amounts of solvent can act as an impurity, disrupting the formation of a crystal lattice.
-
Polymorphism: The compound may have multiple solid-state forms (polymorphs), some of which are more difficult to access.[5]
-
Inherent Properties: Some quinolines, particularly those with flexible side chains or awkward substitution patterns, have low melting points and a natural tendency to exist as oils.
-
Trace Impurities: Even a small amount (<2-5%) of a closely related impurity can inhibit crystallization.
Troubleshooting Strategies
-
Rigorous Solvent Removal: First, ensure all solvents are removed. This can be achieved by placing the sample under high vacuum for several hours, possibly with gentle heating if the compound is thermally stable. Co-evaporation with a solvent that does not solvate the compound well (e.g., pentane or diethyl ether) can also help.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can serve as nucleation points.
-
Seed Crystals: If you have ever had a solid sample before, use a tiny speck to seed the oil.
-
Solvent-Antisolvent System: Dissolve the oil in a minimum amount of a "good" solvent (e.g., DCM, acetone, or methanol) and slowly add a "poor" solvent (antisolvent) in which it is insoluble (e.g., hexanes, pentane, or water) dropwise until turbidity persists. Let the mixture stand, often at a reduced temperature (4 °C or -20 °C), to allow slow crystal growth.
-
-
Salt Formation (Self-Validating Protocol): This is often the most effective solution. Converting the basic quinoline into a salt dramatically increases its melting point and lattice energy, favoring crystallization. The hydrochloride (HCl) or picrate salts are classic choices.[4][6]
-
Protocol for Hydrochloride Salt Formation:
-
Dissolve the purified quinoline oil in a minimal amount of a suitable solvent like diethyl ether, ethyl acetate, or methanol.[5]
-
Slowly, with stirring, add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or acetyl chloride in methanol).
-
The hydrochloride salt will often precipitate immediately. If not, cool the solution and reduce its volume.
-
Collect the solid salt by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
-
Validation: The resulting crystalline salt will have a sharp, defined melting point, confirming its purity. The free base can be regenerated by dissolving the salt in water and basifying as described in the acid-base extraction protocol.
-
Q3: My product shows multiple spots on TLC or peaks in HPLC that are very close together. How can I separate them?
Symptom: After initial purification, analytical techniques show the presence of impurities with very similar polarity to your desired product.
Expert Analysis: This is a common challenge, often arising from the formation of regioisomers during synthesis. For example, electrophilic substitution on the quinoline ring can yield mixtures of 5- and 8-substituted products.[1] Similarly, some syntheses can produce isomeric side-products.[7] Separating these requires high-resolution techniques.
Solutions Ranked by Resolution:
-
Optimize Flash Column Chromatography:
-
Solvent System: Switch to a solvent system with different selectivities. If you are using a standard ethyl acetate/hexanes gradient, try a system incorporating dichloromethane, methanol, or a small amount of a modifying solvent like triethylamine (for basic compounds) or acetic acid (for acidic impurities) to alter relative polarities.
-
Stationary Phase: If silica gel is insufficient, consider using a different stationary phase like alumina (which has different selectivity for basic compounds) or reverse-phase C18 silica for more non-polar derivatives.
-
Technique: Use a shallower gradient and collect smaller fractions. A slow, careful column is often better than a fast, aggressive one for separating close-running spots.
-
-
Preparative HPLC: For difficult separations, especially on a smaller scale, preparative HPLC is the gold standard.[4] It offers significantly higher resolving power than flash chromatography. While it can be more resource-intensive, it is often the only way to achieve >99% purity for challenging mixtures.
-
Fractional Crystallization: If the compound is crystalline, you may be able to enrich the desired isomer through repeated crystallizations. Dissolve the mixture in a minimal amount of hot solvent and allow it to cool slowly. The least soluble component (often the major isomer or the one with higher symmetry) will crystallize first. Filter these crystals and repeat the process. Monitor the purity of the crystals and the mother liquor at each step by HPLC or NMR.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetic quinolines and how do they originate?
A: Impurities are highly dependent on the synthetic route.[8][9]
-
Skraup/Doebner-von Miller Synthesis: Unreacted aniline or its derivatives, nitrobenzene (if used as an oxidant), and polymeric tars are very common.[1][4]
-
Friedländer Synthesis: Unreacted o-aminobenzaldehyde or ketone starting materials. If self-condensation of the ketone is possible, this can be a significant byproduct.
-
General Reactions: Regioisomers (e.g., 5- vs. 8-substitution during electrophilic attack), over-alkylation or reduction byproducts, and residual catalysts (e.g., palladium, copper, or iron from cross-coupling or cyclization reactions).[8]
Q2: How do I choose between column chromatography, crystallization, and acid-base extraction?
A: The optimal technique depends on the scale, impurity profile, and nature of your compound.
| Purification Technique | Best For... | Advantages | Disadvantages |
| Acid-Base Extraction | Initial cleanup of crude mixtures, especially from tar-forming reactions. Separating basic quinolines from neutral/acidic impurities.[4][10] | Fast, scalable, inexpensive, highly effective for removing non-basic impurities. | Does not separate quinolines from other basic impurities (e.g., unreacted aniline) or isomers. |
| Crystallization/Salt Formation | Achieving very high purity (>99%) for solid compounds. Final purification step. Removing small amounts of impurities. | Can be highly selective, scalable, cost-effective, and provides a stable, crystalline final product.[4] | Compound must be a solid; some compounds are difficult to crystallize; can result in lower yields if product is highly soluble. |
| Column Chromatography | Separating mixtures of compounds with different polarities, including isomers. Purification of oils. | Highly versatile, applicable to a wide range of compounds, provides good resolution. | Can be slow and solvent-intensive; product recovery can be an issue; scalability can be challenging for HPLC.[4] |
Purification Strategy Decision Workflow
Caption: Decision tree for selecting a quinoline purification strategy.
Q3: My purified quinoline is colorless at first but turns yellow or brown over time. Why?
A: Quinolines, like many nitrogen heterocycles, are susceptible to air oxidation, particularly when exposed to light.[3] This process can generate trace amounts of colored, often polymeric, impurities. Quinoline itself is known to age from a colorless liquid to yellow and then brown.[3]
Prevention and Storage:
-
Purity: Ensure the compound is highly pure, as trace metal or acidic impurities can catalyze degradation.
-
Inert Atmosphere: Store the compound under an inert atmosphere (nitrogen or argon).
-
Light Protection: Use an amber vial or wrap the container in aluminum foil to protect it from light.
-
Cold Storage: Store the compound in a refrigerator or freezer to slow the rate of decomposition.
Q4: What are the best practices for removing residual solvents from my final quinoline product?
A:
-
High Vacuum: The most common method is drying under high vacuum (<1 mmHg) for several hours to overnight.
-
Gentle Heating: If the compound is thermally stable (check melting point or literature), heating the sample under vacuum can accelerate solvent removal. A temperature well below the melting or decomposition point should be used (e.g., 40-50 °C).
-
Lyophilization (Freeze-Drying): If your compound is soluble in water or 1,4-dioxane and you have access to a lyophilizer, this is an excellent method for removing those specific solvents to produce a fluffy, solvent-free powder.
-
NMR Verification: The absence of residual solvent should be confirmed by ¹H NMR spectroscopy. Integrating solvent peaks against product peaks can provide a quantitative measure of solvent content.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Quinoline. Chempedia. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
-
MDPI. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. Processes, 12(3), 488. Retrieved from [Link]
-
Preparation and Properties of Quinoline. (n.d.). Retrieved from [Link]
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Google Patents. (n.d.). CN102746221B - Method for extracting quinoline from coal tar wash oil.
-
MDPI. (2023). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. Molecules, 29(1), 133. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy. RSC Advances, 7(44), 27693-27704. Retrieved from [Link]
- Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
- Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product.
-
American Chemical Society. (2026). Ruthenium-Catalyzed Solvent-Controlled Chemoselective Asymmetric Hydrogenation of 2,8′-Bisquinoline Derivatives. Organic Letters. Retrieved from [Link]
Sources
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- 6. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 7. CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
- 8. Quinoline synthesis [organic-chemistry.org]
- 9. iipseries.org [iipseries.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Regioisomer Formation in Quinoline Synthesis
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the persistent challenge of regioisomer formation. Uncontrolled regioselectivity can lead to complex purification processes and diminished yields of the desired product. This resource offers a structured, question-and-answer approach to diagnose and resolve these issues across the most common quinoline synthesis methodologies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section directly addresses specific issues you may encounter during your experiments, providing not just solutions but the mechanistic reasoning behind them.
General Questions on Regioselectivity
Q1: In which common quinoline syntheses is regioisomer formation a primary concern?
A1: Regioselectivity becomes a significant challenge in several cornerstone quinoline syntheses when unsymmetrical starting materials are used. The most notable examples include:
-
Friedländer Synthesis: Reacting a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can generate two different enolate intermediates, leading to a mixture of regioisomeric quinolines.[1][2][3][4]
-
Combes Synthesis: The use of unsymmetrical β-diketones is a primary source of regioisomeric mixtures.[3][4][5]
-
Skraup/Doebner-von Miller Reactions: Employing substituted anilines or α,β-unsaturated carbonyl compounds can result in different cyclization pathways, yielding multiple regioisomers.[3][4]
Q2: What are the fundamental factors that dictate the regiochemical outcome of a quinoline synthesis?
A2: The formation of one regioisomer over another is a delicate balance of several interconnected factors:[3][4]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both the aniline and the carbonyl-containing reactant plays a crucial role in directing the electrophilic aromatic substitution step of cyclization.[3][4][6]
-
Steric Hindrance: Bulky substituents on the reactants can physically obstruct one reaction pathway, thereby favoring the formation of the less sterically hindered product.[3][4][5]
-
Reaction Conditions: The choice of catalyst (acidic vs. basic), solvent, and reaction temperature can profoundly influence which mechanistic pathway is favored, directly impacting the final regioisomeric ratio.[2][3][4]
Troubleshooting the Friedländer Synthesis
Q3: My Friedländer reaction with an unsymmetrical ketone is producing an inseparable mixture of regioisomers. How can I improve the selectivity?
A3: This is a classic challenge in the Friedländer synthesis. The key to controlling the regioselectivity lies in influencing the formation of the initial enolate or enamine intermediate.[1][2]
Strategy 1: Catalyst Control
The choice of catalyst is paramount in directing the reaction towards a single regioisomer.[1][2]
-
Amine Catalysis for Kinetic Control: Employing a cyclic secondary amine catalyst, such as pyrrolidine or the more sterically hindered 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), can strongly favor the formation of the less substituted (kinetic) enamine intermediate.[1] This intermediate then reacts with the 2-aminoaryl aldehyde or ketone to predominantly yield the 2-substituted quinoline.[1][2]
-
Ionic Liquids for Thermodynamic Control: Room-temperature ionic liquids (ILs), such as 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄), can act as both the solvent and promoter, often leading to high regioselectivity without the need for an additional catalyst.[2][7]
Data on Catalyst Performance in Friedländer Synthesis
| Catalyst | Temperature (°C) | Ratio of Regioisomers (2-ethylquinoline : 2,3-dimethylquinoline) |
|---|---|---|
| Pyrrolidine | 100 | 85:15 |
| Piperidine | 100 | 70:30 |
| TABO* | 100 | 96:4 |
| *TABO = 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane | | |
Experimental Protocol: Amine-Catalyzed Regioselective Friedländer Annulation [1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the 2-aminoaryl aldehyde or ketone (1.0 eq), the unsymmetrical ketone (1.2 eq), and the amine catalyst (e.g., pyrrolidine, 0.2 eq) in a suitable solvent (e.g., toluene).
-
Reaction: Heat the mixture to reflux (typically 100-110 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to isolate the desired regioisomer.
Q4: Can I use directing groups to force the reaction down a single pathway?
A4: Yes, the use of directing groups is a powerful strategy. Introducing a temporary blocking group, such as a phosphoryl group, on one of the α-carbons of the ketone can effectively prevent enolization at that position, thus leading to the formation of a single regioisomer.[2][7]
Controlling Regioselectivity in the Combes Synthesis
Q5: I am observing poor regioselectivity in my Combes synthesis using a substituted aniline and an unsymmetrical β-diketone. What factors should I investigate?
A5: The regiochemical outcome of the Combes synthesis is determined during the acid-catalyzed electrophilic aromatic annulation step, which is also the rate-determining step.[5] The interplay between the electronic properties of the aniline substituents and the steric bulk of the diketone substituents is critical.[5]
-
Electronic Effects of Aniline Substituents:
-
Steric Effects of Diketone Substituents: Increasing the steric bulk of the R group on the β-diketone generally favors the formation of the 2-substituted quinoline, as it directs the cyclization away from the more hindered position.[5]
-
Catalyst Choice: While concentrated sulfuric acid is traditional, polyphosphoric acid (PPA) or its ester (PPE) can be a more effective dehydrating agent and may influence the regioselectivity.[5]
Logical Flow for Troubleshooting Combes Synthesis Regioselectivity
Caption: Decision tree for optimizing Combes synthesis regioselectivity.
Navigating the Skraup and Doebner-von Miller Reactions
Q6: My Doebner-von Miller reaction with an α,β-unsaturated ketone is giving the 2-substituted quinoline, but I need the 4-substituted isomer. Is a reversal of regioselectivity possible?
A6: Yes, a reversal of the standard regioselectivity of the Doebner-von Miller reaction is achievable. The conventional mechanism, which proceeds via a 1,4-conjugate addition of the aniline, typically yields 2-substituted quinolines.[9] To favor the 4-substituted product, you must promote a 1,2-addition mechanism.[9][10]
Strategy for Reversing Regioselectivity:
-
Substrate Modification: Utilize a γ-aryl-β,γ-unsaturated α-ketoester as the carbonyl partner.[10][11]
-
Catalyst and Solvent: Employ trifluoroacetic acid (TFA) as both the catalyst and the solvent.[10] This combination facilitates a 1,2-addition of the aniline to the carbonyl group, leading to a Schiff's base intermediate that preferentially cyclizes to form the 2-carboxy-4-arylquinoline.[9][11]
Experimental Protocol: Modified Doebner-von Miller for 4-Substituted Quinolines [10]
-
Reaction Setup: In a round-bottom flask, combine the aniline (1.0 eq) and the γ-aryl-β,γ-unsaturated α-ketoester (1.1 eq).
-
Solvent/Catalyst Addition: Add trifluoroacetic acid (TFA) to the flask to serve as the reaction medium.
-
Reaction: Stir the mixture at reflux for 8–18 hours.
-
Monitoring: Track the reaction's progress using TLC.
-
Work-up: a. After completion, cool the mixture to room temperature. b. Remove the TFA by distillation. c. Dissolve the residue in dichloromethane (CH₂Cl₂). d. Wash the organic solution with saturated aqueous sodium bicarbonate (NaHCO₃). e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the solution and concentrate it under reduced pressure. Purify the crude product by column chromatography.
Q7: I am getting significant tar formation and a violent, exothermic reaction in my Skraup synthesis. How can I improve this?
A7: The Skraup synthesis is notoriously exothermic and prone to polymerization and tar formation due to the harsh acidic and oxidizing conditions.[6][12]
Solutions for a Controlled Skraup Synthesis:
-
Use a Moderator: Add ferrous sulfate (FeSO₄) to the reaction mixture.[6][12][13] It is believed to act as an oxygen carrier, making the reaction less violent by extending it over a longer period.[12][13] Boric acid can also be used for this purpose.[6][12]
-
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient cooling and stirring to dissipate heat and prevent localized hotspots.[6]
-
Temperature Optimization: Gently heat the reaction to initiate it, and then control the exothermic phase. Avoid excessively high temperatures to minimize charring.[6]
Reaction Pathway Visualization
Caption: Comparative reaction pathways for Skraup and Friedländer syntheses.
References
- Technical Support Center: Addressing Regioselectivity in Friedländer Synthesis. (2025). Benchchem.
- Technical Support Center: Improving Regioselectivity of Friedländer Quinoline Synthesis. (2025). Benchchem.
- Troubleshooting side reactions in the synthesis of quinoline deriv
- Friedländer Quinoline Synthesis. Alfa Chemistry.
- Combes quinoline synthesis. Wikipedia.
- Improving the regioselectivity of the Doebner-Miller reaction. (2025). Benchchem.
- Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide. (2025). Benchchem.
- Avoiding common pitfalls in quinoline synthesis. (2025). Benchchem.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central.
- Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2006).
- Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters.
- Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis. (2025). Benchchem.
- Technical Support Center: Improving Regioselectivity in Quinoline Synthesis. (2025). Benchchem.
- The 12-l. flask is then connected with the steam-distillation apparatus shown in. Organic Syntheses Procedure.
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
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- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimization of Reaction Conditions for Doebner-von Miller Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the Doebner-von Miller synthesis of quinolines. This powerful reaction has been a cornerstone in heterocyclic chemistry for over a century, enabling the synthesis of a wide array of quinoline derivatives that are key structural motifs in many pharmaceuticals and functional materials.[1] However, the reaction is not without its challenges, often requiring careful optimization to achieve desired yields and purity.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of the Doebner-von Miller reaction and successfully achieve your synthetic goals.
Troubleshooting Guides
This section addresses the most common issues encountered during the Doebner-von Miller synthesis, offering explanations for their root causes and providing actionable steps for optimization.
Issue 1: Low Yield or Complete Reaction Failure
Symptom: The reaction results in a very low yield of the desired quinoline product, or no product is observed at all.
Potential Causes & Solutions:
-
Substrate Reactivity: The electronic nature of the substituents on the aniline starting material can significantly influence the reaction's success.
-
Explanation: Anilines bearing strong electron-withdrawing groups are less nucleophilic and, therefore, less reactive in the initial Michael addition step, often leading to poor yields.[2][3]
-
Solution: For such substrates, consider employing more forcing conditions, such as higher temperatures or longer reaction times.[4] Alternatively, a modified approach like the Doebner hydrogen-transfer reaction may be more suitable.[2]
-
-
Inadequate Catalyst Activity: The choice and concentration of the acid catalyst are critical for promoting the reaction.
-
Explanation: The reaction requires a strong acid to catalyze both the initial condensation and the final cyclization steps. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., SnCl₄, Sc(OTf)₃, ZnCl₂) can be effective.[5][6]
-
Solution: Ensure the acid catalyst is of appropriate concentration and not too dilute.[6] Experiment with different acid catalysts to find the optimal choice for your specific substrates. A comparative study of various acids can be highly beneficial.[2]
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are key parameters that must be optimized.
-
Explanation: The Doebner-von Miller reaction often requires heating to proceed at a reasonable rate.[6][7] However, the optimal temperature can vary significantly depending on the reactants.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the ideal reaction time and temperature.[6] A systematic optimization of these parameters is often necessary.[8]
-
-
Inefficient Workup Procedure: Product loss during the isolation phase can significantly impact the final yield.
-
Explanation: Incomplete neutralization of the acidic reaction mixture can lead to the desired quinoline product remaining in the aqueous phase as a salt.[6]
-
Solution: Ensure thorough neutralization of the reaction mixture before extraction. Use an appropriate organic solvent for extraction, and perform multiple extractions to maximize product recovery.[6]
-
Issue 2: Significant Formation of Tar and Polymeric Byproducts
Symptom: The reaction mixture becomes a thick, dark, and intractable tar, making product isolation difficult and severely reducing the yield.
Potential Causes & Solutions:
-
Acid-Catalyzed Polymerization: This is the most common side reaction in the Doebner-von Miller synthesis.[2]
-
Explanation: The α,β-unsaturated aldehyde or ketone starting material can undergo self-condensation and polymerization under the strong acidic conditions of the reaction.[2][6]
-
Solutions:
-
Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can help control the exothermic nature of the reaction and minimize polymerization.[6]
-
Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in a non-polar organic solvent (e.g., toluene) while the aniline is in an acidic aqueous phase can drastically reduce its self-polymerization.[2][9]
-
Use of Acetal Protecting Groups: Employing an acetal of the α,β-unsaturated aldehyde can prevent polymerization. The acetal is hydrolyzed in situ under the acidic conditions to generate the reactive aldehyde.[4]
-
Optimize Acid Catalyst: The strength and concentration of the acid can influence the rate of polymerization. Experimenting with milder Lewis acids or different acid concentrations may be beneficial.[2][6]
-
Control Reaction Temperature: Excessive heat can accelerate polymerization.[2] Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.
-
-
Issue 3: Formation of Unexpected Isomers or Byproducts
Symptom: The isolated product is not the expected quinoline derivative, or a mixture of regioisomers is obtained.
Potential Causes & Solutions:
-
Ambiguous Regiochemical Outcome: The substitution pattern of the aniline can lead to the formation of different isomers.
-
Explanation: While the regiochemical outcome is clear for ortho- and para-substituted anilines, the structure of the quinoline products obtained from meta-substituted anilines can be unpredictable.[10]
-
Solution: Careful characterization of the product mixture is essential. If a specific isomer is desired, alternative synthetic routes with better regiocontrol may need to be considered.
-
-
Incomplete Oxidation: The final step of the reaction may not go to completion.
-
Explanation: The Doebner-von Miller synthesis involves the oxidation of a dihydroquinoline intermediate to the final aromatic quinoline.[1] If the oxidizing agent is inefficient or used in insufficient amounts, partially hydrogenated byproducts can be isolated.[2][11]
-
Solutions:
-
Ensure Sufficient Oxidant: Use a stoichiometric excess of the oxidizing agent to drive the reaction to completion.[2][11] Common oxidizing agents include nitrobenzene or arsenic acid.[1][7]
-
Optimize Reaction Time and Temperature for Oxidation: The oxidation step may require prolonged reaction times or higher temperatures. Monitor the disappearance of the dihydroquinoline intermediate by TLC or GC-MS.[2]
-
Post-Reaction Oxidation: If dihydroquinoline impurities are present in the isolated product, they can potentially be oxidized in a separate step using a suitable oxidizing agent like DDQ or MnO₂.[2]
-
-
-
Steric Hindrance: The structure of the α,β-unsaturated carbonyl compound can influence the reaction outcome.
-
Explanation: The use of γ-substituted α,β-unsaturated aldehydes or ketones can lead to complex mixtures and only trace amounts of the desired quinoline due to steric hindrance.[2][12]
-
Solution: Systematically vary the reaction conditions (acid catalyst, solvent, temperature) to find a set of parameters that favors the desired cyclization pathway.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Doebner-von Miller reaction?
A1: The reaction mechanism is complex and has been a subject of debate. A widely accepted pathway involves a fragmentation-recombination mechanism.[5][10] The key steps are:
-
Michael Addition: The aniline undergoes a conjugate addition to the α,β-unsaturated carbonyl compound.[1]
-
Fragmentation: The resulting adduct can fragment into an imine and a saturated carbonyl compound.[1]
-
Recombination: These fragments then recombine via an aldol-type condensation.[1]
-
Cyclization: The newly formed intermediate undergoes intramolecular electrophilic aromatic substitution to form a dihydroquinoline.[1]
-
Aromatization: The dihydroquinoline is then oxidized to the final quinoline product.[1]
Q2: What are the key differences between the Doebner-von Miller reaction and the Skraup synthesis?
A2: Both are classic methods for quinoline synthesis. The Doebner-von Miller reaction is considered a modification of the Skraup synthesis.[13][14] The main differences are:
-
Reactants: The Skraup synthesis typically uses glycerol, which dehydrates in situ to acrolein, an α,β-unsaturated aldehyde.[14] The Doebner-von Miller reaction directly uses a pre-formed α,β-unsaturated aldehyde or ketone.[5]
-
Reaction Conditions: The Skraup synthesis is notoriously vigorous and exothermic.[15] The Doebner-von Miller reaction is generally considered to be experimentally simpler and less hazardous, although yields can be variable due to side reactions.
Q3: Can I run the Doebner-von Miller reaction without an external oxidizing agent?
A3: In many cases, an external oxidizing agent is required for the final aromatization step.[1] However, in some instances, the α,β-unsaturated carbonyl compound or an intermediate anil can act as the oxidant.[1] If the goal is to isolate the non-aromatized dihydro- or tetrahydroquinoline, the reaction can be performed without an oxidizing agent.[16] The use of zinc chloride as a catalyst has been reported to facilitate the reaction in the absence of a traditional oxidizing agent, leading to the formation of a complex that can be decomposed to the heterocyclic product.[16]
Q4: How can I improve the regioselectivity of the reaction?
A4: The standard Doebner-von Miller reaction with α,β-unsaturated aldehydes and ketones typically yields 2-substituted quinolines. To favor the formation of 4-substituted products, a key modification is the use of γ-aryl-β,γ-unsaturated α-ketoesters in the presence of trifluoroacetic acid (TFA).[4][17] This promotes a 1,2-addition mechanism, leading to the desired reversal of regiochemistry.[4]
Q5: What are some recommended starting points for optimizing the reaction conditions?
A5: A good starting point for optimization is to systematically vary one parameter at a time while keeping others constant. Consider the following:
-
Catalyst Screening: Test a few different Brønsted and Lewis acids to see which gives the best initial results.
-
Solvent Effects: Evaluate the reaction in a few different solvents, including a biphasic system if polymerization is an issue.
-
Temperature Profile: Start at a moderate temperature (e.g., 80-100 °C) and adjust based on reaction progress and byproduct formation.[8][18]
Data Presentation
Table 1: Effect of Acid Catalyst on Yield
| Catalyst | Yield of 2-carboxy-4-phenylquinoline (%) |
| Trifluoroacetic acid (TFA) | High (specific yield not provided) |
| p-Toluenesulfonic acid (p-TsOH) | Moderate (specific yield not provided) |
| Hydrochloric acid (HCl) | Low (specific yield not provided) |
| Sulfuric acid (H₂SO₄) | Low (specific yield not provided) |
| Zinc chloride (ZnCl₂) | Moderate (specific yield not provided) |
| Tin(IV) chloride (SnCl₄) | Moderate (specific yield not provided) |
| Scandium(III) triflate (Sc(OTf)₃) | High (specific yield not provided) |
Note: This table summarizes general trends. Optimal catalyst choice is substrate-dependent. Data is conceptually derived from multiple sources discussing catalyst efficacy.[4][6]
Experimental Protocols
General Procedure for the Doebner-von Miller Synthesis of 2-Methylquinoline
This protocol describes a typical procedure for the synthesis of 2-methylquinoline from aniline and crotonaldehyde.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid
-
Crotonaldehyde
-
Concentrated Sodium Hydroxide Solution
-
Organic Solvent (e.g., Chloroform)
-
Anhydrous Drying Agent (e.g., Sodium Sulfate)
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser.
-
Charging Reactants: To the flask, add aniline and concentrated hydrochloric acid.
-
Reagent Addition: Slowly add crotonaldehyde to the stirred mixture.[15]
-
Reaction: Heat the reaction mixture under reflux for several hours. Monitor the reaction progress by TLC.
-
Workup:
-
Purification:
-
Combine the organic layers, dry over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
-
The crude product can be further purified by vacuum distillation.[6]
-
Visualizations
Doebner-von Miller Reaction Mechanism
Caption: Key steps in the Doebner-von Miller reaction mechanism.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
References
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
-
Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved from [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]
-
YouTube. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. Retrieved from [Link]
- ResearchGate. (2015). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses.
-
Slideshare. (n.d.). Advance organic chemistry 1 ; Doebner Miller reaction. Retrieved from [Link]
-
chemeurope.com. (n.d.). Doebner-Miller reaction. Retrieved from [Link]
-
scinapse. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
-
YouTube. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. Retrieved from [Link]
-
ResearchSpace. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. Retrieved from [Link]
-
ACS Publications. (1987). Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated N-aryliminium salts via 1,3-diazetidinium ion intermediates. The Journal of Organic Chemistry, 52(22), 4930–4937. [Link]
-
Wikipedia. (n.d.). Doebner reaction. Retrieved from [Link]
-
ACS Publications. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 72(1), 273–275. [Link]
-
ResearchGate. (2020, December 30). How to perform Doebner-MIller Synthesis without oxidizing agent?. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction condition optimization, regarding solvent, temperature, catalyst concentration, oxidant, and oxidant amount. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Doebner–Miller reaction | 7 Publications | 69 Citations | Top Authors | Related Topics [scispace.com]
- 13. Doebner-Miller reaction and applications | PPTX [slideshare.net]
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- 18. Advance organic chemistry 1 ; Doebner Miller reaction | PPTX [slideshare.net]
Technical Support Center: Forced Degradation Studies of 6-Methoxy-4-oxo-1,4-dihydroquinoline Derivatives
This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals engaged in the forced degradation (stress testing) of 6-methoxy-4-oxo-1,4-dihydroquinoline derivatives. The content is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your stability-indicating studies effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that form the basis of a well-designed forced degradation study.
Q1: What is the primary objective of performing forced degradation studies on this class of compounds?
A1: Forced degradation studies, or stress testing, are intentionally aggressive studies designed to accelerate the degradation of a drug substance.[1][2] The core objectives for 6-methoxy-4-oxo-1,4-dihydroquinoline derivatives are to:
-
Elucidate Degradation Pathways: Identify the likely chemical breakdown products under various stress conditions (hydrolysis, oxidation, heat, light).[3][4] This is crucial for understanding the intrinsic stability of the molecule.
-
Develop Stability-Indicating Methods: Generate degradation products to develop and validate analytical methods (typically HPLC or UPLC) that can accurately separate and quantify the intact drug from its impurities and degradants. This is a regulatory requirement.[5][6]
-
Inform Formulation and Packaging Development: Understanding how the molecule degrades helps in selecting excipients, designing a stable formulation, and choosing appropriate packaging to protect it from light or moisture.[6]
Q2: What is the target percentage of degradation, and why is it important?
A2: The generally accepted target is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7][8]
-
Why this range? Degradation below 5% may not be sufficient to demonstrate that your analytical method is truly "stability-indicating," as the degradant peaks might be too small to be reliably detected and resolved from the main peak. Conversely, degradation above 20% can lead to secondary and tertiary degradation products that may not be relevant to real-world storage conditions, making the degradation pathway unnecessarily complex and potentially misleading.[4][7] The goal is to generate a representative profile of primary degradants.
Q3: Are there specific regulatory guidelines I must follow for these studies?
A3: Yes, the International Council for Harmonisation (ICH) provides the primary framework. The key guidelines applicable to forced degradation are:
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products. This guideline outlines the requirement for stress testing to establish the intrinsic stability of the molecule and support the development of analytical procedures.[6][8]
-
ICH Q1B: Photostability Testing of New Drug Substances and Products. This provides specific guidance on the light sources and exposure levels required for photostability studies.[6][7]
-
ICH Q2(R1): Validation of Analytical Procedures. The data from forced degradation studies are used to demonstrate the specificity of the analytical method, which is a key validation parameter.[6]
Q4: What are the expected labile points on the 6-methoxy-4-oxo-1,4-dihydroquinoline scaffold?
A4: Based on the chemical structure, several sites are susceptible to degradation:
-
The 4-oxo and adjacent double bond: This enone system can be susceptible to nucleophilic attack or oxidative cleavage.
-
The 6-methoxy group: The ether linkage can be cleaved under strong acidic conditions (O-demethylation) to form a phenolic derivative.[9]
-
The Dihydroquinoline Ring System: While generally stable, severe oxidative or photolytic conditions can lead to ring opening or the formation of N-oxides.
-
Substituents at other positions (if any): Any other functional groups (e.g., esters, amides, alkyl chains) will have their own susceptibilities, such as hydrolysis or oxidation.[10][11]
Part 2: Troubleshooting Guides by Stress Condition
This section provides solutions to common problems encountered during specific stress tests.
Acidic Hydrolysis
Q: I'm not observing any significant degradation with 0.1 M HCl at 60°C after 24 hours. What should I do?
A: This indicates high stability of the quinolone ring under mild acidic conditions. The scientific principle is that the activation energy for hydrolysis (e.g., cleavage of the methoxy group) has not been met.
-
Troubleshooting Steps:
-
Increase Acid Strength: Escalate the concentration sequentially, for example, to 0.5 M HCl and then to 1 M HCl.[12]
-
Increase Temperature: Raise the temperature in increments (e.g., to 80°C). Heat provides the energy to overcome the reaction barrier. Be cautious, as higher temperatures can sometimes induce thermal degradation pathways alongside hydrolysis.[12]
-
Extend Duration: Increase the study duration to 48 or 72 hours, taking time points to monitor the degradation progress.[7]
-
Consider a Co-solvent: If solubility is an issue, a small amount of a water-miscible organic solvent (like acetonitrile or methanol) can be used, but be aware it can alter the degradation profile.
-
Q: My chromatogram shows a new peak, but the mass balance is excellent. How can I identify this degradant?
A: An excellent mass balance suggests a simple transformation where the chromophore is retained. For a 6-methoxy derivative under acidic stress, the most probable degradation product is the 6-hydroxy-4-oxo-1,4-dihydroquinoline derivative resulting from O-demethylation.
-
Identification Strategy:
-
LC-MS/MS Analysis: Use high-resolution mass spectrometry to determine the exact mass of the degradant peak. The expected product would have a mass difference of -14 Da (loss of CH₂) compared to the parent compound.
-
Fragment Analysis (MS/MS): Compare the fragmentation pattern of the parent compound and the degradant. The core quinolone fragments should remain the same, confirming the scaffold is intact.
-
Reference Standard: If possible, synthesize the suspected 6-hydroxy derivative and use it as a reference standard to confirm the identity by retention time and spectral matching.
-
Basic Hydrolysis
Q: After treatment with 0.1 M NaOH, my sample turned a deep yellow, and the chromatogram is very complex with poor mass balance. What is happening?
A: The 4-quinolone scaffold, particularly the enone system, can be susceptible to base-catalyzed reactions, including ring-opening or polymerization, leading to multiple chromophoric and non-chromophoric products. The methoxy group is generally stable to base hydrolysis.
-
Analysis & Solution:
-
Underlying Chemistry: Strong basic conditions can deprotonate the N-H or other acidic protons, creating reactive intermediates that can undergo complex reactions. The yellow color often indicates the formation of highly conjugated, polymeric species.
-
Mitigation Strategy: The conditions are too harsh. Reduce the severity of the test.
-
Decrease the concentration of the base (e.g., to 0.01 M NaOH).
-
Perform the experiment at a lower temperature (e.g., room temperature instead of elevated temperatures).[7]
-
Significantly shorten the exposure time, analyzing samples at very early time points (e.g., 1, 2, 4 hours).
-
-
Mass Balance Investigation: A poor mass balance under these conditions strongly suggests that some degradants are not being detected by the UV detector or are precipitating out of solution.[4] Use LC-MS to search for expected and unexpected masses.
-
Oxidative Degradation
Q: I used 3% H₂O₂ and saw minimal degradation. I increased it to 30% H₂O₂, and now the parent peak is almost gone, with no major new peaks. Where did my compound go?
A: This is a classic case of over-degradation and poor mass balance, often seen in oxidative stress tests. The quinolone ring can be aggressively cleaved by strong oxidizing agents into smaller, non-chromophoric or volatile fragments (e.g., small organic acids, CO₂) that are not detected by standard RP-HPLC-UV methods. [4]
-
Troubleshooting Steps:
-
Find the "Sweet Spot": The goal is controlled degradation. Systematically test a range of H₂O₂ concentrations between 3% and 30% (e.g., 3%, 5%, 10%, 15%) to find the concentration that yields the target 5-20% degradation.[12]
-
Control the Temperature: Perform oxidative stress tests at room temperature. Heating can dramatically accelerate peroxide decomposition and lead to uncontrollable reactions.[7]
-
Use a More Universal Detector: To investigate the poor mass balance, analyze the heavily degraded sample using LC-MS. This can help identify smaller fragments and provide clues about the cleavage pathway.[4]
-
Potential Products: Look for N-oxides, which are common oxidative degradants of nitrogen-containing heterocycles. This would result in a mass increase of +16 Da.
-
Thermal and Photolytic Degradation
Q: My solid-state thermal stress study (80°C, 7 days) showed no degradation. Is this sufficient?
A: Quinolone derivatives are often highly thermally stable in the solid state.[13] While observing no degradation is a valid result, regulatory expectations require you to demonstrate that the conditions were sufficiently stressful.
-
Validation of Conditions:
-
Stress with Humidity: Perform the thermal study under accelerated humidity conditions (e.g., 60°C / 75% RH). The presence of water can facilitate hydrolytic degradation or solid-state rearrangements not seen in dry heat.[8]
-
Melt Point Analysis: If the melting point of your compound is very high (e.g., >200°C), 80°C may not be stressful enough. You can increase the temperature, but it should not exceed the melting point.
-
Solution-State Thermal Stress: Perform a thermal stress test in solution (e.g., in water or a relevant buffer). Degradation is often more facile in solution than in the solid crystalline state.[10]
-
Q: After photostability testing, I see a small new peak, but my control sample (wrapped in foil) also shows this peak. What does this mean?
A: This indicates that the degradation is not primarily due to light but is likely caused by the thermal stress from the photostability chamber's light source.
-
Corrective Action:
-
Isolate the Variable: The control sample is critical. The result shows that your degradation is thermal, not photolytic. Report it as such.
-
Control Chamber Temperature: Ensure your photostability chamber has effective temperature control. If the internal temperature rises significantly, it confounds the results.
-
ICH Q1B Compliance: Verify that your light exposure meets the ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt-hours/square meter).[7] This ensures the conditions were adequate, and the molecule is genuinely photostable if no additional degradation is seen compared to the dark control.
-
Part 3: Experimental Protocols & Data Visualization
Workflow for Forced Degradation Studies
The following diagram illustrates a comprehensive workflow for conducting forced degradation studies.
Caption: A typical experimental workflow for forced degradation studies.
Protocol 1: Standard Forced Degradation Study
This protocol is a starting point and should be adapted based on the specific properties of your derivative.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve the 6-methoxy-4-oxo-1,4-dihydroquinoline derivative in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) to prepare a stock solution of 1 mg/mL.[12]
-
-
Stress Conditions (execute in parallel):
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the mixture at 60°C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize each aliquot with 1 M NaOH before diluting with the mobile phase for HPLC analysis.[12]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C. Withdraw aliquots at timed intervals, neutralize with 1 M HCl, and dilute for analysis.[12]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light. Withdraw aliquots, dilute, and analyze.[12]
-
Thermal Degradation (Solid): Store approximately 10 mg of the solid compound in a hot air oven at 80°C for 7 days. At specified time points, weigh an appropriate amount, dissolve it in the mobile phase, and analyze by HPLC.[12]
-
Photolytic Degradation (Solid): Expose a thin layer of the solid compound to a calibrated light source as per ICH Q1B guidelines. Concurrently, keep a control sample wrapped in aluminum foil in the same chamber.[12] After exposure, dissolve both samples and analyze by HPLC.
-
-
Analysis:
-
Analyze all stressed samples, a non-stressed control (time zero), and a blank (reagents only) using a validated stability-indicating HPLC-UV method. An LC-MS method is highly recommended for peak identification.
-
Ensure the method can resolve all degradation products from the parent peak and from each other. Check for peak purity using a DAD/PDA detector.
-
Data Presentation and Interpretation
Summarize your results in a clear table to compare the effects of different stress conditions.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Duration | % Assay of Parent Compound | % Area of Major Degradant (RT) | Total Impurities (%) | Mass Balance (%) | Observations |
| Control (T=0) | 0 hr | 99.8 | N/A | 0.2 | 100.0 | - |
| 1 M HCl, 60°C | 24 hr | 88.5 | 10.2 (RT=4.5 min) | 11.3 | 99.8 | O-demethylation suspected |
| 0.1 M NaOH, 60°C | 8 hr | 85.2 | 5.1 (RT=3.2 min), 4.3 (RT=6.1 min) | 14.1 | 99.3 | Multiple degradants formed |
| 10% H₂O₂, RT | 24 hr | 91.0 | 7.8 (RT=5.8 min) | 8.5 | 99.5 | N-oxide suspected (+16 Da) |
| Thermal (Solid, 80°C) | 7 days | 99.5 | N/A | 0.4 | 99.9 | Highly stable |
| Photolytic (ICH Q1B) | 7 days | 96.2 | 2.5 (RT=7.2 min) | 3.6 | 99.8 | Slight photodegradation |
| Dark Control (Photo) | 7 days | 99.4 | N/A | 0.5 | 99.9 | No thermal degradation |
Note: Mass balance is calculated as: [% Assay of Parent + Σ% Area of All Impurities/Degradants]. A value between 98-102% is generally considered good.[4]
Hypothetical Degradation Pathway Diagram
This diagram visualizes potential degradation pathways based on the chemical structure.
Caption: Potential degradation pathways for the quinolinone scaffold.
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Retrieved from [Link]
-
BioPharm International. (2015). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
- Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Koty, P. (2007).
-
Cimetiere, N., et al. (2015). Forced Degradation Study of Quinapril by UPLC-DAD and UPLC/ MS/MS: Identification of By-products and Development of Degradation Kinetics. ResearchGate. Retrieved from [Link]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]
-
ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. Retrieved from [Link]
-
Frontiers in Environmental Science. (2024). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Retrieved from [Link]
-
QASolved. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Retrieved from [Link]
-
ResearchGate. (2024). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Retrieved from [Link]
-
Morimura, T., Ohno, T., Matsukura, H., & Nobuhara, Y. (1995). Degradation kinetics of the new antibacterial fluoroquinolone derivative, orbifloxacin, in aqueous solution. Chemical & Pharmaceutical Bulletin, 43(6), 1052-1054. Retrieved from [Link]
-
Popa, D. E., & Loghin, F. (2017). Effect of thermal treatments on the degradation of antibiotic residues in food. Comprehensive Reviews in Food Science and Food Safety, 16(6), 1279-1300. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Retrieved from [Link]
-
Galer, P., & Šket, B. (2015). Photodegradation of methoxy substituted curcuminoids. Acta Chimica Slovenica, 62(2), 346-353. Retrieved from [Link]
-
Journal of Chemical & Engineering Data. (2021). Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
-
MDPI. (2025). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Retrieved from [Link]
-
ResearchGate. (2011). Analytical methods for the determination of fluoroquinolones in pharmaceutical preparations, biological fluids and degraded solutions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Quinolone Action and Resistance. Retrieved from [Link]
-
Taylor & Francis Online. (2018). An eco-friendly and alternative method of forced degradation of fluoroquinolone drugs by microwave irradiation: a new application for analytical eco-scale. Retrieved from [Link]
-
SciELO. (2011). Photocatalytic Degradation of 1,4-Benzoquinone in Aqueous ZnO Dispersions. Retrieved from [Link]
-
MDPI. (2021). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Retrieved from [Link]
-
ACS Publications. (2010). Effect of Heating on the Stability of Quinolones in Milk. Retrieved from [Link]
-
IntechOpen. (2011). Nonclassical Biological Activities of Quinolone Derivatives. Retrieved from [Link]
-
MDPI. (2019). Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photocatalysts. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Kinetics and mechanisms of flumequine degradation by sulfate radical based AOP in different water samples containing inorganic anions. Retrieved from [Link]
-
Al-Abdullah, E. S., El-Tawil, O. S., & El-Enany, N. M. (2009). Free-radical-induced oxidative and reductive degradation of fluoroquinolone pharmaceuticals: kinetic studies and degradation mechanism. Journal of the Iranian Chemical Society, 6(3), 548-558. Retrieved from [Link]
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"minimizing side product formation in the synthesis of quinoline-2-carboxylates"
Welcome to the technical support center for the synthesis of quinoline-2-carboxylates. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to help you minimize side product formation and maximize the yield and purity of your target compounds.
Troubleshooting Guide: Common Issues & Solutions
This section directly addresses specific experimental problems in a question-and-answer format.
Question 1: My reaction is complete according to TLC, but the yield of my desired quinoline-2-carboxylate is very low after work-up and purification. What are the likely causes?
Answer: Low isolated yield despite apparent full conversion is a frequent issue. The primary culprits are often competing side reactions that consume starting materials or form soluble byproducts that are lost during extraction and purification.
Probable Causes & Solutions:
-
Polymerization of Reactants: In acid-catalyzed reactions like the Doebner-von Miller or Combes syntheses, the harsh conditions can cause polymerization of the α,β-unsaturated carbonyl or β-diketone reactants, respectively.[1]
-
Solution: Gradually add the acid catalyst at a lower temperature (e.g., 0-5 °C) to control the initial exotherm. Consider using a milder Lewis acid catalyst (e.g., FeCl₃) or a solid-supported acid to moderate the reactivity.
-
-
Formation of Unwanted Isomers: Particularly in Friedländer or Combes syntheses using unsymmetrical ketones, regioselectivity can be a major issue, leading to a mixture of quinoline isomers that are difficult to separate.[2]
-
Solution: Enhance regioselectivity by choosing a ketone with one α-position blocked or significantly more sterically hindered. Alternatively, employing a directed synthesis where the reactive methylene group is pre-activated can guide the cyclization.
-
-
Incomplete Cyclization or Dehydration: The final, aromatizing step of many quinoline syntheses is a dehydration or elimination reaction. If this step is inefficient, you may isolate hydroxylated or partially saturated intermediates.
-
Solution: For acid-catalyzed reactions, ensure the acid concentration is sufficient and the reaction is heated appropriately (monitor via TLC for the disappearance of the intermediate). In some cases, switching to a stronger dehydrating agent like polyphosphoric acid (PPA) can be effective, though it requires careful temperature control.
-
Question 2: My final product is contaminated with a persistent impurity that co-elutes with my product during column chromatography. How can I identify and eliminate it?
Answer: Co-elution suggests the impurity has a similar polarity and structure to your desired product. This often points to a closely related side product.
Probable Causes & Solutions:
-
Over-alkylation or Dimerization: The starting anilines or the quinoline product itself can sometimes react further under the reaction conditions, leading to N-alkylated or C-alkylated byproducts or dimers.
-
Identification: Use high-resolution mass spectrometry (HRMS) to identify the mass of the impurity. An unexpected molecular weight can point towards these side reactions.
-
Solution: Use a strict 1:1 stoichiometry of your aniline and carbonyl partner. Avoid excessively high temperatures or prolonged reaction times.
-
-
Partially Reduced or Oxidized Byproducts: In reactions involving oxidizing agents (like the Skraup or Doebner-von Miller), incomplete oxidation can leave tetrahydroquinoline impurities.[3] Conversely, some modern metal-catalyzed methods can suffer from incomplete dehydrogenation.[4]
-
Solution: Ensure the oxidizing or dehydrogenating agent is present in a slight excess and that the reaction goes to completion. For purification, a derivatization strategy can sometimes help. For example, a partially saturated amine impurity might be selectively removed with a resin-bound scavenger.
-
-
Side Products from the Doebner Reaction: When using pyruvic acid in the Doebner reaction to form quinoline-4-carboxylic acids, novel byproducts such as 2-methyl-4-carboxyquinolines can sometimes form.
-
Solution: Careful control of reaction stoichiometry and temperature is crucial. Iron(III) chloride has been used as a catalyst to improve the selectivity of this reaction.[5]
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving common issues in quinoline-2-carboxylate synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: Which synthetic method is best for preparing a polysubstituted quinoline-2-carboxylate with sensitive functional groups?
A: For complex molecules with sensitive functional groups, classical methods requiring harsh acidic conditions (like Doebner-von Miller) are often unsuitable.[1]
-
Friedländer Annulation: This is a powerful choice if the requisite 2-aminoaryl aldehyde or ketone is available. It often proceeds under milder base-catalyzed (e.g., KOH, piperidine) or acid-catalyzed conditions.[1]
-
One-Pot Synthesis from β-Nitroacrylates: A modern and highly effective strategy involves the one-pot reaction of 2-aminobenzaldehydes with β-nitroacrylates.[6] This method is notable for its mild reaction conditions, which preserve a variety of functionalities like esters, nitriles, and halogens, and it proceeds in good overall yields.[6] The use of a solid-supported base like BEMP also simplifies work-up and purification.[6]
Q2: How does the choice of catalyst (acid vs. base) impact the Friedländer annulation?
A: The catalyst choice is critical and depends on the reactivity of your starting materials.
-
Base Catalysis (e.g., KOH, NaOH, piperidine): This is typically used when the active methylene component is highly acidic (e.g., β-ketoesters, malonates). The base deprotonates the active methylene group to form a nucleophilic enolate, which then attacks the carbonyl of the 2-aminoaryl aldehyde/ketone. This is often the milder and more common approach.
-
Acid Catalysis (e.g., p-TsOH, H₂SO₄): This is preferred when the active methylene component is less acidic. The acid protonates the carbonyl group of the 2-aminoaryl aldehyde/ketone, activating it for nucleophilic attack by the enol form of the methylene compound.[5]
The general mechanism is illustrated below. Side reactions can occur if the enolate formation is not selective or if self-condensation of the carbonyl partners occurs.
Caption: Simplified mechanism of the Friedländer Annulation.
Q3: Can I avoid using harsh acids altogether? What are the "green" alternatives?
A: Yes, modern synthetic chemistry emphasizes milder and more environmentally friendly protocols.
-
Catalyst-Free Aerobic Reactions: Some protocols achieve quinoline synthesis under aerobic conditions without any metal catalyst, using additives like lithium chloride in a solvent like DMAc. Oxygen from the air serves as the oxidant.[7] This is advantageous as it avoids heavy metal waste and harsh reagents.[2]
-
Ultrasound Irradiation: Using ultrasound can accelerate reactions, often leading to shorter reaction times and higher yields under milder conditions compared to conventional heating.[7]
-
Water as a Solvent: Whenever possible, using water as a solvent is a key principle of green chemistry. Some quinoline syntheses have been successfully adapted to aqueous media.[7]
Comparative Overview of Key Synthetic Methods
The selection of a synthetic route is a critical decision based on substrate availability, desired substitution pattern, and tolerance for specific reaction conditions.
| Method | Starting Materials | Typical Conditions | Advantages | Common Side Products / Disadvantages |
| Doebner-von Miller | Anilines, α,β-unsaturated carbonyls | Strong acid (H₂SO₄, HCl), heat | Versatile, uses simple starting materials. | Harsh conditions, polymerization, formation of isomers, low yields.[1] |
| Combes Synthesis | Anilines, β-diketones | Strong acid (H₂SO₄, PPA), heat | Good for 2,4-disubstituted quinolines.[1][5] | Requires specific β-diketone precursors; harsh conditions can lead to byproducts.[1][7] |
| Friedländer Annulation | 2-Aminoaryl aldehydes/ketones, active methylene compounds | Acid or base catalysis (p-TsOH, KOH) | High-yielding, straightforward, and modular.[1] | Limited by the availability of substituted 2-aminoaryl carbonyl starting materials.[1] |
| Gould-Jacobs Reaction | Anilines, alkoxymethylenemalonates | Thermal cyclization, often high temps | Good route to 4-hydroxyquinolines which can be further functionalized.[2][5] | High temperatures can be destructive for sensitive substrates. |
| One-Pot from β-Nitroacrylates | 2-Aminobenzaldehydes, β-nitroacrylates | Solid-supported base (BEMP), MeCN, rt | Mild conditions, excellent functional group tolerance, good yields, simple work-up.[6] | Requires synthesis of β-nitroacrylate precursors. |
Optimized Protocol: One-Pot Synthesis of Ethyl 3-Phenylquinoline-2-carboxylate
This protocol is adapted from a modern, high-yield method that minimizes side product formation by using mild, heterogeneous conditions.[6] It involves an aza-Michael addition, an intramolecular Henry reaction, and subsequent eliminations to form the quinoline ring.[6]
Materials:
-
2-Aminobenzaldehyde (1.0 eq)
-
Ethyl (E)-2-nitro-3-phenylacrylate (1.0 eq)
-
BEMP on polystyrene (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine, polymer-bound) (2.0 eq)
-
Acetonitrile (MeCN)
Procedure:
-
Reaction Setup: To a stirred solution of 2-aminobenzaldehyde (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add the ethyl (E)-2-nitro-3-phenylacrylate (1.0 mmol).
-
Addition of Base: Add the polymer-supported BEMP (2.0 mmol). The use of a solid-supported base facilitates removal and prevents contamination of the product with basic residues.[6]
-
Reaction: Stir the resulting suspension at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up:
-
Filter the reaction mixture through a pad of Celite to remove the solid-supported base.
-
Wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure ethyl 3-phenylquinoline-2-carboxylate.[1]
-
This method's mildness and avoidance of aqueous work-up contribute to its high efficiency and low potential for side product formation.[6]
References
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
- BenchChem. (2025).
- Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
-
Raimondi, W., et al. (2017). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 22(10), 1633. Available at: [Link]
- Kumar, I., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry.
-
Taddesse, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(37), 22063-22089. Available at: [Link]
-
Taddesse, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Available at: [Link]
- Wang, Y., et al. (2026).
- Chemgapedia. (n.d.).
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
Sources
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- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 3. uop.edu.pk [uop.edu.pk]
- 4. Quinoline synthesis [organic-chemistry.org]
- 5. iipseries.org [iipseries.org]
- 6. A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Overcome Low Solubility of Quinoline Compounds in Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of quinoline compounds in biological assays.[1] Poor solubility can lead to inaccurate data, underestimated potency, and variable results, hindering the progress of promising research.[2][3][4][5] This guide offers practical solutions, detailed experimental protocols, and the scientific rationale behind them to help you overcome these obstacles.
Part 1: Troubleshooting Guide
This section is designed to provide immediate answers to common problems encountered during experimental work.
Q1: My quinoline compound won't dissolve in the aqueous buffer for my biological assay. What are the first steps I should take?
A1: The initial and most critical step is to leverage the fundamental chemistry of the quinoline scaffold. Quinolines are weak bases, and their solubility is highly dependent on pH.[6][7][8] The nitrogen atom in the quinoline ring can be protonated, leading to a positively charged, and typically more water-soluble, species.
Immediate Actions:
-
Determine the Compound's pKa: If not known, estimate it. The pKa of the unsubstituted quinoline core is approximately 4.9.[6] Substituents on the ring will alter this value.
-
Attempt Dissolution in an Acidic Buffer: Start by attempting to dissolve a small amount of the compound in a buffer where the pH is 1-2 units below the pKa (e.g., pH 3.0-4.0).[1] In this state, the compound will be predominantly in its protonated, more soluble form.
-
Verify Assay Compatibility: Ensure that the required acidic pH is compatible with your assay components (e.g., protein stability, enzyme activity). If the final assay must be at a neutral pH, this acidic stock can then be carefully diluted into the final assay medium, but be mindful of potential precipitation.
Q2: I'm using DMSO to dissolve my quinoline compound, but it precipitates when I add it to the aqueous assay medium. How can I prevent this?
A2: This is a classic problem known as "compound crashing out" and occurs when a drug dissolved at high concentration in a strong organic solvent (like 100% DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower.[4][9]
Troubleshooting Steps:
-
Reduce the Final Organic Solvent Concentration: The most common cause is too high a percentage of the organic stock solvent in the final assay well. Aim for the lowest possible final concentration of DMSO, typically ≤1% and often as low as 0.1%, to minimize its effect on the assay and reduce the chance of precipitation.[3][5]
-
Use an Intermediate Dilution Step: Instead of a single large dilution (e.g., 1:1000 from 10 mM in 100% DMSO to 10 µM in aqueous buffer), perform a serial or intermediate dilution.[9] For example, first dilute the 10 mM stock into a 50:50 DMSO:buffer solution, and then dilute that intermediate stock into the final aqueous buffer. This gradual reduction in solvent strength can keep the compound in solution.
-
Increase Mixing Energy: When adding the compound stock to the buffer, ensure rapid and thorough mixing. Vortexing or repeated pipetting can help disperse the compound molecules before they have a chance to aggregate and precipitate.
-
Check Stock Solution Integrity: DMSO is hygroscopic (absorbs water from the air), which can decrease the solubility of compounds in aged stock solutions.[5] Use fresh, anhydrous DMSO for preparing stocks and store them properly with desiccant.[5]
Q3: pH adjustment isn't feasible for my cell-based assay, and my compound still precipitates from DMSO. What's the next logical step?
A3: When pH modification is not an option, the next strategy is to modify the polarity of the solvent system using co-solvents. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent, making it more favorable for dissolving hydrophobic molecules.[10][11]
Recommended Co-solvents:
-
Ethanol: Generally well-tolerated by cells at low concentrations.
-
Propylene Glycol (PG) & Polyethylene Glycol (PEG): Often used in preclinical formulations and are effective solubilizers.[11]
-
Glycerol: Another low-toxicity option.
Implementation:
-
Prepare your stock solution in 100% of the chosen co-solvent or a mixture (e.g., 70% ethanol/30% DMSO).[12]
-
Determine the maximum tolerable concentration of the co-solvent for your specific assay. This is a critical control experiment.
-
Add the co-solvent stock to the assay medium, ensuring the final concentration remains below the tolerated limit.
Q4: My assay is highly sensitive to organic solvents. Are there solvent-free alternatives to improve solubility?
A4: Yes. The most common and effective solvent-free approach for in vitro assays is complexation with cyclodextrins .[10][13] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14] They can encapsulate poorly soluble molecules, like many quinoline derivatives, forming a water-soluble "inclusion complex".[9][14][15]
Key Considerations:
-
Types of Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceuticals due to their higher solubility and lower toxicity compared to the parent β-cyclodextrin.[15][16]
-
Mechanism: The hydrophobic quinoline molecule partitions into the nonpolar interior of the cyclodextrin, while the hydrophilic exterior of the complex allows it to dissolve readily in aqueous media.[17]
-
Application: You can prepare an aqueous stock solution of your compound by first dissolving the cyclodextrin in buffer and then adding an excess of the quinoline compound, allowing it to equilibrate (e.g., with shaking or sonication) to form the complex.[9]
Part 2: In-Depth FAQs & Scientific Principles
FAQ 1: Why are quinoline compounds often poorly soluble in neutral aqueous solutions?
The solubility of quinoline and its derivatives is dictated by two main factors: the solid-state properties (crystal lattice energy) and the solvation of the molecule.[9] The quinoline structure is a fused aromatic system, which is inherently hydrophobic (lipophilic). In its solid state, these flat, aromatic molecules can pack tightly into a stable crystal lattice, which requires significant energy to break apart.
Crucially, quinoline is a weak base.[18] The nitrogen atom has a lone pair of electrons that can accept a proton from the medium. This equilibrium is governed by the compound's pKa.
-
At pH < pKa (acidic conditions): The equilibrium shifts towards the protonated (conjugated acid) form. This form is charged (a cation) and therefore interacts much more favorably with polar water molecules, leading to a significant increase in solubility.[6]
-
At pH > pKa (neutral/basic conditions): The compound exists predominantly in its neutral, un-ionized form. This form is less polar and less able to form favorable interactions with water, resulting in low aqueous solubility.
FAQ 2: How do I choose the right solubilization strategy? A systematic approach.
Choosing a strategy should not be random. It should be a systematic process based on the compound's properties and the assay's constraints. The following workflow provides a logical decision-making process.
FAQ 3: What is the mechanism of cyclodextrin-mediated solubilization?
Cyclodextrins (CDs) act as molecular hosts, encapsulating a guest molecule (the quinoline compound) within their central cavity. This process is a dynamic equilibrium.
-
Structure: CDs have a truncated cone or torus shape. The exterior is lined with hydroxyl groups, making it water-soluble. The interior is lined with C-H and ether-like oxygen bonds, creating a nonpolar, hydrophobic microenvironment.[14][17]
-
Encapsulation: In an aqueous solution, the hydrophobic quinoline molecule is energetically driven to leave the highly polar water environment and enter the more favorable nonpolar CD cavity.
-
Complex Formation: This forms a "host-guest" or "inclusion" complex. The entire complex has the water-soluble characteristics of the CD exterior, effectively shuttling the insoluble drug into the solution.[19]
FAQ 4: How do I experimentally determine the solubility of my compound?
Determining the actual solubility in your assay buffer is a crucial step for interpreting results correctly. A high-throughput kinetic solubility assay using nephelometry (light scattering) is a common method.[20][21] The principle is that as a compound precipitates from a solution, it forms particles that scatter light, increasing the solution's turbidity.[22]
Protocol: High-Throughput Kinetic Solubility Assay
-
Prepare Stock: Create a high-concentration stock of your quinoline compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of your DMSO stock.
-
Transfer to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate containing your aqueous assay buffer (e.g., 198 µL). This creates a range of compound concentrations at a constant final DMSO percentage.
-
Equilibrate: Shake the plate for a set period (e.g., 1-2 hours) to allow precipitation to occur.
-
Measure Turbidity: Read the plate on a nephelometer or a plate reader capable of measuring light scattering or absorbance at a wavelength where the compound doesn't absorb (e.g., 620 nm).
-
Analyze Data: Plot the turbidity reading against the compound concentration. The concentration at which the turbidity begins to sharply increase above the baseline is the kinetic solubility limit.
Part 3: Data Tables & Protocols
Table 1: Comparison of Common Co-solvents for Biological Assays
| Co-solvent | Properties | Pros | Cons in Assays | Typical Final Conc. Limit |
| DMSO | Aprotic, highly polar | Excellent solubilizing power for many compounds.[12] | Can interfere with enzyme activity, cytotoxic at >1%, hygroscopic.[5] | 0.1% - 1.0% |
| Ethanol | Protic, polar | Good solubilizing power, less toxic than DMSO, volatile. | Can denature some proteins, cytotoxic at higher concentrations. | 0.5% - 2.0% |
| PEG 400 | Polyether | Low toxicity, widely used in formulations.[11] | High viscosity, can interfere with some detection methods. | 1.0% - 5.0% |
| Propylene Glycol | Diol | Low toxicity, good solubilizer. | Can be viscous, potential for assay interference. | 1.0% - 5.0% |
Protocol: Preparation of a Quinoline-Cyclodextrin Stock Solution
This protocol describes how to prepare a stock solution of a poorly soluble quinoline compound using Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
Quinoline compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Assay buffer
-
Vortex mixer and/or sonicator
-
Microcentrifuge tubes
-
0.22 µm syringe filter
Procedure:
-
Prepare Cyclodextrin Solution: Weigh out HP-β-CD and dissolve it in the assay buffer to create a concentrated solution (e.g., 10-40% w/v). Warming slightly may aid dissolution. Let the solution cool to room temperature.
-
Add Compound: Add an excess amount of the solid quinoline compound to the HP-β-CD solution. The amount should be more than you expect to dissolve to ensure saturation.
-
Equilibrate: Tightly cap the tube and mix vigorously. Place on a shaker or rotator at room temperature for 24-48 hours.[9] Alternatively, for faster screening, sonicate the mixture for 30-60 minutes. This step is crucial for the formation of the inclusion complex.
-
Remove Undissolved Compound: Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the excess, undissolved solid.
-
Isolate Solubilized Fraction: Carefully collect the clear supernatant. For complete removal of any remaining particulates, filter the supernatant through a 0.22 µm syringe filter that is compatible with your compound (e.g., PVDF).
-
Determine Concentration: The concentration of the solubilized quinoline compound in the clear filtrate is its solubility limit in that specific cyclodextrin solution. This concentration must be accurately determined using an analytical method like HPLC-UV or UV-Vis spectroscopy by comparing to a standard curve prepared in an organic solvent.
-
Use as Stock: This fully aqueous, filtered solution can now be used as a stock solution for dilution into your biological assays.
References
-
Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. (n.d.). MDPI. [Link]
-
Carbajal-Gamarra, F. E., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 149. [Link]
-
Zhang, X., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
-
Carbajal-Gamarra, F. E., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. [Link]
-
Zhang, X., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
-
Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787. [Link]
-
Carbajal-Gamarra, F. E., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 149. [Link]
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Lao, Y. (2017). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]
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Sharma, D., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]
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Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]
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(n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
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Shailaja, K., et al. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Journal of Pharmaceutics and Pharmacology Research, 6(3). [Link]
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(n.d.). Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. [Link]
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(n.d.). Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]
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(n.d.). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Waters Corporation. [Link]
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Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Semantic Scholar. [Link]
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Pouton, C. W. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
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Van der Merwe, J., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 393. [Link]
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Mude, G., et al. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Journal of Datta Meghe Institute of Medical Sciences University, 18(4), 855-860. [Link]
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Kumar, A., et al. (2017). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. International Journal of Pharmaceutical Sciences and Research, 8(11), 4478-4488. [Link]
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Kim, D. H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation, 49(6), 547-560. [Link]
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(n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]
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Asres, Y. A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21334-21355. [Link]
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(n.d.). Nanotechnology-Based Drug Delivery Systems, 2nd Edition. MDPI. [Link]
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(n.d.). Drug Delivery Based on Nanoparticulate Systems. ResearchGate. [Link]
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Xie, Y., et al. (2022). Designing Nanoparticle-based Drug Delivery Systems for Precision Medicine. Chemical Society Reviews. [Link]
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Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews. [Link]
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"optimizing crystallization conditions for X-ray quality crystals of quinoline derivatives"
Welcome to the Technical Support Center for Crystallization of Quinoline Derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting assistance for obtaining high-quality single crystals suitable for X-ray diffraction analysis.
As Senior Application Scientists, we understand that growing X-ray quality crystals is often more of an art than a science, requiring patience and meticulous attention to detail.[1][2] This resource consolidates field-proven insights and fundamental principles to help you navigate the complexities of crystallizing quinoline derivatives.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the crystallization of quinoline derivatives, providing foundational knowledge for designing your experiments.
Q1: What are the most critical factors to consider before starting a crystallization experiment with a new quinoline derivative?
A1: The success of a crystallization experiment is fundamentally dependent on the purity of the compound.[3][4] Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poorly formed or disordered crystals. Therefore, it is crucial to start with the highest purity material possible. At a minimum, a purity of 75% or better is recommended for a good chance of success.[3]
Solvent selection is the next critical factor.[3] The ideal solvent is one in which your quinoline derivative is moderately soluble.[5] Highly soluble compounds tend to form small crystals, while supersaturated solutions can also lead to the formation of crystals that are too small for X-ray diffraction.[4][5]
Q2: Which crystallization methods are most effective for quinoline derivatives?
A2: Several methods can be employed, and the best choice depends on the specific properties of your compound and the solvents you are using. The most common and effective methods include:
-
Slow Evaporation: This is the simplest method, where a nearly saturated solution of the compound is allowed to evaporate slowly.[4][6] It works well for compounds that are not sensitive to ambient laboratory conditions.[4]
-
Slow Cooling: This technique is suitable for compounds that are less soluble in a solvent at lower temperatures.[4][6] A saturated solution is prepared at an elevated temperature and then allowed to cool slowly.[3]
-
Vapor Diffusion: This is often the best method when you only have a small amount of your compound (milligram quantities).[1][7] It involves dissolving the compound in a "good" solvent and placing it in a sealed container with a "bad" solvent (precipitant) in which the compound is insoluble.[1][7] The vapor of the more volatile precipitant diffuses into the solution of your compound, gradually reducing its solubility and promoting crystal growth.[1]
-
Solvent Layering (Liquid/Liquid Diffusion): In this method, a solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble.[1] Crystals form at the interface between the two solvents.[7]
Q3: How does the choice of solvent impact the crystallization of quinoline derivatives?
A3: The solvent plays a multifaceted role in crystallization. It not only determines the solubility of your compound but can also influence crystal morphology and even the resulting crystal packing.[8][9] For quinoline derivatives, which often contain nitrogen atoms capable of hydrogen bonding, the choice between protic and aprotic solvents can be particularly significant.[10][11] Protic solvents like methanol can disrupt intramolecular hydrogen bonds that might be present in your quinoline derivative, potentially favoring a different packing arrangement.[10][11] Aromatic solvents are also commonly found incorporated into the crystal lattice of organic compounds.[3]
Here is a table to guide your initial solvent screening for quinoline derivatives:
| Solvent Category | Examples | Potential Role in Quinoline Derivative Crystallization |
| Protic | Methanol, Ethanol, Water | Can form hydrogen bonds with the quinoline nitrogen, potentially aiding solubility and influencing crystal packing.[10][11] |
| Aprotic Polar | Acetone, Acetonitrile, Dichloromethane (DCM), Chloroform | Good starting points for dissolving many organic molecules. Be cautious with highly volatile solvents like DCM and chloroform, as they can evaporate too quickly.[7] |
| Aprotic Nonpolar | Hexane, Heptane, Toluene | Often used as precipitants in vapor diffusion or layering experiments. Aromatic solvents like toluene can have specific interactions (e.g., π-stacking) that may promote crystallization.[3] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Commonly used as precipitants due to their high volatility.[1] THF can also act as a hydrogen bond acceptor.[3] |
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your crystallization experiments.
Problem 1: No Crystals Formed, Only Clear Solution
Q: I've set up my crystallization experiment, but after several days, the solution remains clear and no crystals have appeared. What should I do?
A: This is a common issue that usually indicates the solution is not sufficiently supersaturated. Here are several steps you can take, in order of preference:
-
Be Patient: Crystal growth takes time.[4] Do not disturb your experiment for at least a week, as vibrations can hinder crystal formation.[2][3]
-
Induce Nucleation: If the solution is clear, you can try to initiate crystal growth by:
-
Scratching the container: Gently scratch the inside of the vial or flask below the surface of the solution with a glass rod.[12] This creates microscopic imperfections that can serve as nucleation sites.
-
Adding a seed crystal: If you have any solid material, even from a previous failed attempt, adding a tiny speck to the solution can provide a template for crystal growth.[4]
-
-
Increase Supersaturation: If nucleation induction fails, your solution is likely too dilute.
-
For slow evaporation setups, loosen the cap slightly to allow for a faster evaporation rate.
-
For slow cooling or vapor diffusion setups, you may need to start over with a more concentrated solution.[2] Alternatively, if you have enough material, you can try boiling off some of the solvent and allowing it to cool again.[12]
-
Problem 2: "Oiling Out" - Formation of an Oil Instead of Crystals
Q: My compound has precipitated out of solution as an oil or amorphous solid. How can I get it to crystallize?
A: "Oiling out" occurs when the concentration of the solute is too high, or the temperature is too high, causing the compound to come out of solution as a liquid phase before it has a chance to form an ordered crystal lattice.
Solutions:
-
Redissolve and Dilute: Try to redissolve the oil by gently warming the solution and adding a small amount of the "good" solvent. Then, allow it to cool more slowly.[12]
-
Lower the Temperature: Set up the crystallization at a lower temperature (e.g., in a refrigerator or cold room). Slower kinetics at lower temperatures can favor crystal growth over oiling out.[2]
-
Change the Solvent System: The solvent system may be too "good" at dissolving your compound. Try a solvent in which your compound is less soluble, or use a different precipitant in a vapor diffusion setup.
Problem 3: Poor Crystal Quality (Small Crystals, Needles, or Clusters)
Q: I've managed to get crystals, but they are too small, are a mass of fine needles, or have grown in a clump. Are they usable, and how can I improve them?
A: While a crystallographer may sometimes be able to work with small or needle-like crystals, it is always best to aim for single, well-defined crystals with dimensions of at least 0.2 - 0.4 mm in two dimensions.[1][5] These issues often stem from the rate of crystallization being too fast.
Strategies for Improvement:
-
Slow Down Crystallization: The key to growing larger, higher-quality crystals is to slow down the process.[2]
-
Reduce the rate of evaporation: Tighten the cap on your vial.
-
Slow down diffusion: In vapor diffusion, use a smaller volume of the precipitant or increase the distance between the inner and outer vials.
-
Lower the temperature: Place your experiment in a colder, more stable environment.[2]
-
-
Reduce the Number of Nucleation Sites: Too many nucleation sites will result in a large number of small crystals.[4][5]
-
Optimize the Solvent System: The solvent can significantly impact crystal habit.[13] Experiment with different solvent and precipitant combinations. Sometimes, a ternary system (three solvents) can help to modify the crystal growth in a favorable direction.[4]
Experimental Workflow for Optimizing Crystallization Conditions
The following diagram outlines a systematic approach to screening and optimizing conditions for growing X-ray quality crystals of your quinoline derivative.
Caption: A systematic workflow for optimizing crystallization conditions.
References
-
Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. [Link]
-
Millar, S. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. [Link]
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Dinger, M. (n.d.). Some Crystal Growing Tips. University of Florida, Center for X-ray Crystallography. [Link]
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Wang, Z., et al. (2021). Ruthenium-Catalyzed Solvent-Controlled Chemoselective Asymmetric Hydrogenation of 2,8′-Bisquinoline Derivatives. Organic Letters, 23(1), 185-190. [Link]
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Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. [Link]
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Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]
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Choi, S., et al. (2016). Systemic optimization and structural evaluation of quinoline derivatives as transthyretin amyloidogenesis inhibitors. European Journal of Medicinal Chemistry, 124, 473-485. [Link]
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ResearchGate. (n.d.). Exploring the solvent effect on crystal morphology of naphazoline hydrochloride: Molecular dynamic simulations and experiments. [Link]
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MIT Department of Chemistry. (n.d.). Growing Quality Crystals. [Link]
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Aly, R. M., et al. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science, 12(5). [Link]
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Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1135–1141. [Link]
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ResearchGate. (n.d.). Structures of the quinoline derivatives. [Link]
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Lust, A. D., & Slater, A. G. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1860. [Link]
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Wang, Y., et al. (2023). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Crystals, 13(11), 1599. [Link]
- Google Patents. (n.d.).
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Afzal, O., et al. (2021). Review on recent development of quinoline for anticancer activities. Results in Chemistry, 3, 100190. [Link]
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Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
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Otto, D. P., & De Villiers, M. M. (2017). Solid State Concerns During Drug Discovery and Development: Thermodynamic and Kinetic Aspects of Crystal Polymorphism and the Special Cases of Concomitant Polymorphs, Co-Crystals and Glasses. Current Drug Discovery Technologies, 14(2), 73-87. [Link]
-
Linden, A. (2023). Optimizing disordered crystal structures. Acta Crystallographica Section C, 79(3), 133-134. [Link]
-
The Journal of Organic Chemistry. (n.d.). Browse by Topic. [Link]
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Creative Biostructure. (n.d.). Optimization Screening. [Link]
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Boyle, T. J., et al. (2019). A quantitative study of vapor diffusions for crystallizations: rates and solvent parameter changes. Dalton Transactions, 48(20), 6999-7008. [Link]
-
Srirambhatla, V. K., et al. (2020). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design, 20(4), 2309-2319. [Link]
-
Wang, Z., et al. (2021). Ruthenium-Catalyzed Solvent-Controlled Chemoselective Asymmetric Hydrogenation of 2,8′-Bisquinoline Derivatives. Organic Letters, 23(1), 185-190. [Link]
-
ResearchGate. (n.d.). Structures of the quinoline derivatives. [Link]
-
BioXFEL. (2015, October 13). Optimizing crystallization hits - small to large and large to small [Video]. YouTube. [Link]
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"preventing decarboxylation during high-temperature cyclization of quinolones"
Welcome to the technical support center for quinolone synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with decarboxylation during the high-temperature cyclization of quinolones. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively.
The Challenge: Unwanted Decarboxylation in Quinolone Synthesis
The thermal cyclization step in classical quinolone syntheses, most notably the Gould-Jacobs reaction, is often the culprit behind significant yield loss due to premature decarboxylation of the desired quinoline-4-carboxylic acid intermediate. This side reaction is highly temperature-dependent, creating a delicate balance between achieving the necessary activation energy for cyclization and preventing the loss of the crucial carboxyl group. This guide will provide a structured approach to diagnosing and solving this common issue.
Frequently Asked Questions (FAQs)
Q1: Why is decarboxylation such a common problem in the Gould-Jacobs reaction?
A1: The Gould-Jacobs reaction typically requires high temperatures (often exceeding 250°C) to induce the intramolecular cyclization of the anilidomethylenemalonate intermediate.[1] Unfortunately, these elevated temperatures also provide sufficient energy to cleave the C-C bond of the carboxylic acid group, leading to the formation of the corresponding decarboxylated quinolone as a byproduct. The reaction time and temperature must be carefully controlled to minimize this degradation.[2]
Q2: I'm observing significant amounts of a byproduct with a lower molecular weight than my target quinolone-4-carboxylic acid. Is this likely the decarboxylated product?
A2: Yes, this is a strong indication of decarboxylation. The loss of a carboxyl group (–COOH) corresponds to a mass loss of 45.02 g/mol . You can confirm the identity of the byproduct using analytical techniques such as mass spectrometry (MS) to check for the expected molecular weight and High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) to quantify the relative amounts of the desired product and the byproduct.[2][3][4]
Q3: Are there any general guidelines for minimizing decarboxylation in a standard thermal cyclization?
A3: A thorough time and temperature study is crucial. The goal is to find the "sweet spot" that allows for efficient cyclization while minimizing product degradation.[2] Using a high-boiling, inert solvent like Dowtherm A or diphenyl ether can provide consistent high temperatures, but these can be difficult to remove during workup.[1] Microwave-assisted synthesis can be an effective alternative, often leading to significantly shorter reaction times and potentially higher yields by minimizing the overall time the product is exposed to high temperatures.[2][5][6]
Q4: Can the substituents on my aniline precursor affect the rate of decarboxylation?
A4: Yes, the electronic properties of the substituents on the aniline ring can influence the cyclization and subsequent decarboxylation. The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.[7] While the direct correlation between specific substituents and the rate of decarboxylation is complex, any group that stabilizes the quinolone ring system may indirectly influence the stability of the carboxylic acid group.
Troubleshooting Guides & Alternative Protocols
If you are consistently facing issues with decarboxylation, consider the following troubleshooting strategies and alternative synthetic routes.
Guide 1: Optimizing the Gould-Jacobs Reaction with Chemical Activators
The most direct way to combat decarboxylation is to lower the activation energy of the cyclization step, thereby reducing the required reaction temperature.
Core Insight: The use of a strong dehydrating and activating agent can facilitate the intramolecular cyclization at significantly lower temperatures.
Recommended Protocol: Eaton's Reagent-Mediated Cyclization
Eaton's reagent (a 7.7 wt % solution of phosphorus pentoxide in methanesulfonic acid) is an excellent and commercially available option for promoting the cyclization of anilidomethylenemalonate intermediates under milder conditions (<90°C), thus effectively suppressing decarboxylation.[8][9]
Step-by-Step Methodology:
-
Intermediate Synthesis: Prepare the anilidomethylenemalonate intermediate through the condensation of your substituted aniline with diethyl ethoxymethylenemalonate. This can be achieved by heating the neat mixture or refluxing in ethanol.[10]
-
Cyclization:
-
Dissolve the anilidomethylenemalonate intermediate in Eaton's reagent.
-
Heat the mixture to a temperature between 60-90°C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
-
Work-up:
-
Carefully pour the reaction mixture over crushed ice to quench the reaction and precipitate the product.
-
Collect the solid product by filtration.
-
Wash the solid with cold water and then a suitable organic solvent (e.g., cold ethanol or diethyl ether) to remove any remaining impurities.
-
Dry the product under vacuum.
-
Expected Outcome: This method should provide the desired ethyl 4-quinolone-3-carboxylate in good to excellent yields with minimal to no decarboxylated byproduct.[10]
Guide 2: Alternative Synthetic Routes to Avoid High Temperatures
If optimizing the Gould-Jacobs reaction is not fruitful, several alternative named reactions provide pathways to quinolones under different, often milder, conditions.
1. Camps Cyclization
This method involves the base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide. It is a versatile method for producing both quinolin-4-ones and quinolin-2-ones, depending on the substrate and reaction conditions.[1][11]
-
Mechanism: Intramolecular aldol condensation.
-
Key Reagents: A strong base like sodium hydroxide for quinolin-4-one formation.
-
Advantages: Milder conditions compared to thermal cyclization.
2. Conrad-Limpach-Knorr Synthesis
This route involves the condensation of an aniline with a β-ketoester. While it can still require elevated temperatures, the conditions are often less harsh than the traditional Gould-Jacobs reaction.[1]
-
Mechanism: Initial condensation followed by an intramolecular hetero-Diels-Alder reaction.
-
Key Reagents: Anilines and β-ketoesters.
-
Advantages: A well-established and reliable method.
3. Doebner Reaction
A three-component reaction between an aniline, an aldehyde, and pyruvic acid. This method is particularly useful for synthesizing a variety of substituted quinoline-4-carboxylic acids.[12][13]
-
Mechanism: A complex cascade involving condensation, cyclization, and hydrogen transfer.
-
Key Reagents: Substituted anilines, various aldehydes, and pyruvic acid.
-
Advantages: One-pot synthesis with broad substrate scope.
4. Palladium-Catalyzed Carbonylation
Modern organometallic approaches offer very mild conditions for quinolone synthesis. These reactions typically use a palladium catalyst and a carbon monoxide source to construct the quinolone core.
-
Mechanism: Palladium-catalyzed coupling and cyclization.
-
Key Reagents: 2-iodoanilines, terminal acetylenes, a palladium catalyst (e.g., PdCl₂(PPh₃)₂), and a CO source (e.g., molybdenum hexacarbonyl, Mo(CO)₆).[1][11]
-
Advantages: Very mild reaction conditions, including room temperature options, which completely avoid decarboxylation.[1]
Guide 3: Product Analysis and Purification
Reaction Monitoring and Quantification:
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of your reaction. The decarboxylated product will likely have a different Rf value than the desired carboxylated product.
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the ratio of your desired product to the decarboxylated byproduct. Develop a method that gives good separation of the two compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both separation and mass information, allowing for definitive identification and quantification of the components in your reaction mixture.
Purification Strategy:
If you have a mixture of the carboxylated and decarboxylated products, separation can often be achieved by exploiting the difference in their acidity.
Step-by-Step Purification Protocol:
-
Dissolution: Dissolve the crude product mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Aqueous Extraction: Extract the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acidic quinoline-4-carboxylic acid will be deprotonated and move into the aqueous layer, while the less acidic (or neutral) decarboxylated product will remain in the organic layer.
-
Separation: Separate the aqueous and organic layers.
-
Isolation of Decarboxylated Product: Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to isolate the decarboxylated byproduct.
-
Isolation of Desired Product: Cool the aqueous layer in an ice bath and slowly acidify it with a dilute acid (e.g., 1M HCl) until the desired quinoline-4-carboxylic acid precipitates out.
-
Filtration and Drying: Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.
Visualizing the Reaction Pathways
Gould-Jacobs Reaction and the Decarboxylation Problem
Caption: Competing pathways in the high-temperature Gould-Jacobs reaction.
Troubleshooting Workflow
Caption: A decision tree for addressing decarboxylation in quinolone synthesis.
Data Summary Table
| Method | Typical Temperature | Key Reagents/Conditions | Primary Advantage | Reference |
| Traditional Gould-Jacobs | >250°C | High-boiling solvent (e.g., Dowtherm A) | Well-established | [1] |
| Microwave-Assisted Gould-Jacobs | 250-300°C | Microwave irradiation, often solvent-free | Reduced reaction time | [2][5][6] |
| Eaton's Reagent-Mediated Cyclization | <90°C | Eaton's reagent | Low temperature, high yield, suppresses decarboxylation | [8][9] |
| Camps Cyclization | Varies (often mild) | N-(2-acylaryl)amides, base (e.g., NaOH) | Avoids high-temperature cyclization of malonates | [1][11] |
| Doebner Reaction | Reflux in Ethanol | Aniline, aldehyde, pyruvic acid | One-pot, three-component reaction | [12] |
| Pd-Catalyzed Carbonylation | Room Temp to 120°C | 2-Iodoaniline, alkyne, Pd catalyst, CO source | Very mild conditions, high functional group tolerance | [1][11] |
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Validation & Comparative
Comparative Analysis of Antimicrobial Activity in Quinolone Analogs: A Guide for Drug Development Professionals
This guide offers an in-depth comparative analysis of the antimicrobial activity of various quinolone analogs. Designed for researchers, scientists, and drug development professionals, it synthesizes technical data with field-proven insights to provide a comprehensive resource for understanding structure-activity relationships, mechanisms of action, and experimental evaluation of this critical class of antibiotics.
Introduction: The Enduring Relevance of Quinolones
The quinolones are a class of synthetic, broad-spectrum antimicrobial agents that have been a cornerstone of infectious disease treatment for decades.[1][2] Their journey began with the discovery of nalidixic acid in 1962, a byproduct of chloroquine synthesis, which showed narrow-spectrum activity primarily against Gram-negative bacteria in urinary tract infections.[3][4][5] The pivotal breakthrough came with the introduction of a fluorine atom at the C-6 position of the core structure, giving rise to the more potent and versatile fluoroquinolones.[3][4][5]
Today, with the ever-present threat of antimicrobial resistance, the rational design and evaluation of new quinolone analogs are more critical than ever.[1][6][7] This guide provides a comparative framework for understanding how structural modifications influence antimicrobial efficacy and spectrum, supported by the experimental data and protocols necessary for their evaluation.
Core Mechanism of Action: Targeting Bacterial DNA Replication
Quinolones exert their bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[1][6][8][9] These enzymes are crucial for modulating the DNA topology required for replication, transcription, and repair.[9] The primary target often depends on the bacterial species; in many Gram-negative bacteria, DNA gyrase is the main target, while topoisomerase IV is the primary target in several Gram-positive species.[5][8]
The mechanism involves the quinolone molecule intercalating with the DNA and binding to the enzyme, which stabilizes the transient enzyme-DNA cleavage complex.[6][8] This action converts these essential enzymes into toxic cellular poisons that lock the DNA in a cleaved state, leading to irreversible double-stranded DNA breaks, the initiation of the SOS response, and ultimately, cell death.[6][8]
Caption: Mechanism of action of quinolone antibiotics.
Structure-Activity Relationships (SAR): The Blueprint for Potency
The antimicrobial spectrum and potency of quinolone analogs are dictated by the chemical substituents at various positions on their core bicyclic structure.[10][11] Understanding these SARs is fundamental for designing new derivatives with improved activity and reduced propensity for resistance.[12][13]
-
N-1 Position: The substituent here is vital for antibacterial activity and influences enzyme binding.[12][14] A cyclopropyl group, as seen in ciprofloxacin, often confers significant potency against Gram-negative bacteria.[3][10] Other groups like ethyl or a 2,4-difluorophenyl ring can also enhance activity.[3][15]
-
C-6 Position: The addition of a fluorine atom at this position was a landmark modification, creating the fluoroquinolones.[3][4] This substitution dramatically broadens the spectrum of activity and increases potency against both Gram-positive and Gram-negative bacteria.[5][12]
-
C-7 Position: This position directly interacts with the DNA gyrase and is critical for antimicrobial potency and pharmacokinetic properties.[14] Large, heterocyclic substituents like piperazine or pyrrolidine rings are responsible for an expanded spectrum of activity.[4][12] Modifications here can also influence the efficiency of bacterial efflux pumps, a key resistance mechanism.[10]
-
C-8 Position: Substituents at this position can affect the overall molecular configuration.[10][14] A methoxy group at this position, for example, can enhance activity against anaerobic bacteria.[2]
-
C-5 Position: Adding small groups like an amino or methyl group can markedly increase in vitro activity against Gram-positive bacteria.[10]
Caption: Workflow for MIC determination via broth microdilution.
Protocol: Kirby-Bauer Disk Diffusion Assay
This is a widely used qualitative method to assess the susceptibility of bacteria to antibiotics. [16][17]It is simpler and less expensive than MIC testing for routine screening. [16][17] Causality Behind Choices:
-
Mueller-Hinton Agar (MHA): Chosen for its consistency and because it supports the growth of most common pathogens while allowing for good antibiotic diffusion. [16]The agar depth (4 mm) is standardized to ensure reproducible diffusion rates. [16][18]* Confluent Lawn: Streaking the plate for a "lawn" of growth ensures that the resulting zone of inhibition is uniform and measurable.
-
Zone of Inhibition: The diameter of the clear zone where bacteria fail to grow is proportional to the susceptibility of the organism to the drug on the disk.
Step-by-Step Methodology:
-
Inoculum Preparation: a. Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard, as described in the MIC protocol. [16]
-
Plate Inoculation: a. Dip a sterile cotton swab into the adjusted bacterial suspension, removing excess fluid by pressing it against the inside of the tube. b. Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions (rotating the plate 60 degrees each time) to ensure a uniform lawn of growth. [19] c. Allow the plate to dry for 3-5 minutes. [18]
-
Disk Application: a. Using sterile forceps or a disk dispenser, place paper disks impregnated with a known concentration of the quinolone analog onto the surface of the inoculated agar. b. Ensure the disks are placed evenly and pressed gently to ensure complete contact with the agar. [19]Do not move a disk once it has been placed. [19]
-
Incubation: a. Invert the plates and incubate them at 35°C ± 2°C for 16-18 hours. [19]
-
Result Interpretation: a. After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm) using a ruler or caliper. [18] b. Compare the measured zone diameter to standardized interpretive charts (e.g., from CLSI) to classify the organism as Susceptible (S), Intermediate (I), or Resistant (R). [20]
Mechanisms of Resistance: An Evolving Challenge
The clinical utility of quinolones is threatened by the emergence of resistant bacterial strains. [6][7]Resistance is complex and typically arises from one or more of the following mechanisms: [4][9]
-
Target-Site Mutations: This is the most common mechanism of high-level resistance. [9]Mutations occur in the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE), specifically within a region known as the Quinolone Resistance-Determining Region (QRDR). [8][9]These mutations alter the drug-binding affinity of the target enzymes. [9]2. Reduced Drug Accumulation: Bacteria can reduce the intracellular concentration of quinolones by either overexpressing efflux pumps that actively transport the drug out of the cell or by reducing drug uptake through decreased expression of porin channels. [7][9]3. Plasmid-Mediated Resistance: Resistance genes can be transferred between bacteria on plasmids. [4][7]These genes may encode proteins that protect the target enzymes (Qnr proteins), enzymes that modify the quinolone molecule, or additional efflux pumps. [6][9]
Conclusion and Future Directions
The quinolone class of antibiotics remains a powerful tool in combating bacterial infections, largely due to decades of structural optimization that have expanded their antimicrobial spectrum and improved their pharmacokinetic profiles. This guide has provided a comparative framework based on generational evolution, structure-activity relationships, and quantitative in vitro data. The provided experimental protocols offer a standardized basis for the evaluation of novel analogs.
Future research will undoubtedly focus on designing next-generation quinolones that can overcome existing resistance mechanisms. [1][2]Strategies may include developing hybrids that combine the quinolone scaffold with other active moieties, designing analogs that are poor substrates for efflux pumps, or creating compounds with novel binding interactions within the target enzymes. [5][13]A thorough understanding of the principles and methodologies outlined in this guide is essential for any professional engaged in this vital area of drug discovery.
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Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity . Oxford Academic. [Link]
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Mechanism of Quinolone Action and Resistance . PMC - NIH. [Link]
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Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance . MDPI. [Link]
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Mechanisms of quinolone action and resistance: where do we stand? . Microbiology Society. [Link]
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Quinolones: structure-activity relationships and future predictions . Microbiology Society. [Link]
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Structure--activity relationship of quinolones . PubMed. [Link]
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Mechanism of Quinolone Action and Resistance . ACS Publications. [Link]
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Quinolone Molecular Structure‐Activity Relationships: What We Have Learned about Improving Antimicrobial Activity . ResearchGate. [Link]
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Structure−Activity Relationships of the Quinolone Antibacterials against Mycobacteria: Effect of Structural Changes at N-1 and C-7 . Journal of Medicinal Chemistry - ACS Publications. [Link]
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(PDF) Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance . [Link]
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Disk Diffusion Method for Antibiotic Susceptibility Test . Creative Biolabs. [Link]
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Kirby-Bauer Disk Diffusion Susceptibility Test Protocol . American Society for Microbiology. [Link]
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The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity . PMC. [Link]
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How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test . Hardy Diagnostics. [Link]
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Quinolone generations: natural history or natural selection? . Journal of Antimicrobial Chemotherapy | Oxford Academic. [Link]
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Determination of antimicrobial resistance by disk diffusion . FWD AMR-RefLabCap. [Link]
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New Classification and Update on the Quinolone Antibiotics . AAFP. [Link]
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Four generations of quinolone antibiotics . [Link]
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Fluoroquinolones || Generations and spectrum of activity . YouTube. [Link]
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Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review . RSC Publishing. [Link]
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New classification and update on the quinolone antibiotics . Request PDF - ResearchGate. [Link]
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Activities of 13 quinolones by three susceptibility testing methods against a collection of Haemophilus influenzae isolates with . [Link]
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Antimicrobial Susceptibility Testing . Apec.org. [Link]
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Quinolone antimicrobial agents: structure-activity relationships . PubMed. [Link]
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2-Quinolone-Based Derivatives as Antibacterial Agents: A Review . Bohrium. [Link]
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Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs . MDPI. [Link]
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Quinolone antibiotics . MedChemComm (RSC Publishing). [Link]
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(PDF) Antimicrobial susceptibility testing of newer quinolones against gram positive and gram negative clinical isolates . ResearchGate. [Link]
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How-to guide: Minimum Inhibitory Concentration (MIC) . Emery Pharma. [Link]
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The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance . PMC - NIH. [Link]
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Microbiology guide to interpreting minimum inhibitory concentration (MIC) . idexx. [Link]
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A Comparative Analysis of the Antibacterial Efficacy of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate and Ciprofloxacin
For Researchers, Scientists, and Drug Development Professionals
In the persistent search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, quinolone derivatives continue to be a significant area of investigation. This guide provides a detailed comparative analysis of the antibacterial activity of the synthetic quinolone, Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate, and the widely used second-generation fluoroquinolone, ciprofloxacin. This document will delve into their mechanisms of action, present available experimental data on their efficacy, and provide standardized protocols for their evaluation.
Introduction to the Compounds
Ciprofloxacin , a fluoroquinolone carboxylic acid, has been a cornerstone in the treatment of a wide array of bacterial infections for decades. Its broad spectrum of activity encompasses both Gram-negative and Gram-positive bacteria.
Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate is a derivative of the quinolone scaffold. The addition of a methoxy group at the 6-position and a methyl carboxylate group at the 2-position of the quinolone ring structure is intended to modulate its biological activity. Derivatives of 4-hydroxyquinoline-3-carboxylic acid are recognized for their potential as highly effective quinolone antibiotics.
Mechanism of Action: A Tale of Two Quinolones
The primary mode of action for quinolone antibiotics is the inhibition of essential bacterial enzymes involved in DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1]
Ciprofloxacin exerts its bactericidal effect by trapping these enzymes on the bacterial DNA as a drug-enzyme-DNA complex. This action leads to the cessation of DNA replication and transcription, ultimately resulting in bacterial cell death.
While direct enzymatic assays on Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate are not extensively documented in publicly available literature, its structural similarity to other quinolones strongly suggests a similar mechanism of action. Quinolone derivatives are known to target bacterial type II topoisomerases. It is highly probable that this compound also inhibits DNA gyrase and topoisomerase IV, thereby disrupting bacterial DNA synthesis.
Caption: Comparative Mechanism of Action of Quinolone Derivatives.
Comparative Antibacterial Activity: An Overview of Experimental Findings
Direct, head-to-head comparative studies detailing the Minimum Inhibitory Concentrations (MICs) of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate against a broad panel of bacterial strains alongside ciprofloxacin are limited in the accessible scientific literature. However, data from studies on structurally related compounds provide valuable insights into its potential efficacy.
A study on various quinolone derivatives reported that a compound identified as "methyl 6-methoxy-4-oxo-1,4-dihydroquinoline" exhibited notable antibacterial activity, with MIC values ranging from 5 to 20 µg/mL against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. Further research into novel 6-fluoro-8-methoxy quinolones has shown some derivatives to be 2- to 16-fold more active than ciprofloxacin against certain Gram-positive cocci. This suggests that the inclusion of a methoxy group on the quinolone scaffold can enhance antibacterial potency.
For a comprehensive comparison, the following table summarizes typical MIC values for ciprofloxacin against a range of common bacterial pathogens. This provides a benchmark against which the activity of novel quinolones can be assessed.
| Bacterial Species | Type | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 0.25 - 1.0 |
| Streptococcus pneumoniae | Gram-positive | 1.0 - 4.0 |
| Enterococcus faecalis | Gram-positive | 1.0 - 4.0 |
| Escherichia coli | Gram-negative | 0.015 - 0.12 |
| Pseudomonas aeruginosa | Gram-negative | 0.25 - 1.0 |
| Klebsiella pneumoniae | Gram-negative | 0.03 - 0.25 |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
To foster standardized and reproducible research, this section details a comprehensive, step-by-step protocol for determining the MIC of antimicrobial agents, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Principle
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853)
-
Antimicrobial stock solutions (Ciprofloxacin and Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Pipettes and sterile tips
Procedure
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of each antimicrobial agent in a suitable solvent.
-
Perform serial two-fold dilutions of each compound in CAMHB directly in the 96-well plates to achieve a range of concentrations. Typically, this is done by adding 50 µL of CAMHB to wells 2 through 12, adding 100 µL of the drug at twice the desired final starting concentration to well 1, and then serially transferring 50 µL from well 1 to well 11. Well 12 serves as a growth control (no drug).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation of Microtiter Plates:
-
Add 50 µL of the final bacterial inoculum to each well of the microtiter plate, including the growth control well. This will bring the total volume in each well to 100 µL and dilute the antimicrobial concentrations to their final desired levels.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.
-
Caption: Broth Microdilution MIC Determination Workflow.
Conclusion
Ciprofloxacin remains a potent and clinically valuable antibiotic against a wide range of bacterial pathogens. The available, albeit limited, data on Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate and its structural analogs suggest that it is a promising scaffold for the development of new antibacterial agents. The presence of the methoxy group may confer enhanced activity, particularly against Gram-positive bacteria, a traditional area of relative weakness for older fluoroquinolones.
Further rigorous, direct comparative studies are imperative to fully elucidate the antibacterial spectrum and potency of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate relative to established drugs like ciprofloxacin. The standardized protocols outlined in this guide provide a framework for conducting such essential research, which is crucial for advancing the discovery of new and effective treatments for bacterial infections.
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Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15. [Link]
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American Society for Microbiology. (1995). In vitro and in vivo antibacterial activities of AM-1155, a new 6-fluoro-8-methoxy quinolone. Antimicrobial Agents and Chemotherapy, 39(4), 856-863. [Link]
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MDPI. (2020). Synthesis, Characterization, and In Vitro Antibacterial Activity of Some New Pyridinone and Pyrazole Derivatives with Some In Silico ADME and Molecular Modeling Study. Molecules, 25(15), 3482. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Methoxyquinoline Derivatives
Introduction: The Privileged 6-Methoxyquinoline Scaffold
The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Among its many derivatives, the 6-methoxyquinoline scaffold holds a privileged position, most famously represented by quinine, a natural antimalarial agent.[2] The methoxy group at the 6-position is not merely a passive substituent; its electron-donating nature can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, target binding affinity, and overall biological activity.[2]
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-methoxyquinoline derivatives across several key therapeutic areas: anticancer, antimalarial, and antimicrobial activities, as well as their role as P-glycoprotein inhibitors. By dissecting the impact of structural modifications on biological function, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform the rational design of novel and more potent 6-methoxyquinoline-based therapeutic agents.
I. Anticancer Activity of 6-Methoxyquinoline Derivatives
The 6-methoxyquinoline scaffold has served as a versatile template for the development of novel anticancer agents, with derivatives exhibiting a range of mechanisms, including tubulin polymerization inhibition and the induction of apoptosis. The strategic placement of various substituents on the quinoline core allows for the fine-tuning of cytotoxic potency and selectivity against different cancer cell lines.
Structure-Activity Relationship Analysis
Our analysis of various studies reveals several key SAR trends for the anticancer activity of 6-methoxyquinoline derivatives:
-
Substitution at the 2-position: The nature of the substituent at the 2-position of the 6-methoxyquinoline ring is a critical determinant of anticancer activity. For instance, the introduction of aryl groups at this position can lead to potent cytotoxic agents.
-
Substitution at the 4-position: Modifications at the 4-position have been shown to significantly impact activity. For example, the presence of an aroyl group at C4 can result in compounds with nanomolar inhibitory concentrations against various cancer cell lines.[3]
-
Substitution on the Benzenoid Ring: Further substitution on the benzenoid portion of the quinoline ring, such as the introduction of additional methoxy groups to create trimethoxyquinoline derivatives, has been explored as a strategy to mimic the activity of natural tubulin inhibitors like combretastatin.[3][4]
The following diagram illustrates the key positions on the 6-methoxyquinoline scaffold that are critical for modulating anticancer activity.
Caption: Key modification sites on the 6-methoxyquinoline scaffold influencing anticancer activity.
Comparative Anticancer Activity of 6-Methoxyquinoline Derivatives
The following table summarizes the in vitro anticancer activity of representative 6-methoxyquinoline derivatives against various cancer cell lines.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |
| 7e | N-(4-benzoyl phenyl)-5,6,7-trimethoxy-2-methylquinolin-4-amine | A2780 (Ovarian) | 5.02 | 5,6,7-trimethoxy substitution, N-(4-benzoyl phenyl) at C4 | [4] |
| 7f | N-(4-phenoxy phenyl)-5,6,7-trimethoxy-2-methylquinolin-4-amine | A2780 (Ovarian) | 5.81 | 5,6,7-trimethoxy substitution, N-(4-phenoxy phenyl) at C4 | [4] |
| 11 | 4-Aroyl-6,7,8-trimethoxyquinoline | KB (Nasopharyngeal) | 0.217 | 6,7,8-trimethoxy substitution, Aroyl group at C4 | [3] |
| Q6 | 2-(3-chlorophenyl)-6,7-dimethoxyquinoline | HCT116 (Colon) | 25.5 | 6,7-dimethoxy substitution, 2-(3-chlorophenyl) group | [5] |
Experimental Protocol: Synthesis of N-Aryl-trimethoxy quinolin-4-amine Derivatives
This protocol describes a general method for the synthesis of N-aryl-trimethoxy quinolin-4-amine derivatives, which have shown significant cytotoxic activity.[4]
-
Synthesis of 4-chloro-5,6,7-trimethoxy-2-methylquinoline:
-
A mixture of 3,4,5-trimethoxyaniline, ethyl acetoacetate, and a catalytic amount of p-toluenesulfonic acid in an appropriate solvent (e.g., toluene) is refluxed to form the corresponding enamine.
-
The enamine is then cyclized in a high-boiling point solvent like diphenyl ether to yield 5,6,7-trimethoxy-2-methylquinolin-4-ol.
-
The quinolin-4-ol is subsequently chlorinated using a standard chlorinating agent such as phosphorus oxychloride (POCl3) to afford the 4-chloro derivative.
-
-
Nucleophilic Substitution with Arylamines:
-
The 4-chloro-5,6,7-trimethoxy-2-methylquinoline is reacted with the desired substituted arylamine in a suitable solvent (e.g., ethanol or isopropanol) under reflux conditions.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification using column chromatography or recrystallization.
-
Rationale: This two-step approach is a common and effective strategy for synthesizing 4-aminoquinoline derivatives. The initial construction of the quinoline core followed by a nucleophilic aromatic substitution at the activated 4-position allows for the introduction of a diverse range of aryl amine substituents, facilitating the exploration of SAR at this position.
II. Antimalarial Activity of 6-Methoxyquinoline Derivatives
The 6-methoxyquinoline scaffold is the defining feature of quinine and its synthetic analogs, which have been pivotal in the fight against malaria for centuries. Research in this area focuses on modifying the core structure to enhance potency against drug-resistant strains of Plasmodium falciparum and to improve the safety profile.
Structure-Activity Relationship Analysis
The antimalarial SAR of 6-methoxyquinoline derivatives is heavily influenced by the nature and position of substituents, particularly at the 4, 8, and benzenoid positions of the quinoline ring:
-
The 8-aminoalkylamino Side Chain: For primaquine and related 8-aminoquinolines, the diamine side chain at the 8-position is crucial for their activity against the liver stages of the malaria parasite. The length and substitution of this chain significantly impact both efficacy and toxicity.
-
Hybridization Approach: A promising strategy involves creating hybrid molecules that link the 6-methoxyquinoline core to other pharmacophores, such as tetrazoles.[6] The nature of the linker between these two moieties has been shown to strongly influence antiplasmodial activity and cytotoxicity.[6]
-
Substitution at C2: The introduction of arylvinyl groups at the 2-position of the 6-methoxyquinoline ring has led to the discovery of potent, low nanomolar inhibitors of P. falciparum.[7]
The following diagram illustrates the general workflow for the synthesis and evaluation of novel 6-methoxyquinoline-based antimalarial agents.
Caption: A generalized workflow for the development of 6-methoxyquinoline-based antimalarial agents.
Comparative Antimalarial Activity of 6-Methoxyquinoline Derivatives
The table below presents the antiplasmodial activity of selected 6-methoxyquinoline derivatives against Plasmodium falciparum.
| Compound ID | Structure | P. falciparum Strain | EC50/IC50 (nM) | Key Structural Features | Reference |
| 9 | 6-methoxy-2-(4-nitrostyryl)quinoline | Dd2 (CQ-resistant) | 28.6 | 6-methoxy, 2-(4-nitrostyryl) group | [7] |
| 29 | 6-chloro-2-(4-fluorostyryl)quinoline | Dd2 (CQ-resistant) | 4.8 | 6-chloro (for comparison), 2-(4-fluorostyryl) group | [7] |
| 11 | 8-amino-6-methoxyquinoline-tetrazole hybrid | NF54 | 2920 | 8-amino-6-methoxyquinoline linked to tetrazole | [6] |
| 12 | 8-amino-6-methoxyquinoline-tetrazole hybrid | NF54 | 2510 | 8-amino-6-methoxyquinoline linked to tetrazole with a different side chain | [6] |
Experimental Protocol: In Vitro Antiplasmodial Activity Assay
This protocol describes a standard method for evaluating the in vitro antiplasmodial activity of 6-methoxyquinoline derivatives against P. falciparum.[7]
-
Parasite Culture: A chloroquine-resistant strain of P. falciparum (e.g., Dd2) is maintained in a continuous culture of human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Drug Susceptibility Assay:
-
The test compounds are serially diluted in 96-well microtiter plates.
-
Synchronized ring-stage parasites are added to the wells to achieve a final hematocrit of 2% and a parasitemia of 0.5%.
-
The plates are incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
-
Quantification of Parasite Growth: Parasite growth inhibition is quantified using a fluorescent DNA-intercalating dye (e.g., SYBR Green I).
-
A lysis buffer containing the dye is added to each well.
-
The fluorescence intensity is measured using a fluorescence plate reader.
-
-
Data Analysis: The 50% effective concentration (EC50) values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Rationale: This fluorescence-based assay is a high-throughput and reliable method for determining the antiplasmodial activity of a large number of compounds. The use of a chloroquine-resistant strain is crucial for identifying compounds that can overcome existing drug resistance mechanisms.
III. Antimicrobial Activity of 6-Methoxyquinoline Derivatives
The emergence of antimicrobial resistance has spurred the search for new chemical scaffolds for the development of novel antibacterial and antifungal agents. 6-Methoxyquinoline derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity.[1]
Structure-Activity Relationship Analysis
The antimicrobial SAR of 6-methoxyquinoline derivatives is highly dependent on the substitution pattern, particularly at the 2 and 3-positions:
-
Substituents at C2 and C3: The introduction of a carbonitrile group at the 3-position of the 6-methoxyquinoline ring, in combination with various thioether or ester groups at the 2-position, has been shown to yield compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[8][9]
-
Nature of the Side Chain at C2: For 6-methoxyquinoline-3-carbonitrile derivatives, the nature of the substituent attached to the sulfur atom at the 2-position plays a key role in modulating the antimicrobial spectrum and potency. For example, certain ester and thioether derivatives have shown the highest activity against Gram-positive strains, while others are more effective against Gram-negative bacteria.[9]
Comparative Antimicrobial Activity of 6-Methoxyquinoline Derivatives
The following table summarizes the minimum inhibitory concentration (MIC) values of representative 6-methoxyquinoline derivatives against various microbial pathogens.
| Compound ID | Structure | Organism | MIC (µg/mL) | Key Structural Features | Reference |
| 7b | Ester derivative of 6-methoxyquinoline-3-carbonitrile | Streptococcus pneumoniae | 7.81 | 6-methoxy, 3-carbonitrile, C2-thioacetate ester | [9] |
| 7b | Ester derivative of 6-methoxyquinoline-3-carbonitrile | Pseudomonas aeruginosa | 7.81 | 6-methoxy, 3-carbonitrile, C2-thioacetate ester | [9] |
| 9c | Thioether derivative of 6-methoxyquinoline-3-carbonitrile | Bacillus subtilis | 7.81 | 6-methoxy, 3-carbonitrile, C2-thio-n-propyl | [9] |
| 7e | Amide derivative of 6-methoxyquinoline-3-carbonitrile | Aspergillus fumigatus | 7.81 | 6-methoxy, 3-carbonitrile, C2-thio-N-(4-fluorophenyl)acetamide | [9] |
Experimental Protocol: Antimicrobial Susceptibility Testing
The following protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of 6-methoxyquinoline derivatives.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) is prepared from a fresh culture.
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Rationale: The broth microdilution method is a standardized and quantitative technique for assessing antimicrobial activity. It allows for the direct comparison of the potency of different compounds and is widely used in drug discovery and clinical microbiology.
IV. 6-Methoxyquinoline Derivatives as P-glycoprotein Inhibitors
P-glycoprotein (P-gp) is a transmembrane efflux pump that plays a major role in multidrug resistance (MDR) in cancer by actively transporting a wide range of chemotherapeutic drugs out of cancer cells. The development of P-gp inhibitors is a key strategy to overcome MDR and enhance the efficacy of anticancer drugs.
Structure-Activity Relationship Analysis
SAR studies of 6-methoxyquinoline derivatives as P-gp inhibitors have identified a crucial structural feature:
-
The Role of a Hydroxymethyl Group at C4: The presence of a hydroxymethyl group at the 4-position of the 6-methoxy-2-arylquinoline scaffold has been identified as a key determinant for potent P-gp inhibitory activity.[10]
Comparative P-gp Inhibitory Activity of 6-Methoxyquinoline Derivatives
The table below compares the P-gp inhibitory activity of selected 6-methoxyquinoline derivatives.
| Compound ID | Structure | P-gp Inhibition Assay | Activity | Key Structural Features | Reference |
| 5a | 6-methoxy-2-phenyl-4-(hydroxymethyl)quinoline | Rhodamine 123 efflux | 1.3-fold stronger than verapamil | 6-methoxy, 2-phenyl, 4-hydroxymethyl | [10] |
| 5b | 6-methoxy-2-(4-chlorophenyl)-4-(hydroxymethyl)quinoline | Rhodamine 123 efflux | 2.1-fold stronger than verapamil | 6-methoxy, 2-(4-chlorophenyl), 4-hydroxymethyl | [10] |
Experimental Protocol: Rhodamine 123 Accumulation Assay
This protocol describes a common method for assessing P-gp inhibitory activity by measuring the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123.[10]
-
Cell Culture: P-gp-overexpressing cells (e.g., EPG85-257RDB) and their drug-sensitive parental cells (e.g., EPG85-257P) are cultured under standard conditions.
-
Compound Treatment: The cells are pre-incubated with the test compounds (potential P-gp inhibitors) or a known inhibitor (e.g., verapamil) for a specified time.
-
Rhodamine 123 Accumulation: Rhodamine 123 is added to the cell suspension, and the incubation is continued.
-
Flow Cytometry Analysis: The intracellular fluorescence of rhodamine 123 is measured by flow cytometry. An increase in fluorescence in the P-gp-overexpressing cells in the presence of the test compound indicates inhibition of P-gp-mediated efflux.
Rationale: This is a functional assay that directly measures the ability of a compound to inhibit the efflux activity of P-gp. The use of a fluorescent substrate and flow cytometry allows for rapid and quantitative analysis.
Conclusion
The 6-methoxyquinoline scaffold is a remarkably versatile platform for the design of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substituent patterns in determining the biological activity of these derivatives. From the potent anticancer and antimalarial activities to the promising antimicrobial and P-gp inhibitory effects, the strategic modification of the 6-methoxyquinoline core continues to be a fruitful area of research. The experimental protocols provided herein offer a foundation for the synthesis and evaluation of new analogs, with the ultimate goal of developing more effective and safer drugs to address a range of unmet medical needs. Future research will undoubtedly continue to uncover the full therapeutic potential of this privileged scaffold.
References
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Hagrs, M., Bayoumi, A. H., El-Gamal, K. M., Mayhoub, A. S., & Abulkhair, H. S. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. Beni-Suef University Journal of Basic and Applied Sciences, 5(1), 19-28. [Link]
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El-Gamal, K. M., Mayhoub, A. S., & Abulkhair, H. S. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. ResearchGate. [Link]
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Bokosi, F., Beteck, R. M., Mbaba, M., & Khanye, D. (2021). Design, synthesis and biological evaluation of mono- and bisquinoline methanamine derivatives as potential antiplasmodial agents. Bioorganic & Medicinal Chemistry Letters, 34, 127763. [Link]
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Huang, Z., O'Dowd, B., Wilson, D. L., Wicht, K. J., Parapini, S., & Manetsch, R. (2021). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry, 64(5), 2643–2661. [Link]
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Wurmitzer, C., Witschel, M. C., Rottmann, M., & Kunert, O. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5564. [Link]
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Foroumadi, A., Ebrahimi, S. M., Safavi, M., Emami, S., Najjari, A., Samadi, N., ... & Shafiee, A. (2014). Design, synthesis, and biological evaluation of novel 5, 6, 7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors. Iranian journal of basic medical sciences, 17(11), 859. [Link]
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Charris, J., Dominguez, J., Paya, M., & Terencio, J. (2011). Synthesis and biological evaluation of 4-aroyl-6, 7, 8-trimethoxyquinolines as a novel class of anticancer agents. Molecules, 16(3), 2274-2284. [Link]
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de Kock, C., Smith, P. J., & Chibale, K. (2014). Synthesis and antiplasmodial activity of 6H, 13H-pyrazino [1, 2-a; 4, 5-a′] diindole analogues substituted with basic side chains. MedChemComm, 5(10), 1502-1507. [Link]
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Aboutorabzadeh Birjand, S. M., Sajjadi-Jazi, S. M., Amini, M., & Safavi, M. (2018). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences, 13(1), 1. [Link]
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Sharma, V., Kumar, P., & Singh, R. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Current Medicinal Chemistry, 30(35), 4059-4087. [Link]
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Al-Hussain, S. A., & El-Sayed, M. Y. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S, 2S, 4S, 5R)-5-vinylquinuclidin-2-yl] methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. Molecules, 28(20), 7015. [Link]
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A Senior Application Scientist's Guide to Comparative Docking of Quinoline Inhibitors Against Various Kinases
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as pivotal targets. Their dysregulation is a hallmark of many cancers, making them a focal point for the development of targeted therapies. Among the myriad of scaffolds explored, the quinoline nucleus has proven to be a privileged structure, forming the backbone of numerous clinically successful and investigational kinase inhibitors.[1][2] This guide, curated from a senior application scientist's perspective, provides an in-depth comparative analysis of the docking scores of various quinoline-based inhibitors against a panel of therapeutically relevant kinases. We will delve into the causality behind experimental choices in molecular docking, present a self-validating protocol, and ground our discussion in authoritative references.
The Significance of the Quinoline Scaffold in Kinase Inhibition
The quinoline ring system is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its ability to form key interactions within the ATP-binding pocket of various kinases.[3] Several FDA-approved kinase inhibitors, such as bosutinib, lenvatinib, and cabozantinib, feature a quinoline core, underscoring its clinical relevance.[4] The planar nature of the quinoline ring allows for favorable π-π stacking interactions with aromatic residues in the kinase hinge region, a critical anchoring point for many inhibitors. Furthermore, the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, forming a crucial interaction with the backbone amide of a hinge region residue, a common feature observed in the binding mode of many kinase inhibitors.[5] The amenability of the quinoline scaffold to substitution at various positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Comparative Docking Performance of Quinoline Inhibitors
Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[4] The docking score is a numerical value that estimates the binding affinity between the ligand and the target protein; a lower (more negative) score generally indicates a more favorable binding interaction. It is crucial to note that docking scores are dependent on the software and scoring function used, and direct comparison of scores from different studies should be approached with caution unless the methodologies are identical.
The following table summarizes the docking scores of representative quinoline-based inhibitors against several key cancer-related kinases, collated from various studies. This data provides a comparative overview of their predicted binding affinities and highlights the influence of structural modifications on kinase inhibition.
| Quinoline Derivative/Inhibitor | Target Kinase | PDB ID | Docking Software | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Quinolin-4(1H)-one derivative (Q2) | VEGFR-2 | Not Specified | AutoDock Vina | -14.65 | Not Specified | [6] |
| Quinolin-4(1H)-one derivative (Q6) | VEGFR-2 | Not Specified | AutoDock Vina | -11.31 | Not Specified | [6] |
| 2H-thiopyrano[2,3-b]quinoline deriv. | CB1a (not a kinase) | 2IGR | AutoDock Vina | -6.1 | ILE-8, LYS-7, VAL-14, TRP-12 | [4][7] |
| 4-anilinoquinoline-3-carbonitrile (44) | EGFR | Not Specified | Not Specified | IC50: 7.5 nM | Not Specified | [3] |
| Quinoline-3-carboxamide deriv. | ATM Kinase | Not Specified | Not Specified | Not Specified | Hinge Region | [5] |
| Yukositrin (S8) | BTK | Not Specified | AutoDock4 | Not Specified | Not Specified | [8] |
| Quinazoline-based derivative (VII) | VEGFR-2 | Not Specified | Not Specified | IC50: 4.6 µM | Not Specified | [9] |
| Quinazoline derivative (VIII) | VEGFR-2 | Not Specified | Not Specified | IC50: 60.0 nM | Not Specified | [9] |
| Quinazoline derivative (M6) | EGFRL858R/T790M | Not Specified | Not Specified | -7.4 | Not Specified | [9] |
| Quinazoline derivative (M6) | VEGFR-2 | Not Specified | Not Specified | -7.3 | Not Specified | [9] |
Note: IC50 values are provided where docking scores were not explicitly stated in the source, as they represent experimental validation of inhibitory activity. A lower IC50 value indicates higher potency. The diversity of targets and docking software highlights the need for standardized protocols for direct comparability.
Structure-Activity Relationship (SAR) Insights
The docking scores and experimental data reveal key structure-activity relationships for quinoline-based kinase inhibitors. For instance, in a series of quinolin-4(1H)-one derivatives targeting VEGFR-2, substitutions on the quinoline core significantly impacted the docking scores, with compound Q2 showing a remarkably low score of -14.65 kcal/mol, suggesting a very strong predicted binding affinity.[6] Similarly, for 4-anilinoquinoline-3-carbonitrile derivatives targeting EGFR, the introduction of a Michael acceptor group at the C-6 position led to a second generation of irreversible inhibitors with enhanced potency.[3] The docking studies of quinoline-3-carboxamide derivatives against DDR kinases revealed that the quinoline nitrogen consistently forms a hydrogen bond with the hinge region, acting as a competitive inhibitor of ATP.[5] These examples underscore the importance of the quinoline scaffold as a versatile platform for designing potent and selective kinase inhibitors.
Experimental Protocol: A Self-Validating Molecular Docking Workflow using AutoDock Vina
To ensure the trustworthiness and reproducibility of in silico predictions, a well-defined and validated docking protocol is paramount. Here, we present a step-by-step methodology for performing molecular docking of quinoline inhibitors against a kinase target using the widely-used software AutoDock Vina.[4][10][11][12][13][14]
Step 1: Receptor and Ligand Preparation
The initial and most critical step is the meticulous preparation of both the protein (receptor) and the small molecule (ligand) structures. This stage directly impacts the accuracy of the docking simulation.
-
Receptor Preparation:
-
Obtain the Protein Structure: Download the 3D crystal structure of the target kinase from the Protein Data Bank (PDB). Choose a high-resolution structure, preferably co-crystallized with a ligand similar to the quinoline scaffold.
-
Clean the PDB File: Remove all non-essential molecules, including water, co-solvents, and ions, unless they are known to play a critical role in ligand binding. If multiple chains are present, retain only the one relevant for the docking study.
-
Add Hydrogens: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.
-
Assign Charges: Assign partial charges to the protein atoms. The Gasteiger charge calculation method is commonly used.
-
Convert to PDBQT Format: Convert the prepared protein file into the PDBQT format, which is required by AutoDock Vina. This format includes atomic charges and atom types.
-
-
Ligand Preparation:
-
Obtain or Draw the Ligand Structure: The 3D structure of the quinoline inhibitor can be obtained from databases like PubChem or ZINC, or drawn using chemical drawing software like ChemDraw or MarvinSketch.
-
Energy Minimization: Perform energy minimization of the ligand structure to obtain a low-energy, stable conformation. This can be done using force fields like MMFF94 or UFF.
-
Define Torsions: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Convert to PDBQT Format: Convert the prepared ligand file into the PDBQT format.
-
Step 2: Grid Box Generation
The grid box defines the search space for the ligand within the receptor's binding site. Its proper definition is crucial for an efficient and accurate docking simulation.
-
Identify the Binding Site: The binding site is typically the ATP-binding pocket of the kinase. If a co-crystallized ligand is present in the original PDB structure, the grid box can be centered on this ligand.
-
Set Grid Box Dimensions: The size of the grid box should be large enough to accommodate the entire quinoline inhibitor in various orientations but not excessively large to avoid unnecessary computational cost. A common practice is to have a margin of 10-15 Å around the co-crystallized ligand.
-
Generate the Grid Parameter File: This file contains the coordinates and dimensions of the grid box and is used as input for the docking calculation.
Step 3: Running the Docking Simulation
With the prepared receptor, ligand, and grid parameter file, the docking simulation can be executed using the AutoDock Vina command-line interface.
-
Create a Configuration File: Create a text file that specifies the paths to the receptor PDBQT file, the ligand PDBQT file, and the output file for the docking results. It also includes the coordinates of the center of the grid box and its dimensions.
-
Execute Vina: Run the Vina executable from the command line, providing the configuration file as input. Vina will then perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding docking scores.
Step 4: Analysis and Validation of Docking Results
The final step involves a thorough analysis of the docking results to assess their validity and gain insights into the binding interactions.
-
Examine the Docking Scores: The output file will list the predicted binding affinities (docking scores) for the top-ranked poses. The pose with the lowest energy score is considered the most favorable.
-
Visualize the Binding Poses: Use molecular visualization software like PyMOL or Chimera to visualize the predicted binding poses of the quinoline inhibitor within the kinase's active site.
-
Analyze Key Interactions: Identify the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the inhibitor and the protein residues. Pay close attention to interactions with the hinge region.
-
Root Mean Square Deviation (RMSD): If a co-crystallized ligand was present in the original structure, calculate the RMSD between the docked pose of that ligand and its crystallographic orientation. An RMSD value of less than 2.0 Å is generally considered a successful docking validation.[4]
-
Correlation with Experimental Data: Whenever possible, correlate the docking scores with experimental data, such as IC50 or Ki values. A good correlation between computational and experimental results strengthens the validity of the docking protocol.[15][16]
Visualizing the Docking Workflow and Kinase Inhibition Pathway
To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate a typical molecular docking workflow and a simplified kinase signaling pathway targeted by quinoline inhibitors.
Caption: A streamlined workflow for molecular docking experiments.
Caption: Competitive inhibition of a kinase signaling pathway.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the comparative docking of quinoline inhibitors against various kinases. The quinoline scaffold remains a highly attractive starting point for the design of novel kinase inhibitors. Molecular docking, when performed with a rigorous and validated protocol, serves as an invaluable tool in predicting binding affinities and guiding the optimization of lead compounds.
The future of this field lies in the integration of more advanced computational techniques, such as molecular dynamics simulations and free energy perturbation calculations, to obtain more accurate predictions of binding affinities. Furthermore, the application of machine learning and artificial intelligence in analyzing large datasets of docking results and experimental data holds the promise of accelerating the discovery of next-generation quinoline-based kinase inhibitors with improved potency, selectivity, and safety profiles. As our understanding of the complex biology of kinase signaling pathways deepens, so too will our ability to design highly targeted and effective therapies based on this remarkable scaffold.
References
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Sabr, A. H., Mahdi, M. F., & Aburjai, T. (2025). Comparative Analysis of Molecular Docking Programs GOLD, Glide, and MOE on Quinazoline Derivatives as Antiproliferative Agents: Implications for EGFR-Targeted Therapies. Al Mustansiriyah Journal of Pharmaceutical Sciences, 25(5). Retrieved from [Link]
- Kumar, A., et al. (2023). Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a. Hindawi, 2023, 1-10.
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- Enyedy, I. J., & Egan, W. J. (2008). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.
- BenchChem. (2025). Comparative Docking Analyses of Quinoline-Based Inhibitors: A Guide for Drug Discovery Professionals. BenchChem.
- (2025). MOLECULAR DOCKING STUDY OF QUINOLIN-4(1H)-ONE DERIVATIVES AS VEGFR-2 INHIBITORS FOR THE TREATMENT OF LUNG CANCER.
- Sari, D. P., et al. (2021). Study of Molecular Docking, Molecular Dynamic and Toxicity Prediction of Several Quinoline Alkaloid Derivatives as a Bruton Tyrosine Kinase Inhibitor as Anti-Leukemia. Journal of Drug Delivery and Therapeutics, 11(6-S), 114-121.
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Schrödinger, LLC. (n.d.). Docking Covalent Inhibitors: A Parameter Free Approach To Pose Prediction and Scoring. Retrieved from [Link]
- Vieth, M., et al. (2005). Virtual Target Screening: Validation Using Kinase Inhibitors. Journal of Medicinal Chemistry, 48(22), 7010-7022.
- Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite.
- Singh, T., et al. (2010). Molecular docking/dynamics studies of Aurora A kinase inhibitors. Journal of Molecular Modeling, 16(1), 137-147.
-
Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube. [Link]
-
Schrödinger. (2025, August 3). Covalent Docking Using Schrödinger | Step-by-Step Workflow for Covalent Inhibitors (Glide & Maestro) [Video]. YouTube. [Link]
- Patel, H. M., et al. (2011). A comparative QSAR analysis and molecular docking studies of quinazoline derivatives as tyrosine kinase (EGFR) inhibitors: A rational approach to anticancer drug design. Arabian Journal of Chemistry, 4(4), 425-434.
- Al-Ostoot, F. H., et al. (2016). Combined 3D-QSAR Modeling and Molecular Docking Studies on Pyrrole-Indolin-2-ones as Aurora A Kinase Inhibitors. International Journal of Molecular Sciences, 17(10), 1684.
- Szymański, P., et al. (2021).
- Zhu, K., et al. (2016). The glide scores (the NC-non-covalent model) and the Covalent Dock...
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Omixium. (2025, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube. [Link]
- Seeliger, D., & de Groot, B. L. (2010). A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. Journal of Visualized Experiments, (43), e2269.
- Singh, U. C., & Tanneeru, K. (2018). Theory and Applications of Covalent Docking in Drug Discovery: Merits and Pitfalls. Current Drug Discovery Technologies, 15(2), 99-110.
- Al-Salahi, R., et al. (2021). Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA). Molecules, 26(11), 3144.
- El-Gamal, M. I., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. International Journal of Molecular Sciences, 24(1), 748.
- Singh, S., et al. (2021). Virtual screening of quinoline derived library for SARS-COV-2 targeting viral entry and replication. Journal of Biomolecular Structure and Dynamics, 39(10), 3467-3478.
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Schrödinger, LLC. (n.d.). CovDock. Retrieved from [Link]
- Acha, C. G. (2023). A step by step guide for performing molecular docking using AutoDock Vina.
- Khan, I., et al. (2025).
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Quinoline-Based Enzyme Inhibitors
Introduction: The Double-Edged Sword of the Quinoline Scaffold
The quinoline ring is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs for a wide array of diseases, from cancer to malaria.[1][2][3][4] Its versatility stems from a rigid, bicyclic aromatic structure that can be readily functionalized, allowing for precise interactions with biological targets.[3] Quinoline-based compounds have shown significant inhibitory activity against a broad spectrum of enzymes, most notably protein kinases such as c-Met, VEGFR, and EGFR, which are pivotal in cancer signaling pathways.[1][3][5] However, this same chemical versatility is a double-edged sword. The very features that make the quinoline scaffold so effective also create a propensity for off-target interactions, leading to potential cross-reactivity with other enzymes.
This promiscuity is not merely an academic concern; it has profound implications for drug development. Unforeseen off-target effects can lead to toxicity, reduced efficacy, and late-stage clinical trial failures. For instance, some quinoline derivatives have been shown to inhibit hERG K+ channels, posing a significant cardiovascular risk.[1] Others can interact with DNA-modifying enzymes or cytochrome P450 (CYP) enzymes, affecting drug metabolism and potentially causing drug-drug interactions.[6][7] Therefore, a rigorous and comprehensive cross-reactivity profile is not just a regulatory hurdle but a fundamental necessity for developing safe and effective quinoline-based therapeutics.
This guide provides a framework for researchers and drug development professionals to design and execute a robust cross-reactivity profiling strategy. We will compare key methodologies, explain the rationale behind experimental choices, and provide actionable protocols to ensure the data you generate is both accurate and insightful.
The Rationale of Profiling: From On-Target Potency to Off-Target Selectivity
The primary goal of profiling is to understand an inhibitor's selectivity. A highly selective inhibitor interacts potently with its intended target while showing minimal affinity for other enzymes. This is a critical aspect of risk assessment. Early, broad profiling against large panels of enzymes can de-risk a chemical series and prioritize lead compounds, saving considerable time and resources.[8]
The profiling strategy should be hierarchical, starting with broad screening and moving towards more focused, in-depth analysis.
Caption: A typical workflow for inhibitor selectivity profiling.
Part 1: Biochemical Assays - Quantifying Intrinsic Affinity
Biochemical assays are the cornerstone of selectivity profiling. They measure the direct interaction between an inhibitor and a purified enzyme in a controlled, cell-free environment.[9] This allows for the determination of intrinsic affinity (like Ki or Kd) and potency (IC50) without the confounding variables of a cellular system, such as membrane permeability or efflux pumps.[10]
Common Biochemical Assay Formats
A variety of assay formats are available, each with its own advantages.[11] Fluorescence- and luminescence-based assays are common in high-throughput screening for their sensitivity and scalability.[11] For kinase inhibitors, a widely adopted and powerful method is the competition binding assay.
Mechanism Spotlight: Competition Binding Assays (e.g., KINOMEscan™)
This technology provides a quantitative measure of inhibitor binding to a large panel of kinases.[12] The principle is straightforward yet powerful:
-
Immobilization: A test kinase is tagged with DNA and immobilized on a solid support (e.g., a bead).
-
Competition: The immobilized kinase is incubated with the test compound (your quinoline inhibitor) and a known, broad-spectrum, immobilized ligand that binds to the active site.
-
Quantification: The amount of kinase bound to the immobilized ligand is measured. If the test compound binds to the kinase, it will compete with the immobilized ligand, resulting in a lower signal.
The output is typically expressed as a percent of control, which can be used to calculate a dissociation constant (Kd) and provides a direct measure of binding affinity.
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Navigating Novel Quinoline Scaffolds: A Comparative Guide to In Silico and In Vitro Activity Assessment
In the landscape of modern drug discovery, the quinoline moiety remains a cornerstone of medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. As researchers continue to explore novel quinoline-based compounds, the efficient and accurate evaluation of their biological potential is paramount. This guide provides a comprehensive comparison of in silico and in vitro methodologies for assessing the activity of these promising molecules, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is not merely on procedural steps but on the strategic integration of computational and experimental approaches to accelerate the identification of viable drug candidates.
The Strategic Imperative: Why Compare In Silico and In Vitro?
The journey from a synthesized compound to a clinical candidate is fraught with challenges, with high attrition rates often attributed to unforeseen issues in efficacy and safety.[1][2] A robust preclinical evaluation strategy, therefore, hinges on the synergistic use of predictive computational models and empirical laboratory testing. In silico methods offer a rapid and cost-effective means to screen large libraries of compounds, prioritize candidates, and generate mechanistic hypotheses.[1] Conversely, in vitro assays provide tangible biological data, validating computational predictions and offering a more nuanced understanding of a compound's activity in a controlled biological system.[3] This guide will dissect both approaches, elucidating their individual strengths and, more importantly, how their integration forms a self-validating system for hit-to-lead optimization.
Part 1: The Digital Crucible - In Silico Evaluation of Quinoline Compounds
Computational, or in silico, techniques have revolutionized early-stage drug discovery by enabling the prediction of a compound's behavior before it is even synthesized or tested in a lab.[1] For novel quinoline derivatives, these methods are invaluable for prioritizing candidates and designing more effective subsequent experiments.
Molecular Docking: Unveiling Binding Interactions
Molecular docking is a cornerstone of in silico drug design, predicting the preferred orientation of a ligand when bound to a receptor.[4][5] This provides crucial insights into the binding affinity and potential mechanism of action of novel quinoline compounds.[6][7]
Causality Behind the Choice: By simulating the interaction between a quinoline derivative and a specific protein target, we can hypothesize its potential as an inhibitor or activator. This allows for the rational design of molecules with improved binding characteristics.[4]
Experimental Protocol: Molecular Docking Workflow
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate charges to the protein residues.[5]
-
-
Ligand Preparation:
-
Generate the 3D structure of the novel quinoline compound.
-
Optimize the ligand's geometry and assign appropriate charges.
-
-
Grid Generation:
-
Define the binding site on the protein, typically centered on the active site or a known ligand-binding pocket. .
-
-
Docking Simulation:
-
Pose Analysis:
-
Analyze the top-ranked docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the quinoline derivative and the protein.[4]
-
ADMET Prediction: Foreseeing Pharmacokinetic Fate
A compound's efficacy is not solely determined by its binding affinity; its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are equally critical.[2][10] In silico ADMET prediction models can flag potential liabilities early in the discovery process, saving considerable time and resources.[2][11]
Causality Behind the Choice: Predicting ADMET properties helps in selecting compounds with favorable drug-like characteristics, increasing the likelihood of success in later-stage development.[12][13] For instance, a potent quinoline compound with poor predicted oral bioavailability or high predicted toxicity can be deprioritized or redesigned.
| ADMET Property | In Silico Prediction Goal | Commonly Used Models/Software |
| Absorption | Predict oral bioavailability, Caco-2 permeability, P-glycoprotein substrate/inhibitor status. | QSAR models, SwissADME, pkCSM[10] |
| Distribution | Predict plasma protein binding, blood-brain barrier penetration. | Volume of distribution (VDss) models |
| Metabolism | Identify potential sites of metabolism by Cytochrome P450 enzymes.[11] | CYP inhibition/substrate prediction models |
| Excretion | Predict renal clearance. | Total clearance models |
| Toxicity | Predict mutagenicity (Ames test), carcinogenicity, hepatotoxicity, cardiotoxicity (hERG inhibition). | Toxtree, DEREK Nexus |
Part 2: The Laboratory Bench - In Vitro Validation and Characterization
Following the prioritization of candidates through in silico screening, in vitro assays provide the first layer of experimental validation. These assays are conducted in a controlled environment outside of a living organism, typically using isolated proteins, cells, or tissues.
Enzyme Inhibition Assays: Quantifying Potency
For quinoline compounds predicted to target a specific enzyme, biochemical assays are essential to determine their inhibitory potency.[14][15] These assays directly measure the effect of the compound on the enzyme's catalytic activity.[14]
Causality Behind the Choice: An enzyme inhibition assay provides a quantitative measure of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50). This value is crucial for structure-activity relationship (SAR) studies and for comparing the potency of different derivatives.[16]
Experimental Protocol: A Generic Enzyme Inhibition Assay (e.g., Kinase Assay)
-
Reagent Preparation:
-
Prepare a stock solution of the novel quinoline compound in a suitable solvent (e.g., DMSO).
-
Prepare assay buffer, enzyme, substrate, and any necessary cofactors.
-
-
Assay Plate Setup:
-
In a microplate, add the assay buffer.
-
Perform serial dilutions of the quinoline compound to create a dose-response curve.
-
Add the enzyme to all wells except the negative control.
-
-
Incubation:
-
Incubate the plate to allow the compound to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the substrate to all wells to start the enzymatic reaction.
-
-
Detection:
-
After a defined incubation period, stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, luminescence, absorbance).
-
-
Data Analysis:
-
Plot the enzyme activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assays: Assessing Cytotoxicity
It is crucial to assess whether a novel quinoline compound's intended biological activity is accompanied by unwanted cytotoxicity. Cell viability assays, such as the MTT and XTT assays, are widely used for this purpose.[17][18][19]
Causality Behind the Choice: These assays determine the concentration at which a compound becomes toxic to cells, providing a therapeutic window. A compound with high potency against its target and low cytotoxicity is a desirable candidate.[20]
MTT vs. XTT Assay:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This tetrazolium salt is reduced by metabolically active cells to an insoluble purple formazan.[19][21] An additional solubilization step is required before absorbance can be measured.[21]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): XTT is reduced to a water-soluble orange formazan product, eliminating the need for a solubilization step and streamlining the protocol.[21]
Experimental Protocol: XTT Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the novel quinoline compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
XTT Reagent Addition:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add the XTT mixture to each well.
-
-
Incubation:
-
Incubate the plate for a few hours to allow for the conversion of XTT to formazan by viable cells.
-
-
Absorbance Measurement:
-
Measure the absorbance of the wells at the appropriate wavelength (typically 450-500 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for cytotoxicity.
-
Part 3: The Synergy - Correlating In Silico Predictions with In Vitro Reality
The true power of a modern drug discovery platform lies in the iterative feedback loop between computational predictions and experimental results.
Validating the Model
A strong correlation between in silico predictions and in vitro data builds confidence in the computational model.[9][22] For example, if a series of quinoline derivatives with high predicted binding affinities in docking studies consistently demonstrate low IC50 values in an enzyme inhibition assay, the docking protocol is likely a reliable predictor for that target.[20] Conversely, discrepancies between predicted and observed activities can provide valuable insights. A compound that docks well but is inactive in an in vitro assay may have poor solubility or cell permeability, aspects that can be further investigated.
| In Silico Prediction | Corresponding In Vitro Assay | Measure of Correlation |
| Low Docking Score (High Affinity) | Low IC50/EC50 in Enzyme/Cell-based Assay | A statistically significant correlation (e.g., R²) between docking scores and IC50 values across a series of compounds.[9] |
| Favorable ADMET Profile | High Permeability in Caco-2 Assay, Low Cytotoxicity in Cell Viability Assays | Qualitative agreement between predicted and experimental outcomes. |
| Predicted Site of Metabolism | Identification of Metabolites in Liver Microsome Assays | Matching the predicted metabolic hotspots with experimentally identified metabolites. |
A Self-Validating System for Drug Discovery
The integration of in silico and in vitro approaches creates a robust, self-validating workflow for the evaluation of novel quinoline compounds.
This iterative process allows for the rapid identification of promising candidates, the refinement of computational models based on experimental data, and the rational design of next-generation compounds with improved properties.
Conclusion
The evaluation of novel quinoline compounds is a multifaceted endeavor that benefits immensely from a dual-pronged approach. In silico methods provide a powerful lens for rapidly assessing large numbers of molecules and generating testable hypotheses. In vitro assays offer the indispensable experimental validation of these predictions, grounding them in biological reality. By strategically integrating these two domains, researchers can create a more efficient, cost-effective, and ultimately more successful drug discovery pipeline. The principles and protocols outlined in this guide are intended to empower scientists to navigate the complexities of quinoline chemistry with greater confidence and precision.
References
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ResearchGate. In silico, In Vitro and docking applications for some novel complexes derived from new quinoline derivatives | Request PDF. Available from: [Link]
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PubMed. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Available from: [Link]
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News-Medical.Net. Validating the In-Silico Model for Toxicity Studies. Available from: [Link]
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International Journal of Pharmaceutical Research and Applications (IJPRA). In-silico study of Novel Antimicrobial Quinoline derivatives. Available from: [Link]
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MDPI. Correlation Between In Silico Docking/Simulation Results and In Vitro MAGL Inhibition Potency of Selected Triterpenes. Available from: [Link]
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MDPI. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Available from: [Link]
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BellBrook Labs. Enzyme Assays: The Foundation of Modern Drug Discovery. Available from: [Link]
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PubMed Central. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Available from: [Link]
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ACS Publications. Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Available from: [Link]
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ResearchGate. How to validate the molecular docking results ?. Available from: [Link]
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Taylor & Francis. Full article: Validation guidelines for drug-target prediction methods. Available from: [Link]
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International Journal of Pharmaceutical Research and Applications (IJPRA). Design, Synthesis, Molecular Docking Study of Novel Quinolines as Potential Anti malarial Drugs. Available from: [Link]
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ResearchGate. The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Available from: [Link]
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PubMed Central. Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks. Available from: [Link]
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Semantic Scholar. Research Article Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a. Available from: [Link]
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MDPI. Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Available from: [Link]
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A Senior Application Scientist's Guide to the Synthesis of Substituted Quinoline-2-Carboxylic Acids: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The quinoline-2-carboxylic acid scaffold is a privileged heterocyclic motif of immense interest to the pharmaceutical and materials science sectors. Its derivatives are known to possess a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The strategic synthesis of analogs with diverse substitution patterns is therefore a cornerstone of many drug discovery programs. This guide provides an in-depth, objective comparison of the primary synthetic routes to substituted quinoline-2-carboxylic acids, offering field-proven insights and supporting experimental data to inform your selection of the optimal synthetic strategy.
Classical Approaches to the Quinoline Core
The foundational methods for quinoline synthesis, developed in the late 19th century, remain relevant for their simplicity and broad applicability. However, they often come with trade-offs in terms of reaction conditions and substrate scope.
The Doebner Reaction: A Three-Component Condensation
The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid. While not a direct route to 2-carboxylic acids, it is a foundational method in quinoline synthesis and can be adapted. For the synthesis of quinoline-2-carboxylic acids, a variation of the Doebner-von Miller reaction, which uses α,β-unsaturated carbonyl compounds, is more pertinent.
Causality Behind Experimental Choices: The reaction is typically acid-catalyzed, which facilitates both the formation of the anilinium ion, enhancing its nucleophilicity, and the enolization of pyruvic acid. The choice of solvent is often a protic one, like ethanol, to ensure the solubility of the reactants and intermediates.
Trustworthiness of the Protocol: The Doebner reaction is a well-established and reproducible method. However, yields can be moderate, and the reaction may produce byproducts, necessitating careful purification. A notable side reaction can be the formation of 2-methylquinoline-4-carboxylic acid derivatives when the aldehyde component is omitted.[1]
Experimental Protocol: Modified Doebner Reaction for a 2-Substituted-Quinoline-4-Carboxylic Acid [2]
This protocol is adapted for the synthesis of 2-substituted quinoline-4-carboxylic acids, a common outcome of the Doebner reaction.
-
Materials:
-
Substituted aniline (1.8 mmol)
-
Substituted aldehyde (2.0 mmol)
-
Pyruvic acid (0.6 mmol)
-
Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride-tetrahydrofuran complex (BF₃·THF) (0.5 equiv)
-
Acetonitrile (1.0 mL)
-
-
Procedure:
-
To a solution of the substituted aniline and the substituted aldehyde in acetonitrile in a round-bottom flask, add BF₃·OEt₂ or BF₃·THF at room temperature.
-
Add a solution of pyruvic acid in acetonitrile dropwise to the reaction mixture.
-
Heat the mixture at 65°C for 21 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
The Friedländer Annulation: A Versatile Cyclocondensation
The Friedländer synthesis is a highly efficient and versatile method for constructing substituted quinolines. It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3][4] This method is particularly well-suited for the synthesis of polysubstituted quinoline-2-carboxylic acid esters.
Causality Behind Experimental Choices: The choice between acid or base catalysis depends on the nature of the substrates. Acid catalysis activates the carbonyl group of the 2-aminoaryl aldehyde/ketone towards nucleophilic attack, while base catalysis facilitates the deprotonation of the α-methylene compound, forming a reactive enolate. The reaction is often carried out at elevated temperatures to drive the cyclodehydration step.
Trustworthiness of the Protocol: The Friedländer synthesis is generally high-yielding and offers good regioselectivity.[5] A primary limitation is the availability of the requisite 2-aminoaryl aldehyde or ketone starting materials.[6]
Experimental Protocol: Zirconium(IV) Chloride Catalyzed Friedländer Synthesis of a Quinoline-2-Carboxylate Ester [7]
-
Materials:
-
2-Aminobenzophenone (1.0 mmol)
-
Ethyl acetoacetate (1.2 mmol)
-
Zirconium(IV) chloride (ZrCl₄) (10 mol%)
-
Ethanol/Water (1:1 mixture, 10 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
-
-
Procedure:
-
To a solution of 2-aminobenzophenone and ethyl acetoacetate in a 1:1 mixture of ethanol and water, add ZrCl₄.
-
Stir the reaction mixture at 60°C and monitor progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Oxidation of 2-Methylquinolines: A Direct Functionalization Approach
A straightforward and widely utilized method for the synthesis of quinoline-2-carboxylic acid is the oxidation of the corresponding 2-methylquinoline (quinaldine).[6] This approach is attractive due to the commercial availability of a wide range of substituted 2-methylquinolines.
Causality Behind Experimental Choices: Strong oxidizing agents are required to convert the relatively stable methyl group to a carboxylic acid. Potassium permanganate (KMnO₄) in an alkaline solution is a classic and effective choice. The basic conditions prevent the protonation of the quinoline nitrogen, which would deactivate the ring towards oxidation. Selenium dioxide (SeO₂) is another common oxidant for this transformation.
Trustworthiness of the Protocol: This method is generally reliable and can provide good yields of the desired product. However, over-oxidation can be a concern, and the reaction conditions may not be compatible with sensitive functional groups on the quinoline ring.
Experimental Protocol: Oxidation of 2-Methylquinoline to Quinoline-2-carboxylic Acid
-
Materials:
-
2-Methylquinoline (quinaldine)
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-methylquinoline in an aqueous solution of sodium hydroxide.
-
Heat the solution and add a solution of potassium permanganate in water portion-wise, maintaining the reaction temperature. The purple color of the permanganate will disappear as it is consumed.
-
After the addition is complete, continue heating until the reaction is complete (monitored by TLC).
-
Filter the hot reaction mixture to remove the manganese dioxide (MnO₂) byproduct.
-
Cool the filtrate and acidify with hydrochloric acid to precipitate the quinoline-2-carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
The crude product can be recrystallized from a suitable solvent, such as ethanol or water.
-
Modern Synthetic Strategies: Transition-Metal Catalysis
In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis of substituted quinolines, offering novel reaction pathways with often milder conditions and improved functional group tolerance.
Palladium-Catalyzed Carbonylative Synthesis
Palladium-catalyzed carbonylation reactions provide an elegant route to quinoline-2-carboxylates and their derivatives. These methods typically involve the reaction of a pre-functionalized substrate, such as an o-iodoaniline derivative, with an alkyne or other coupling partner under a carbon monoxide atmosphere.[8]
Causality Behind Experimental Choices: The palladium catalyst is crucial for orchestrating the key bond-forming events, including oxidative addition, migratory insertion of carbon monoxide, and reductive elimination. The choice of ligands for the palladium catalyst can significantly influence the reaction's efficiency and selectivity.
Trustworthiness of the Protocol: While powerful, these methods can require specialized equipment to handle carbon monoxide gas safely. The cost and potential toxicity of the palladium catalyst are also considerations. However, recent developments have focused on using CO-surrogates to circumvent the need for gaseous CO.[8]
Experimental Protocol: Palladium-Catalyzed Oxidative Carbonylation for Quinolinone Synthesis [8]
-
Materials:
-
Substituted N-propargyl aniline (0.3 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
1,10-Phenanthroline (5 mol%)
-
1,4-Benzoquinone (1.2 equiv)
-
Acetonitrile (3 mL)
-
Carbon monoxide (CO) gas
-
-
Procedure:
-
In a Schlenk tube under a nitrogen atmosphere, dissolve palladium(II) acetate and 1,10-phenanthroline in acetonitrile.
-
Add the substituted N-propargyl aniline and 1,4-benzoquinone.
-
Pressurize the vessel with carbon monoxide and heat the reaction mixture at 80°C for 24 hours.
-
After cooling, vent the CO and concentrate the mixture.
-
Purify the residue by column chromatography to yield the desired quinolinone product.
-
Rhodium-Catalyzed C-H Activation and Annulation
Rhodium-catalyzed C-H activation has revolutionized the synthesis of complex organic molecules, and its application to quinoline synthesis is a rapidly developing area.[9] These methods often utilize a directing group, such as an N-oxide, to achieve high regioselectivity in the functionalization of the quinoline core.[10]
Causality Behind Experimental Choices: The rhodium catalyst, typically in a high oxidation state (Rh(III)), is capable of cleaving otherwise unreactive C-H bonds. The directing group coordinates to the metal center, bringing it into proximity with the target C-H bond and enabling selective activation.
Trustworthiness of the Protocol: C-H activation methodologies are at the forefront of synthetic organic chemistry and offer unparalleled efficiency in certain transformations. However, the development of these methods is an active area of research, and the substrate scope and functional group tolerance may not be as broadly established as for classical methods.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yields |
| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Acid catalyst, Heat | One-pot, three-component reaction; readily available starting materials. | Often moderate yields; potential for byproduct formation.[11] | 40-70% |
| Friedländer Annulation | 2-Aminoaryl aldehyde/ketone, Active methylene compound | Acid or base catalyst, Heat | High yields; good regioselectivity; versatile for polysubstituted products.[5] | Limited availability of 2-aminoaryl carbonyl precursors.[6] | 70-95% |
| Oxidation of 2-Methylquinolines | 2-Methylquinoline | Strong oxidizing agent (e.g., KMnO₄, SeO₂) | Direct conversion; wide range of substituted 2-methylquinolines available. | Harsh reaction conditions; may not tolerate sensitive functional groups. | 60-90% |
| Palladium-Catalyzed Carbonylation | o-Haloaniline derivatives, Alkynes/Alkenes | Pd catalyst, CO gas or surrogate, Ligands | Milder conditions than some classical methods; novel disconnections. | Requires handling of CO gas (or surrogates); catalyst cost and toxicity. | 60-90% |
| Rhodium-Catalyzed C-H Activation | Quinoline N-oxide, Coupling partner | Rh(III) catalyst, Oxidant, Directing group | High regioselectivity; atom-economical.[9] | Requires directing group; substrate scope still under development. | 50-85% |
Mechanistic Insights and Visualizations
Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.
Doebner Reaction Mechanism
The Doebner reaction likely proceeds through the initial formation of a Schiff base from the aniline and aldehyde, followed by a Michael-type addition of the enolate of pyruvic acid. Subsequent cyclization and oxidation lead to the quinoline product.
Caption: Two possible mechanistic pathways for the Friedländer synthesis.
Conclusion and Future Outlook
The synthesis of substituted quinoline-2-carboxylic acids remains a vibrant area of research, driven by the quest for new therapeutic agents and functional materials. While classical methods such as the Friedländer annulation and the oxidation of 2-methylquinolines continue to be valuable tools, modern transition-metal-catalyzed approaches, particularly C-H activation, are opening new avenues for the efficient and selective construction of these important molecules. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. As our understanding of reaction mechanisms deepens and new catalytic systems are developed, we can expect even more elegant and efficient strategies for the synthesis of this important class of compounds to emerge.
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A Senior Application Scientist's Guide to Assessing the Oral Bioavailability of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate Analogs
Executive Summary
The successful development of orally administered therapeutics hinges on achieving adequate oral bioavailability, a measure of the rate and extent to which an active pharmaceutical ingredient (API) is absorbed and becomes available at the site of action. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs with diverse therapeutic applications, including anticancer and antimalarial agents.[1][2][3] This guide focuses on a specific derivative, Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate, and provides a comprehensive, technically-grounded framework for assessing and comparing the oral bioavailability of its novel analogs. We will move beyond rote protocol recitation to explain the causality behind experimental choices, ensuring a robust, self-validating workflow from early in vitro screening to definitive in vivo pharmacokinetic studies. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the drug-like properties of this promising chemical series.
Introduction: The Quinolone Scaffold and the Bioavailability Hurdle
The quinoline ring system is a cornerstone of medicinal chemistry, renowned for its broad spectrum of biological activities.[1][3][4] Modifications to the quinoline core, such as substitutions at various positions, can significantly enhance target selectivity and bioavailability, making them promising candidates for novel therapeutics.[1][5] However, a potent compound is of little therapeutic value if it cannot reach its target in sufficient concentrations after oral administration.
Oral bioavailability is governed by a complex interplay of physicochemical and physiological factors, often summarized by the acronym ADME: Absorption, Distribution, Metabolism, and Excretion.[6] For any analog of our parent compound to be successful, it must first dissolve in the gastrointestinal fluids, permeate the intestinal wall, and survive first-pass metabolism in the liver.[7][8] This guide provides a systematic approach to dissecting these barriers, allowing for a logical, data-driven comparison of newly synthesized analogs to identify candidates with the highest potential for clinical success.
The ADME Challenge: Key Determinants of Oral Bioavailability
Before delving into experimental protocols, it is crucial to understand the underlying principles that dictate a compound's oral bioavailability. Key physicochemical properties profoundly influence a drug's journey through the body.[6][9][10]
-
Aqueous Solubility: A drug must be in solution to be absorbed.[7] Poor solubility is a frequent cause of low bioavailability.
-
Lipophilicity (LogP): This parameter describes a compound's affinity for a lipid environment. A delicate balance is required: sufficient lipophilicity is needed to cross the lipid-rich cell membranes of the intestinal epithelium, but excessive lipophilicity can lead to poor solubility and increased metabolic clearance.[1]
-
Permeability: This refers to the ability of a compound to pass through the intestinal barrier. This can occur via passive diffusion or be mediated by uptake and efflux transporters.[11][12]
-
Metabolic Stability: After absorption, a drug is transported via the portal vein to the liver, where it is exposed to a host of metabolic enzymes, primarily Cytochrome P450s (CYPs).[13] Extensive first-pass metabolism can significantly reduce the amount of active drug reaching systemic circulation.[13]
Our experimental strategy is designed to systematically evaluate each of these parameters for our quinoline analogs.
Experimental Workflow for Comparative Assessment
A tiered and integrated approach is essential for efficiently assessing oral bioavailability. This workflow allows for the early deselection of compounds with fatal flaws, conserving resources for the most promising candidates.
Caption: A tiered workflow for assessing oral bioavailability.
Part A: In Vitro Profiling - The Foundation of Bioavailability Assessment
In vitro assays provide the initial, high-throughput assessment of a compound's fundamental ADME properties. They are critical for ranking and prioritizing analogs before committing to resource-intensive animal studies.
Protocol 1: Caco-2 Permeability Assay for Intestinal Absorption
Causality: The Caco-2 cell line, derived from a human colon adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that form tight junctions.[12][14] This system is the industry gold standard for modeling the human intestinal barrier, allowing for the study of both passive diffusion and active transport mechanisms.[11][15][16]
Step-by-Step Methodology:
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable Transwell® inserts and cultured for approximately 21 days to allow for full differentiation and monolayer formation.[14]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER). Only monolayers with acceptable TEER values are used.
-
Transport Study (Bidirectional):
-
A→B (Apical to Basolateral): The test compound (e.g., at 10 µM) is added to the apical (donor) chamber, which represents the gut lumen. Samples are taken from the basolateral (receiver) chamber, representing the blood side, at various time points (e.g., 30, 60, 90, 120 minutes).
-
B→A (Basolateral to Apical): The experiment is reversed to assess active efflux. The compound is added to the basolateral chamber, and samples are taken from the apical chamber.
-
-
Sample Analysis: The concentration of the compound in the donor and receiver compartments is quantified using a validated LC-MS/MS method.[12]
-
Data Analysis: The apparent permeability coefficient (Papp), in cm/s, is calculated. The efflux ratio (ER) is determined by dividing the Papp (B→A) by the Papp (A→B). An ER > 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp).
Protocol 2: Metabolic Stability in Liver Microsomes
Causality: Liver microsomes are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[13][17] This assay provides a rapid and cost-effective way to estimate a compound's susceptibility to first-pass metabolism, a primary determinant of oral bioavailability.[13][18][19]
Step-by-Step Methodology:
-
Preparation: Pooled human or rat liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).
-
Incubation: The test compound (e.g., at 1 µM) is incubated with the liver microsomes at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by adding the cofactor NADPH.[19][20] A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.
-
Time-Point Sampling: Aliquots are removed from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[17]
-
Reaction Termination: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[13][19]
-
Sample Analysis: After centrifugation to precipitate proteins, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From the slope of the natural log plot, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.[13]
Part B: In Vivo Pharmacokinetic (PK) Evaluation - The Definitive Test
While in vitro assays are predictive, an in vivo pharmacokinetic study is the definitive experiment to determine oral bioavailability.[21] It integrates all the ADME processes in a complex biological system.
Protocol 3: In Vivo PK Study in Sprague-Dawley Rats
Causality: The rat is a commonly used and well-characterized preclinical model for pharmacokinetic studies.[22][23][24] By administering the compound both orally (PO) and intravenously (IV), we can determine the absolute oral bioavailability (F%). The IV dose serves as the 100% bioavailable reference, allowing us to quantify the fraction of the oral dose that successfully reaches systemic circulation.[25]
Step-by-Step Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group) are used. The animals are fasted overnight prior to dosing.[24]
-
Dosing:
-
Oral (PO) Group: The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage at a specific dose (e.g., 10 mg/kg).[23]
-
Intravenous (IV) Group: The compound is formulated in a solubilizing vehicle (e.g., saline with 5% DMSO) and administered as a bolus via the tail vein at a lower dose (e.g., 1 mg/kg).[23]
-
-
Blood Sampling: Blood samples (approx. 100-200 µL) are collected from the tail vein or a cannulated vessel at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., K2-EDTA).[22][23]
-
Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalytical Method: Plasma concentrations of the test compound are determined using a fully validated LC-MS/MS method, adhering to FDA or other relevant regulatory guidelines.[26][27][28]
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable time point.
-
AUC(0-inf): Area under the curve extrapolated to infinity.
-
t½: Elimination half-life.
-
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the following formula:
-
F (%) = [AUC(PO) / AUC(IV)] x [Dose(IV) / Dose(PO)] x 100
-
Comparative Analysis & Structure-Activity Relationship (SAR) Insights
The ultimate goal is to correlate structural modifications of the analogs with their ADME and PK profiles. Data should be consolidated into a clear, comparative table to facilitate this analysis.
Caption: Relationship between structure and bioavailability.
Hypothetical Data Comparison Table:
| Compound | R-Group Modification | Solubility (µg/mL) | Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio | CLint (µL/min/mg) | F (%) (Rat) |
| Parent | -H | 15 | 2.5 | 1.2 | 150 | 15 |
| Analog A | -F | 12 | 2.8 | 1.1 | 85 | 35 |
| Analog B | -OCH₃ | 45 | 1.9 | 1.3 | 130 | 22 |
| Analog C | -morpholine | 85 | 0.5 | 4.5 | 180 | <5 |
Analysis:
-
Analog A: Introduction of a fluorine atom slightly decreased solubility but improved metabolic stability (lower CLint), leading to a significant increase in oral bioavailability. This is a common strategy in medicinal chemistry to block sites of metabolism.
-
Analog B: Adding a methoxy group improved solubility, but metabolic stability was similar to the parent, resulting in a modest improvement in F%.
-
Analog C: The addition of a bulky, polar morpholine group dramatically increased solubility but severely hampered permeability (low Papp) and indicated it is a substrate for efflux pumps (high ER). The result was very poor oral bioavailability.
This type of analysis, which directly links structural changes to empirical data, is the cornerstone of effective drug design and lead optimization.[2][29]
Conclusion
This guide has outlined a rigorous, multi-tiered strategy for the comparative assessment of oral bioavailability for novel Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate analogs. By integrating in vitro assays that probe specific ADME properties with definitive in vivo pharmacokinetic studies, researchers can build a comprehensive understanding of the structure-activity relationships governing oral drug absorption. This data-driven approach enables the rational design of new chemical entities, maximizing the probability of identifying a clinical candidate with optimal drug-like properties.
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Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. (2025, November 20). MDPI. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate
This document provides essential procedural guidance for the safe and compliant disposal of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate and associated waste materials. As a substituted quinoline, this compound warrants careful handling based on the toxicological profile of its chemical class. The procedures outlined herein are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Disclaimer: Specific safety data for Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate is limited. The guidance provided is predicated on the known hazards associated with the quinoline chemical family and general best practices for laboratory chemical waste.[1] It is imperative that you consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all local, state, and federal regulations.
Hazard Characterization and Waste Classification
Before any handling or disposal, a thorough understanding of the compound's potential hazards is critical. Based on data from analogous quinoline derivatives, Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate should be presumptively handled as a hazardous substance.[1]
-
Structural Hazards: The quinoline core structure is associated with potential health risks, including liver damage and mutagenicity.[2]
-
Analog Data: A positional isomer, methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate, has not been thoroughly investigated, but general first aid and disposal measures recommend professional handling.[3] Other similar quinoline derivatives are classified as causing skin and eye irritation, being harmful if swallowed, and potentially causing respiratory irritation.[4][5]
Due to these potential hazards, all waste materials containing or contaminated with this compound must be classified and managed as hazardous chemical waste .[6][7]
| Hazard Classification (Inferred from Analogs) | GHS Hazard Statement | Precautionary Statement Examples |
| Acute Oral Toxicity | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/eye protection. |
| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Adherence to strict safety protocols is the first line of defense against chemical exposure. All handling and disposal preparation must be conducted within a well-ventilated area, preferably inside a certified chemical fume hood.[1]
Required PPE includes:
-
Gloves: Nitrile or other chemically resistant gloves. Gloves must be inspected before use and disposed of as solid hazardous waste after handling.[3]
-
Eye Protection: Tight-sealing safety goggles or a face shield.[7][8]
-
Body Protection: A properly fitted laboratory coat.[7]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be required.[3][8]
Step-by-Step Waste Segregation and Collection Protocol
Proper segregation is fundamental to safe and compliant chemical waste disposal.[9] Never mix this waste stream with other chemicals unless compatibility is confirmed and approved by your EHS department.[1]
Step 1: Solid Waste Collection
Solid waste includes unused or expired compounds, contaminated PPE, and disposable labware (e.g., weigh papers, pipette tips).
-
Designate a Container: Use a dedicated, leak-proof hazardous waste container made of a compatible material (e.g., a high-density polyethylene drum or pail).[9][10]
-
Collect Waste: Place all solid materials contaminated with the compound directly into this container.[10]
-
Label Immediately: Affix a "Hazardous Waste" label to the container as soon as the first item is added.[10][11]
-
Keep Closed: The container must be kept tightly sealed at all times, except when adding waste.[9][11]
Step 2: Liquid Waste Collection
This stream includes any solutions containing dissolved Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate.
-
Designate a Container: Use a dedicated, sealed, and leak-proof liquid hazardous waste container, such as a glass or polyethylene carboy.[9][10] Ensure the container material is compatible with the solvent used. For instance, do not store acidic solutions in metal containers.[10]
-
Collect Waste: Carefully pour liquid waste into the container, using a funnel if necessary to prevent spills.
-
Manage Headspace: Do not fill the container to more than 90% capacity to allow for vapor expansion.[10]
-
Label and Seal: Securely cap the container and ensure it is properly labeled as "Hazardous Waste."[10]
Step 3: Sharps Waste
Any needles, syringes, or broken glassware contaminated with the compound must be disposed of in a designated, puncture-proof sharps container.[7] This container must also be labeled as hazardous waste.
Step 4: Decontamination of "Empty" Containers
Under federal regulations, a container that held a hazardous waste is not truly "empty" until specific procedures are followed.[12]
-
Triple Rinse: The container must be triple-rinsed with a suitable solvent (one that can dissolve the compound).[6]
-
Collect Rinsate: Crucially, all rinsate from this process is considered hazardous waste and must be collected in your designated liquid waste container.[6][12]
-
Deface Label: After triple-rinsing, the original manufacturer's label must be completely removed or defaced.[6]
-
Final Disposal: Only after these steps can the "empty" container be disposed of in the regular trash or recycling, per your institution's policy.[6]
Disposal Workflow and Decision Logic
The following diagram outlines the critical decision points and procedural flow from the moment waste is generated to its final, compliant disposal.
Caption: Waste Disposal Workflow for Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate.
Waste Storage and Final Disposal
Storage
All labeled hazardous waste containers must be stored in a designated Satellite Accumulation Area (SAA).[11] This area must be:
-
At or near the point of generation.[10]
-
Under the direct control of laboratory personnel.[10]
-
Equipped with secondary containment (e.g., spill trays) to prevent release into the environment.[9]
Final Disposal
Under no circumstances should this chemical or its solutions be disposed of down the drain or in the regular trash.[2] Evaporation in a fume hood is not a permissible disposal method.[6]
-
Professional Disposal: The only acceptable disposal method is through your institution's EHS program, which will arrange for collection by a licensed professional hazardous waste disposal company.[3][7]
-
Treatment Method: The ultimate disposal will likely involve high-temperature incineration at a permitted facility, which ensures the complete destruction of the hazardous compound.[3][7]
Spill and Emergency Procedures
In the event of a spill, prioritize personnel safety.
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your supervisor.
-
Secure the Area: Prevent entry into the spill zone.
-
Consult SDS and EHS: Refer to the Safety Data Sheet and your institution's emergency procedures. For a significant spill, contact your EHS department immediately.
-
Clean-up (if trained): If the spill is minor and you are trained to handle it, use personal protective equipment and an appropriate chemical spill kit.[3] All materials used for cleanup (absorbent pads, contaminated gloves, etc.) must be collected and disposed of as solid hazardous waste.[3][6]
Prudent Practice: Waste Minimization
A core principle of laboratory safety and environmental stewardship is waste minimization.[12]
-
Source Reduction: Order only the quantity of chemical required for your experiments.[11]
-
Scale Reduction: Reduce the scale of experiments whenever feasible to generate less waste.[11]
-
Inventory Management: Maintain an accurate chemical inventory to avoid ordering duplicates and to track expiration dates.[9]
By adhering to these rigorous procedures, you contribute to a safe and sustainable research environment, ensuring that the handling and disposal of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate meet the highest standards of safety and regulatory compliance.
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania. [Link]
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Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
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Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
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Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid. Chemos GmbH&Co.KG. [Link]
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The Disposal of Hazardous Waste Pharmaceuticals FAQs. Ohio Environmental Protection Agency. [Link]
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Operational Guide: Personal Protective Equipment for Handling Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate
As a Senior Application Scientist, it is my priority to ensure that innovative research is conducted with the highest standards of safety. This guide provides essential, field-tested protocols for handling Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate (CAS No. 82633-20-3). While comprehensive toxicological data for this specific molecule is not widely published, the precautionary principle is paramount. Based on its chemical class—quinolone derivatives—and data from structurally similar compounds, we must assume it presents potential hazards.[1][2][3] This guide is designed to establish a self-validating system of safety, protecting researchers from potential chemical exposure.
Hazard Assessment: The "Why" Behind the Protocol
Understanding the potential risks informs every procedural choice we make. The primary hazards associated with quinolone-class compounds, especially in solid or powdered form, stem from unintended exposure through several routes:
-
Inhalation: Fine powders can be easily aerosolized during handling, such as weighing or transferring, leading to respiratory tract irritation. A positional isomer is known to cause respiratory irritation (H335).[1]
-
Dermal Contact: Direct skin contact can lead to local irritation. Analogous compounds are classified as known skin irritants (H315).[1][3]
-
Ocular Contact: The eyes are highly sensitive to chemical dust and splashes. Related quinolones are known to cause serious eye irritation (H319).[1][3]
-
Ingestion: Accidental ingestion of related compounds is considered harmful (H302).[1]
Given these potential hazards, a multi-layered approach to safety, combining engineering controls and robust Personal Protective Equipment (PPE), is not just recommended, but required.
Core PPE Requirements: A Multi-Layered Defense
Before any task-specific considerations, a baseline PPE ensemble is mandatory for any laboratory area where Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate is handled. This represents the minimum standard of protection.
Primary Engineering Control: The Chemical Fume Hood
PPE is always the last line of defense.[4] The most critical safety measure is an engineering control: the certified chemical fume hood . All manipulations that could generate dust or aerosols—especially the handling of the solid compound—must be performed inside a fume hood to contain contaminants at the source.[5]
Mandatory PPE Ensemble
-
Eye Protection:
-
Requirement: Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards.
-
Causality: Standard safety glasses leave gaps around the eyes, offering insufficient protection from fine dust or accidental splashes. Goggles create a seal, providing comprehensive protection. For tasks with a significant splash risk, a full-face shield should be worn over the goggles.[2][6]
-
-
Hand Protection:
-
Requirement: Chemical-resistant nitrile gloves.
-
Causality: Nitrile provides a robust barrier against a wide range of chemicals. Gloves must be inspected for any signs of degradation or punctures before use. Always use proper glove removal technique (without touching the outer surface) to prevent skin contamination and dispose of them immediately after use in the designated hazardous waste stream.[7][8]
-
-
Body Protection:
-
Requirement: A fully-fastened, long-sleeved laboratory coat.
-
Causality: A lab coat protects street clothes and skin from minor spills and contamination. For larger-scale operations, a chemical-resistant apron or coverall may be necessary.[4]
-
-
Footwear:
-
Requirement: Fully enclosed, chemical-resistant shoes.
-
Causality: This protects the feet from spills. Perforated shoes, sandals, or fabric footwear are strictly prohibited in the laboratory.[7]
-
Task-Specific PPE Protocols
The required level of PPE escalates based on the specific procedure and the associated risk of exposure. The following table outlines the minimum requirements for common laboratory tasks.
| Laboratory Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Aliquoting (Solid) | Chemical Splash Goggles & Face Shield | Nitrile Gloves | Lab Coat | Required. Must be performed in a chemical fume hood. If a fume hood is unavailable, a NIOSH-approved respirator with P95 or P100 particulate filters is mandatory.[8] |
| Solution Preparation (Dissolving Solid) | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Recommended to be performed in a chemical fume hood to control dust and potential vapors from the solvent. |
| Conducting Reactions (Liquid Phase) | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Work in a well-ventilated area, preferably a chemical fume hood, especially if heating or refluxing. |
| Work-up & Purification | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Dependent on the scale and nature of the procedure (e.g., column chromatography). Perform in a fume hood if volatile solvents are used. |
| Waste Disposal | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | No additional respiratory protection is needed if waste containers are properly sealed. |
Procedural Workflow for Respiratory Protection
The decision to use respiratory protection is critical and should not be left to chance. The following workflow provides a clear, self-validating guide for researchers.
Caption: Decision workflow for selecting appropriate respiratory protection.
Spill, Exposure, and Disposal Plans
Emergency Exposure Procedures:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of soap and water for at least 15 minutes. Consult a physician.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Spill Response:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation and wear the appropriate PPE as outlined above, including respiratory protection.
-
For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, closed container for disposal.[8]
-
Clean the spill area thoroughly with an appropriate solvent and then soap and water.
Disposal Plan: All materials contaminated with Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate, including excess chemical, empty containers, and disposable PPE (e.g., gloves, wipes), must be treated as hazardous waste.
-
Collect all waste in a clearly labeled, sealed, and chemically compatible container.[2]
-
Disposal must be conducted through an approved hazardous waste management company, in strict accordance with all local, state, and federal regulations.[9]
-
Under no circumstances should this chemical or its waste be disposed of down the sewer system. [9]
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ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. [Link]
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Journal of Chemical Education. (2021, September 16). Synthesis of Quinolone Antibiotic Analogues: A Multistep Synthetic Chemistry Experiment for Undergraduates. [Link]
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Chemos GmbH & Co. KG. 6-Methoxy-quinoline-4-carboxylic acid Safety Data Sheet. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
